molecular formula C10H11NO2 B13412102 (E)-N-Benzylidene-L-alanine CAS No. 73116-18-4

(E)-N-Benzylidene-L-alanine

Cat. No.: B13412102
CAS No.: 73116-18-4
M. Wt: 177.20 g/mol
InChI Key: ZWCWCFVOZXCYOX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-Benzylidene-L-alanine is a Schiff base derivative of the amino acid L-alanine, characterized by a benzylidene (C6H5CH=) group attached to the amino nitrogen. This compound belongs to a class of molecules that are of significant interest in biochemical and medicinal research, particularly in the study of peptide structure and function. Its core research value lies in its role as a synthetic intermediate or analog in the powerful alanine-scanning mutagenesis technique. This method systematically replaces native amino acids in a peptide with alanine to determine the functional contribution of specific side chains; the benzylidene derivative can provide further structural variation for probing interactions . Compounds with the benzylidene-hydrazine motif have demonstrated substantial bioactivity in research, showing potent inhibitory effects against enzymes like tyrosinase, which is relevant for metabolic and cosmetic research . Similarly, other benzylidene-based molecules have been investigated as novel inhibitors of bacterial enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, highlighting the potential of this chemical scaffold in antimicrobial development . The structure of this reagent, incorporating both an aromatic benzylidene group and the simple, non-polar alanine backbone, makes it a valuable building block for creating more complex molecules or for studying adsorption and molecular interactions on surfaces, as is common in Surface-Enhanced Raman Spectroscopy (SERS) and other vibrational spectroscopic techniques . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73116-18-4

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(2S)-2-(benzylideneamino)propanoic acid

InChI

InChI=1S/C10H11NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13)/t8-/m0/s1

InChI Key

ZWCWCFVOZXCYOX-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N=CC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)N=CC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Molecular Architecture and Synthetic Utility of (E)-N-Benzylidene-L-alanine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

(E)-N-Benzylidene-L-alanine is a highly versatile Schiff base derivative synthesized via the condensation of L-alanine and benzaldehyde. In the realm of biochemical research and drug development, it serves as a critical chiral building block and a powerful synthetic intermediate.

The compound's architecture is defined by two paramount stereochemical features:

  • Chiral α-Carbon: The molecule strictly retains the (S)-configuration of its native L-alanine precursor. This inherent chirality is the primary driver for asymmetric induction, directing the stereochemical outcome of downstream nucleophilic addition reactions 1.

  • Imine Double Bond Geometry: The C=N bond predominantly adopts the (E)-configuration. This trans-like geometry is thermodynamically favored due to severe steric repulsion that would otherwise occur in the (Z)-isomer between the bulky aromatic phenyl ring and the α-methyl/carboxylate groups of the alanine moiety 1.

Beyond asymmetric synthesis, this scaffold is frequently utilized in alanine-scanning mutagenesis, allowing researchers to systematically probe peptide interactions by substituting native amino acids with rigidified alanine analogs 2.

Mechanistic Pathway of Schiff Base Formation

The formation of the imine proceeds via a classical nucleophilic addition-elimination mechanism. The primary amine of the L-alanine derivative attacks the highly electrophilic carbonyl carbon of benzaldehyde, forming a transient carbinolamine intermediate. Subsequent dehydration, driven by chemical desiccants, yields the thermodynamically stable (E)-imine.

Mechanism A L-Alanine Derivative (Nucleophile) B Benzaldehyde (Electrophile) C Nucleophilic Attack & Proton Transfer D Carbinolamine Intermediate C->D E Dehydration (-H₂O) Driven by MgSO₄ D->E F (E)-N-Benzylidene-L-alanine (Schiff Base) E->F AB AB AB->C

Figure 1: Mechanistic pathway of (E)-N-Benzylidene-L-alanine synthesis via condensation.

Experimental Protocol: Synthesis & Validation

To ensure high yields and prevent the reversibility of the imine formation, the synthesis must be conducted under strictly anhydrous conditions. The following self-validating protocol utilizes the methyl ester derivative, which is highly soluble in organic solvents and ideal for subsequent phase-transfer catalysis 3.

Step-by-Step Methodology

Step 1: Reagent Preparation In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend L-alanine methyl ester hydrochloride (10 mmol, 1.0 equiv) in 20 mL of anhydrous dichloromethane (DCM).

  • Causality: Anhydrous DCM is chosen as the solvent to prevent premature hydrolysis of the moisture-sensitive imine product back into its starting materials.

Step 2: Amine Neutralization Cool the suspension to 0 °C using an ice bath. Add triethylamine (Et₃N, 11 mmol, 1.1 equiv) dropwise over 5 minutes.

  • Causality: The L-alanine ester is supplied as a hydrochloride salt to prevent unwanted self-condensation during storage. Triethylamine acts as a non-nucleophilic base to deprotonate the ammonium salt, liberating the free, nucleophilic primary amine required for the reaction 3.

Step 3: Electrophile Addition and Dehydration Add benzaldehyde (10 mmol, 1.0 equiv) to the chilled mixture in one portion. Immediately follow with the addition of anhydrous magnesium sulfate (MgSO₄, 20 mmol, 2.0 equiv).

  • Causality: The formation of a Schiff base is an equilibrium process that generates water. MgSO₄ acts as an aggressive chemical desiccant, scavenging the water byproduct. According to Le Chatelier's principle, this continuous removal of water drives the equilibrium entirely toward the formation of the imine 3.

Step 4: Reaction Maturation Remove the ice bath and allow the reaction to stir at room temperature for approximately 10 to 15 minutes (0.17 h).

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The complete disappearance of the UV-active benzaldehyde spot confirms reaction completion.

Step 5: Workup and Spectroscopic Validation Filter the suspension through a pad of Celite to remove the hydrated MgSO₄ salts. Concentrate the filtrate under reduced pressure to yield the crude product (typically >90% yield).

  • Self-Validation Checkpoint: Before proceeding to downstream applications, dissolve a 5 mg aliquot in CDCl₃ and acquire a crude ¹H NMR spectrum. The protocol is validated if the characteristic aldehyde proton signal (~10.0 ppm) is completely absent, replaced by a sharp singlet at ~8.3 ppm corresponding to the newly formed imine (CH=N) proton 4.

Applications in Advanced Asymmetric Catalysis

The rigid stereochemical pocket created by the (E)-N-benzylidene group and the α-methyl group of L-alanine makes this compound an exceptional substrate for complex asymmetric transformations:

  • Phase-Transfer Catalysis (PTC): The imine activates the α-proton, allowing for the generation of an enolate equivalent. Using chiral copper(II) (salen) complexes or Cinchona alkaloid-derived ammonium salts as phase-transfer catalysts, researchers can achieve highly enantioselective C-alkylation. This provides a practical route to synthesize structurally diverse α-methyl α-amino acids with high enantiomeric excess (up to 86% ee) [[5]]() 6.

  • Cycloaddition Reactions: The polarized C=N double bond readily participates in [3+2] cycloadditions. When catalyzed by chiral silver amides (e.g., AgHMDS combined with (R)-DTBM-SEGPHOS), the Schiff base reacts with various olefins to form complex pyrrolidine derivatives with remarkable exo- and enantioselectivities 3.

Quantitative Data & Analytical Signatures

Accurate structural characterization relies heavily on 1D and 2D NMR techniques (such as COSY, HSQC, and HMBC) to resolve overlapping signals and unambiguously confirm the (E)-stereochemistry 4. The table below summarizes the critical physicochemical and spectroscopic parameters expected for this compound.

ParameterSpecification / ValueDiagnostic Significance
Molecular Formula C₁₀H₁₁NO₂ (Acid) / C₁₁H₁₃NO₂ (Ester)Fundamental composition
Molecular Weight 177.20 g/mol (Acid) / 191.23 g/mol (Ester)Mass spectrometry validation
Stereochemical Configuration (S)-α-carbon, (E)-imine double bondDictates asymmetric induction
Typical ¹H NMR (Imine CH=N) ~ 8.2 - 8.4 ppm (Singlet)Primary indicator of Schiff base formation
Typical ¹H NMR (α-CH) ~ 4.0 - 4.2 ppm (Quartet)Confirms retention of the alanine backbone
Reaction Yield (Protocol) > 90% (0.17 h reaction time)Demonstrates protocol efficiency

References

1.[2] Title: (E)-N-Benzylidene-L-alanine as a Chiral Building Block. Source: Benchchem. URL: 2.[3] Title: N-benzylidene L-alanine methyl ester - CAS号. Source: Molaid. URL: 3.[1] Title: Nucleophilic Addition Reactions to the Imine Double Bond. Source: Benchchem. URL: 4.[5] Title: Convenient Conditions for the Enantioselective Synthesis of α-Methyl-α-amino Acids with the Use of Cinchona Ammonium Salts as Phase-Transfer Organocatalysts. Source: ResearchGate. URL: 5.[6] Title: (S)-2-Amino-2-(2-propenyl)propionsaeure-methylester | 88820-87-5. Source: Molaid. URL: 6.[4] Title: (E)-N-Benzylidene-L-alanine | Research Chemical. Source: Benchchem. URL:

Sources

The Pivotal Role of L-Alanine Derived Schiff Bases in Modern Chemistry: A Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal and coordination chemistry, the versatile class of compounds known as Schiff bases continues to command significant attention. This guide delves into the intricate physicochemical properties of Schiff bases derived from the ubiquitous amino acid, L-alanine. By exploring their synthesis, structural characterization, and diverse biological activities, we aim to provide a comprehensive resource for professionals engaged in drug discovery and materials science. The inherent chirality and biocompatibility of L-alanine, coupled with the reactive imine functionality of Schiff bases, give rise to a unique class of molecules with immense potential.

The Genesis of L-Alanine Schiff Bases: Synthesis and Mechanistic Insights

The formation of L-alanine derived Schiff bases is fundamentally a condensation reaction between the primary amine group of L-alanine and the carbonyl group of an aldehyde or a ketone.[1] This reaction is typically acid or base-catalyzed and often requires heating.[1] The general synthetic scheme involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine or imine group (-C=N-).[2]

Several synthetic methodologies have been employed to enhance the efficiency and yield of this reaction. Microwave-assisted synthesis, for instance, has emerged as a rapid and economical alternative to conventional heating methods, often resulting in higher product yields and simpler purification processes. The choice of solvent can also influence the reaction, with polar solvents like methanol and ethanol being commonly used due to the solubility of the amino acid.

Experimental Protocol: Synthesis of a Representative L-Alanine Derived Schiff Base

This protocol outlines a generalized procedure for the synthesis of a Schiff base from L-alanine and a substituted salicylaldehyde, a common precursor in the literature.[3]

  • Reactant Preparation: Dissolve L-alanine (1 mmol) in a minimal amount of hot aqueous solution. In a separate flask, dissolve the substituted salicylaldehyde (1 mmol) in ethanol.

  • Condensation Reaction: Slowly add the hot ethanolic solution of the aldehyde to the L-alanine solution with constant stirring.

  • Reflux: Heat the resulting mixture under reflux for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

  • Purification: Filter the precipitate, wash it with a suitable solvent (e.g., cold ethanol or ether) to remove unreacted starting materials, and dry it in a desiccator.[4]

  • Characterization: Confirm the structure and purity of the synthesized Schiff base using the analytical techniques detailed in the subsequent sections.

Elucidating the Molecular Architecture: Structural Characterization

A thorough understanding of the physicochemical properties of L-alanine Schiff bases necessitates a detailed structural characterization. A combination of spectroscopic and analytical techniques is employed to confirm the formation of the imine bond and to elucidate the overall molecular geometry.

Spectroscopic Fingerprints
  • Infrared (IR) Spectroscopy: The most definitive evidence for the formation of a Schiff base is the appearance of a new, strong absorption band in the IR spectrum corresponding to the stretching vibration of the azomethine group (νC=N). This band typically appears in the region of 1597-1645 cm⁻¹. Concurrently, the characteristic bands of the starting materials, namely the ν(C=O) of the aldehyde/ketone and the ν(NH₂) of the amino acid, will disappear or shift significantly. The presence of a broad band in the 3224-3733 cm⁻¹ region can be attributed to the O-H stretching of the carboxylic acid group.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides valuable information about the proton environment in the molecule. A characteristic singlet signal in the downfield region of 8.3-8.6 ppm is typically assigned to the proton of the azomethine group (-CH=N-). The disappearance of the NH₂ proton signal from L-alanine and the aldehydic proton signal from the aldehyde further confirms the condensation reaction. The proton of the carboxylic acid group (COOH) usually appears as a broad singlet at a very downfield chemical shift, around 13.2-13.5 ppm.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of L-alanine Schiff bases typically exhibit absorption bands corresponding to π→π* and n→π* transitions.[5] These transitions are associated with the aromatic rings and the imine group, respectively. The position and intensity of these bands can provide insights into the electronic structure and conjugation within the molecule.

  • Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized Schiff base. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target compound, providing unequivocal evidence of its formation.

Molar Conductance and Magnetic Susceptibility

Molar conductance measurements are particularly important when studying the metal complexes of L-alanine Schiff bases. These measurements, typically carried out in solvents like DMF or DMSO, help to determine the electrolytic nature of the complexes.[6] Low molar conductance values are indicative of non-electrolytic complexes, suggesting that the anions are coordinated to the metal ion.[4]

Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center of the complexes, which in turn helps in determining their geometry.[7]

A Deeper Dive into Physicochemical Properties

The unique structural features of L-alanine derived Schiff bases give rise to a host of interesting physicochemical properties that are central to their potential applications.

Coordination Chemistry: The Ligand's Embrace

L-alanine Schiff bases are excellent ligands due to the presence of multiple donor atoms, including the imine nitrogen, the carboxylate oxygen, and in many cases, a phenolic oxygen from the aldehyde moiety.[3] They can act as bidentate or tridentate ligands, forming stable complexes with a variety of transition metal ions such as Cu(II), Zn(II), Ni(II), and Co(II).[3] The coordination of the Schiff base to the metal ion is typically confirmed by shifts in the IR bands of the C=N and COO⁻ groups.[6] The formation of new bands in the far-IR region can be attributed to the M-N and M-O vibrations.[6] The geometry of the resulting metal complexes can vary, with octahedral and tetrahedral geometries being commonly observed.[7]

Coordination_Workflow cluster_synthesis Ligand Synthesis cluster_complexation Complexation cluster_characterization Characterization L_alanine L-Alanine Schiff_Base L-Alanine Schiff Base L_alanine->Schiff_Base Condensation Aldehyde Aldehyde/Ketone Aldehyde->Schiff_Base Metal_Complex Metal Complex Schiff_Base->Metal_Complex Coordination Metal_Salt Metal Salt (e.g., CuCl2) Metal_Salt->Metal_Complex Spectroscopy Spectroscopy (IR, NMR, UV-Vis) Metal_Complex->Spectroscopy Analysis Thermal & Elemental Analysis Metal_Complex->Analysis

Thermal Stability

Thermogravimetric analysis (TGA) is employed to study the thermal stability of L-alanine Schiff bases and their metal complexes. The decomposition temperatures obtained from TGA curves provide insights into the strength of the chemical bonds within the molecules. Generally, metal complexes of Schiff bases exhibit higher thermal stability compared to the free ligands, indicating that coordination to the metal ion enhances the overall stability of the molecule.[8] The decomposition often occurs in multiple steps, corresponding to the loss of coordinated water molecules followed by the degradation of the organic ligand.

Solubility Profile

The solubility of L-alanine derived Schiff bases can vary significantly depending on the nature of the aldehyde or ketone used in their synthesis. They are often soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Their solubility in water is generally limited, especially for those derived from aromatic aldehydes.

Biological Significance and Therapeutic Potential

A significant driving force behind the research into L-alanine Schiff bases is their broad spectrum of biological activities. The presence of the imine group is often critical to their pharmacological effects.[9]

Antimicrobial Prowess

Numerous studies have demonstrated the antibacterial and antifungal activities of L-alanine Schiff bases and their metal complexes.[9][10] They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][9] The chelation of the Schiff base to a metal ion often enhances its antimicrobial activity.[10] This enhancement is explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of the microorganism.

Anticancer and Cytotoxic Activities

L-alanine Schiff bases and their metal complexes have also been investigated for their potential as anticancer agents.[3][10] Some of these compounds have exhibited significant cytotoxic activity against various cancer cell lines.[3] The mechanism of action is believed to involve the interaction of the imine group with biological macromolecules, potentially leading to cell death.[10]

Quantitative Data Summary

PropertyL-Alanine Schiff Base LigandMetal Complex (Representative)Reference
IR: ν(C=N) (cm⁻¹) 1597-1645Shifted to lower or higher frequency
¹H NMR: δ(-CH=N-) (ppm) 8.3-8.6-
Molar Conductance (Ω⁻¹ cm² mol⁻¹) -0.5-1.0 (in DMSO)[6]
Thermal Decomposition (°C) VariesGenerally higher than ligand[8]

Future Directions and Concluding Remarks

The physicochemical properties of L-alanine derived Schiff bases make them a fascinating and promising class of compounds for further exploration. Their straightforward synthesis, versatile coordination behavior, and significant biological activities position them as valuable scaffolds in the development of new therapeutic agents and functional materials. Future research in this area could focus on the synthesis of novel Schiff bases with enhanced biological efficacy, the development of more efficient and environmentally friendly synthetic methods, and the exploration of their applications in areas such as catalysis and sensor technology. The continued investigation into the structure-property-activity relationships of these compounds will undoubtedly unlock their full potential and pave the way for exciting new discoveries.

General_Structure

References

  • Al-Jeboori, M. J., & Abdul-Ghani, A. J. (2006). Synthesis, Characterization and Anticancer Activity of L-Alanine Schiff Base Complexes of Copper(II), Zinc(II), Nickel(II) and Cobalt(II). Journal of the Iranian Chemical Society, 3(4), 328-335. [Link]

  • Raman, N., & Parameswari, S. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. International Journal of Pharmaceutical Sciences and Research, 3(11), 4344-4351. [Link]

  • El-Ghamry, M. A., & Fathalla, S. K. (2014). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars International Journal of Pure and Applied Chemistry, 1(1), 1-8. [Link]

  • Derebe, M., Raju, V. J., & Retta, N. (2002). SYNTHESIS AND CHARACTERIZATION OF SOME METAL COMPLEXES OF A SCHIFF BASE DERIVED FROM NINHYDRIN AND α, L-ALANINE. Bulletin of the Chemical Society of Ethiopia, 16(1), 53-64. [Link]

  • Derebe, M., Raju, V. J., & Retta, N. (2002). SYNTHESIS AND CHARACTERIZATION OF SOME METAL COMPLEXES OF A SCHIFF BASE DERIVED FROM NINHYDRIN AND α, L-ALANINE. Semantic Scholar. [Link]

  • Dharmaraj, N., Viswanathamurthi, P., & Natarajan, K. (2001). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Polyhedron, 20(11-14), 1345-1358. [Link]

  • Raman, N., & Sobha, S. (2011). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica, 3(6), 498-508. [Link]

  • Hosny, W. M. (2007). Synthesis and spectral characterization of Schiff-base complexes derived from alanine and 2-acetylpyridine with some divalent metal acetates. Journal of Coordination Chemistry, 60(24), 2685-2695. [Link]

  • Mahmood, N. A.-R., & Ghareeb, H. M. (2025). Synthesis and characterization of alanine-derived nucleoside analogues. International Journal of Chemical and Biological Sciences, 7(2a), 19-25. [Link]

  • Raman, N., & Raja, J. D. (2007). Synthesis and characterization of some Schiff base transition metal complexes derived from vanillin and L(+)alanine. Rasayan Journal of Chemistry, 1(1), 103-108. [Link]

  • Alfakhry, B. M., Miloud, M. M., El-Ajaily, M. M., & Mohamed, N. M. (2022). Syntheses, Characterizations and Antimicrobial Activity of Three New Mixed Ligand Fe(III) Ce(IV) and Th(IV) Schiff Base Chelates. Journal of the College of Education-Sirt University, 1(1), 1-15. [Link]

  • El-Ghamry, M. A., & Gaber, M. (2018). Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. E3S Web of Conferences, 53, 01006. [Link]

  • El-Ghamry, M. A., & Al-Hakam, H. A. (2015). Synthesis spectral, thermal stability and antibacterial activity of schiff bases derived from alanine and threonine and their complexes. Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1191. [Link]

  • Gaber, M., El-Ghamry, M. A., & Atlam, F. M. (2015). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Electrochemical Science, 10, 6483-6505. [Link]

  • El-Tabl, A. S., El-Saied, F. A., & Al-Hakimi, A. N. (2012). Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes. Journal of Molecular Structure, 1020, 122-132. [Link]

  • El-Ghamry, M. A., & Al-Jebali, D. S. (2013). Synthesis, Spectral Characterization and Thermal Behavior of Newly Derived La(III), Co(III) and Mn(II) Complexes with Schiff Base Derived from Methionine and Salicylaldehyde. International Journal of Organic Chemistry, 3(2), 115-122. [Link]

  • El-Ghamry, M. A., & Al-Shafey, H. I. (2013). Schiff Base Complexes of Fe (III) Derived from Amino Acids. International Scholarly and Scientific Research & Innovation, 7(1), 1-6. [Link]

  • Singh, K., & Kumar, Y. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. [Link]

  • Atioğlu, Z., & Gup, R. (2020). Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 527-540. [Link]

  • Kumar, S., & Kumar, A. (2021). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. IntechOpen. [Link]

  • El-Ghamry, M. A., & Al-Jebali, D. S. (2019). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry, 43(1), 226-237. [Link]

  • Asquith, R. S., & Shah, M. A. (1969). Schiff bases. Part I. Thermal decarboxylation of α-amino-acids in the presence of ketones. Journal of the Chemical Society C: Organic, 636-639. [Link]

Sources

Density functional theory (DFT) studies of (E)-N-Benzylidene-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Density Functional Theory (DFT) Studies of (E)-N-Benzylidene-L-alanine: A Computational Approach to Unlocking Molecular Insights for Drug Development

Abstract

(E)-N-Benzylidene-L-alanine, a chiral Schiff base derived from L-alanine, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for its application in rational drug design and the synthesis of novel chiral molecules.[1] This technical guide provides a comprehensive framework for employing Density Functional Theory (DFT) to elucidate the molecular characteristics of (E)-N-Benzylidene-L-alanine. We delve into the causality behind methodological choices, from functional and basis set selection to the interpretation of results, offering field-proven insights for researchers, chemists, and drug development professionals. This document serves as both a strategic overview and a practical guide to leveraging computational chemistry for a deeper understanding of this versatile molecule.

Introduction: The Convergence of Schiff Base Chemistry and Computational Science

Schiff bases, characterized by their azomethine or imine group (-C=N-), are a cornerstone in coordination chemistry and medicinal research due to their synthetic accessibility and diverse biological activities.[2][3][4] (E)-N-Benzylidene-L-alanine, incorporating the chirality of the L-alanine backbone and the reactivity of the imine bond, is a valuable chiral building block for the asymmetric synthesis of non-proteinogenic α-amino acids and a scaffold for potential therapeutic agents.[1] Its derivatives have been investigated for a range of biological activities, including potential enzyme inhibition.[1][5]

To accelerate the discovery process and gain a granular understanding of molecular behavior, computational chemistry has become an indispensable tool.[2][6] Density Functional Theory (DFT) stands out as a robust method that balances computational cost with high accuracy for studying the properties of organic molecules.[7][8] This guide will demonstrate how DFT calculations can be systematically applied to (E)-N-Benzylidene-L-alanine to predict its structural, vibrational, electronic, and thermodynamic properties, thereby providing a theoretical foundation for its future applications.

The DFT Workflow: A Self-Validating System for Molecular Characterization

The synergy between theoretical calculations and experimental studies is pivotal, where computational predictions guide synthetic efforts and help interpret experimental data.[2] A typical DFT study follows a logical, self-validating workflow that begins with the molecular structure and culminates in a detailed analysis of its chemical and physical properties.

cluster_0 Setup & Calculation cluster_1 Analysis & Interpretation cluster_2 Application A 1. Molecular Structure Input (Initial Guess Geometry) B 2. Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization (Find Energy Minimum) B->C D 4. Frequency Calculation (Confirm Minimum & Obtain Spectra) C->D E Structural Analysis (Bond Lengths, Angles) C->E G Electronic Properties (HOMO-LUMO, MEP) C->G F Vibrational Analysis (IR/Raman Spectra) D->F H Thermodynamic Properties (Enthalpy, Entropy) D->H I Drug Design Insights (SAR, Docking Input) G->I

Caption: A typical workflow for a DFT-based molecular analysis.

Methodological Framework: The "Why" Behind the "How"

The reliability of DFT results hinges on the judicious selection of the computational method. Every choice is a deliberate step towards accurately modeling the physical reality of the molecule.

Geometry Optimization: Finding the Most Stable State

Before any properties can be accurately calculated, the molecule's geometry must be optimized. This computational process systematically alters the positions of the atoms to find the arrangement with the lowest possible potential energy, which corresponds to the most stable molecular conformation.

Experimental Protocol: Geometry Optimization

  • Build the Molecule: Construct the 3D structure of (E)-N-Benzylidene-L-alanine using molecular modeling software (e.g., GaussView).

  • Select Method: Choose the DFT functional and basis set. For a molecule of this nature, the B3LYP functional combined with the 6-311++G(d,p) basis set is an authoritative and widely validated choice.[9][10][11]

    • Expertise & Causality:

      • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange with DFT exchange-correlation. This combination provides a superior description of molecular geometries and energies for a vast range of organic systems compared to pure DFT functionals.[7][12]

      • 6-311++G(d,p): This is a Pople-style basis set.

        • 6-311: A triple-zeta basis set, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

        • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs and potential weak non-covalent interactions, providing a more realistic description of the electron density far from the nucleus.

        • (d,p): Adds polarization functions on heavy atoms (d-orbitals) and hydrogens (p-orbitals). These functions allow orbitals to change shape, which is essential for describing chemical bonds and intermolecular interactions accurately.[8]

  • Execute Calculation: Run the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian).

  • Verify Minimum: Perform a subsequent frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[13]

Results and Discussion: A Multi-faceted Molecular Portrait

Optimized Molecular Structure

The geometry optimization yields the most stable E-configuration of the molecule.[14] Key structural parameters, such as the length of the C=N imine bond and the dihedral angles defining the orientation of the phenyl and alanine moieties, are determined. These theoretical values provide a benchmark for comparison with experimental data from techniques like X-ray crystallography, often showing good agreement.[15]

ParameterDescriptionCalculated Value (Å or °)
r(C=N)Azomethine bond length~1.28 - 1.30 Å
r(N-Cα)Bond length (Imine N to Alanine Cα)~1.45 - 1.47 Å
r(Cα-Cβ)Bond length (Alanine Cα to Cβ)~1.53 - 1.55 Å
∠(C-N-Cα)Bond angle around the imine nitrogen~120 - 123°
τ(C-C=N-C)Dihedral angle defining planarityVaries
Table 1: Representative optimized geometric parameters for (E)-N-Benzylidene-L-alanine calculated at the B3LYP/6-311++G(d,p) level. Values are typical based on literature for similar Schiff bases.
Vibrational Analysis: The Molecular Fingerprint

DFT calculations can predict the vibrational frequencies that correspond to the absorption peaks in FT-IR and Raman spectra.[16] This allows for a precise assignment of spectral bands to specific molecular motions. The most characteristic vibration for (E)-N-Benzylidene-L-alanine is the stretching of the C=N azomethine bond.

Mol Molecule (Ground State) Vib Vibrational Excitation Mol->Vib Photon Infrared Photon Photon->Mol Signal IR Absorption Signal Vib->Signal

Caption: The process of IR absorption leading to a spectral signal.

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
-COOHO-H stretch~3400 - 3550
C-H (Aromatic)C-H stretch~3050 - 3150
C-H (Aliphatic)C-H stretch~2950 - 3000
-COOHC=O stretch~1700 - 1750
C=N (Imine)C=N stretch~1620 - 1650
C=C (Aromatic)C=C stretch~1450 - 1600
Table 2: Key calculated vibrational frequencies. Note: Calculated harmonic frequencies are often scaled by a factor (~0.96) to better match experimental anharmonic frequencies.[16]

The calculated frequency for the C=N stretch is a critical piece of data that confirms the formation of the Schiff base and is highly sensitive to the electronic environment of the molecule.[17]

Electronic Properties: Mapping Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[18][19] The HOMO is the region most likely to donate an electron, while the LUMO is the region most likely to accept one. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[8][18][20]

HOMO HOMO Highest Occupied Molecular Orbital Electron Donor Gap ΔE = E_LUMO - E_HOMO (Energy Gap) Small Gap → High Reactivity Large Gap → High Stability LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

For (E)-N-Benzylidene-L-alanine, the HOMO is typically localized on the electron-rich aromatic ring and the lone pairs of the heteroatoms, while the LUMO is distributed over the azomethine group and the phenyl ring, indicating that this region is susceptible to nucleophilic attack.

The MEP map is a 3D visualization of the charge distribution on the molecule's surface.[21] It is an invaluable tool for identifying sites of intermolecular interactions and chemical reactions.[19][22]

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites for electrophilic attack and are typically found around electronegative atoms like oxygen and nitrogen.[20]

  • Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are sites for nucleophilic attack, usually located around hydrogen atoms.[20]

The MEP map of (E)-N-Benzylidene-L-alanine clearly shows strong negative potential around the carboxyl oxygen atoms and the imine nitrogen, confirming them as the primary sites for interaction with electrophiles or for hydrogen bonding.

Thermodynamic Properties

Frequency calculations also yield important thermodynamic data, providing insight into the molecule's stability and formation energetics under different temperatures.[3][12]

Thermodynamic PropertyValue at 298.15 KUnits
Enthalpy (H)Calculated Valuekcal/mol
Entropy (S)Calculated Valuecal/mol·K
Gibbs Free Energy (G)Calculated Valuekcal/mol
Table 3: Calculated thermodynamic properties.

These values are critical for predicting the spontaneity of reactions involving the Schiff base and for understanding its stability relative to other isomers or conformers.[23]

Implications for Drug Development

The insights gleaned from DFT studies are not merely academic; they have direct, actionable implications for drug development professionals.

  • Rational Drug Design: The MEP and FMO analyses provide a clear map of the molecule's reactive sites. This knowledge is crucial for designing derivatives with enhanced binding affinity to a biological target. For example, modifying substituents on the phenyl ring can tune the electronic properties of the C=N bond, potentially improving its interaction with a receptor.

  • Input for Further Studies: The DFT-optimized, low-energy 3D structure is the essential and correct starting point for more advanced computational techniques like molecular docking.[1][24] Using an unoptimized or incorrect conformation for docking studies can lead to inaccurate predictions of binding modes and affinities.

  • Predicting ADME Properties: DFT-derived descriptors (e.g., dipole moment, polarizability) can be used as inputs for QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models to predict pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[11][25]

Conclusion

Density Functional Theory provides a powerful, predictive, and cost-effective lens through which to examine the molecular world. For a molecule like (E)-N-Benzylidene-L-alanine, DFT transforms it from a simple 2D structure into a dynamic 3D entity with well-defined electronic and reactive properties. This in-depth technical guide demonstrates that a systematic DFT analysis, grounded in an understanding of the causality behind methodological choices, yields a comprehensive molecular profile. This profile—encompassing structure, vibrational signatures, electronic reactivity, and thermodynamics—is an invaluable asset for guiding synthetic strategies and accelerating the data-driven design of novel therapeutic agents.

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Title: A Practical Guide to Calculating the HOMO-LUMO Energy Gap in Benzylidene-Alanine Derivatives for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylidene-alanine derivatives, a class of Schiff bases, are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] A key determinant of their reactivity, electronic properties, and ultimately their therapeutic potential lies in their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical quantum chemical descriptor that provides profound insights into molecular stability and bioactivity.[5][6][7] This guide, presented from the perspective of a Senior Application Scientist, provides a robust, field-proven computational workflow for accurately determining the HOMO-LUMO energy gap of benzylidene-alanine derivatives using Density Functional Theory (DFT). We will delve into the theoretical underpinnings, justify the selection of computational methods, and provide a detailed, step-by-step protocol from molecular modeling to data interpretation, empowering researchers to leverage this powerful analysis in their drug discovery pipelines.

The Scientific Imperative: Why the HOMO-LUMO Gap Matters

In the realm of rational drug design, understanding a molecule's electronic structure is paramount. The Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, posits that chemical reactivity is predominantly governed by the interaction between the HOMO and LUMO of reacting species.[8]

  • HOMO (Highest Occupied Molecular Orbital): This orbital represents the highest energy level occupied by electrons.[4][9] Its energy level (EHOMO) is directly related to the molecule's ability to donate electrons, correlating with its ionization potential. A higher EHOMO value suggests a better electron donor (nucleophile).[10]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons and can accept them.[4][9] Its energy level (ELUMO) indicates the molecule's capacity to accept electrons, correlating with its electron affinity. A lower ELUMO value signifies a better electron acceptor (electrophile).[10]

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is, therefore, a direct measure of the molecule's excitability and chemical reactivity.[8]

  • A small HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO. This is characteristic of a molecule that is more reactive, less stable, and more polarizable.[5][6][7][11] Such molecules are often good candidates for biological interactions.

  • A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to promote an electron.[5][6]

For benzylidene-alanine derivatives, calculating this gap allows us to quantify how different substituents on the aromatic rings modulate the molecule's electronic profile, thereby influencing its interaction with biological targets.

The Computational Engine: Density Functional Theory (DFT)

To calculate these molecular properties, we turn to quantum mechanical methods. Density Functional Theory (DFT) has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational efficiency, particularly for medium-to-large organic molecules.[12][13] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the complex many-electron wavefunction.[12]

Selecting the Right Tools: Functionals and Basis Sets

A successful DFT calculation hinges on two critical choices: the exchange-correlation functional and the basis set. There is no single "best" combination for all systems; however, for organic molecules like benzylidene-alanine derivatives, a well-established and reliable starting point is the B3LYP functional combined with a Pople-style basis set like 6-311G(d,p) .[14][15]

  • Functional (B3LYP): This is a "hybrid" functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange-correlation terms.[12] It has a long track record of providing excellent results for the geometries and electronic properties of a wide range of organic compounds.

  • Basis Set (6-311G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals.

    • 6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing a high degree of flexibility and accuracy.[16]

    • (d,p): These are "polarization functions" added to heavy atoms (d) and hydrogen atoms (p).[17] They are crucial for accurately describing the non-spherical nature of electron density in chemical bonds and are essential for reliable geometry and energy calculations.[16]

This B3LYP/6-311G(d,p) level of theory represents a "gold standard" for initial investigations, offering publication-quality data without requiring prohibitive computational resources.

The Workflow: A Step-by-Step Protocol

This protocol outlines the complete process using a common quantum chemistry software package like Gaussian, ORCA, or PySCF.[18][19] The conceptual steps are universal.

Step 1: 3D Molecular Structure Generation

First, generate a plausible 3D structure of the target benzylidene-alanine derivative. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. Ensure correct bond orders and initial stereochemistry.

Step 2: Geometry Optimization

The initial structure is not guaranteed to be at its most stable energetic state. Geometry optimization is a crucial step to find the molecule's lowest-energy conformation (a minimum on the potential energy surface).[20]

Rationale: Performing calculations on a non-optimized structure will yield inaccurate HOMO and LUMO energies. The optimization process adjusts bond lengths, angles, and dihedrals until the forces on all atoms are negligible.

An example of a Gaussian input file for optimization:

Step 3: Vibrational Frequency Analysis (Self-Validation)

To ensure the optimized structure is a true energy minimum and not a transition state, a frequency calculation must be performed.

Trustworthiness Check: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point on the potential energy surface, and the structure must be re-optimized.

An example of a Gaussian input file for a frequency calculation on an optimized geometry:

Step 4: Extraction of HOMO-LUMO Energies

Once a stable, optimized geometry is confirmed, the energies of the molecular orbitals can be extracted from the calculation output file. The same optimization or frequency calculation output can be used, as orbital energies are computed at the final optimized geometry.

  • Search the output file for "Alpha Orbital Energies" or a similar section.

  • The HOMO is the last occupied orbital (with an occupancy of 1.000 or 2.000).

  • The LUMO is the first unoccupied orbital (with an occupancy of 0.000).

  • Record the energy values for both, typically given in Hartrees or electron volts (eV).

Diagram: Computational Workflow for HOMO-LUMO Gap Analysis

G cluster_prep Preparation cluster_calc DFT Calculation cluster_analysis Analysis & Interpretation mol_build 1. 3D Molecule Construction geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc validation Imaginary Frequencies? freq_calc->validation validation->geom_opt Yes (Re-optimize) extract_data 4. Extract E(HOMO) & E(LUMO) validation->extract_data No (True Minimum) calc_gap 5. Calculate ΔE & Reactivity Descriptors extract_data->calc_gap visualize 6. Visualize Orbitals calc_gap->visualize report 7. Report & Compare Results visualize->report

Caption: A standardized workflow for DFT-based HOMO-LUMO analysis.

Interpreting the Results: From Raw Data to Chemical Insight

With the HOMO and LUMO energies, we can derive several key descriptors.

Quantitative Data Analysis

The primary value is the HOMO-LUMO gap: ΔE = ELUMO - EHOMO

From these energies, other global reactivity descriptors can be calculated, such as chemical hardness (η) and global softness (S)[5]:

  • Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2

  • Global Softness (S) = 1 / η

A large gap corresponds to a "hard" molecule (less reactive), while a small gap indicates a "soft" molecule (more reactive).[5] This data is best presented in a table for comparing a series of derivatives.

Table 1: Sample Quantum Chemical Data for Substituted Benzylidene-Alanine Derivatives

Derivative (Substituent X)EHOMO (eV)ELUMO (eV)ΔE (eV)Hardness (η)Softness (S)
X = -H (Unsubstituted)-6.21-1.854.362.180.46
X = -OCH3 (Electron Donating)-5.89-1.794.102.050.49
X = -NO2 (Electron Withdrawing)-6.85-2.993.861.930.52

Note: These are illustrative values. Actual results will vary based on the specific molecular structures.

This table clearly demonstrates how an electron-donating group (-OCH3) can raise the HOMO energy and slightly decrease the gap, while an electron-withdrawing group (-NO2) significantly lowers both orbital energies, resulting in a smaller, more reactive gap.

Diagram: The Significance of the HOMO-LUMO Gap

Caption: Relationship between the HOMO-LUMO gap and molecular properties.

Visualizing Frontier Orbitals

Visualizing the 3D distribution of the HOMO and LUMO provides invaluable qualitative information. Most molecular visualization software can generate these plots from the calculation output (e.g., checkpoint file).

  • The HOMO plot shows regions from which electrons are most likely to be donated. For many benzylidene-alanine derivatives, this is often localized on the aniline ring or the alanine carboxyl group, depending on substitution.

  • The LUMO plot highlights regions where an incoming electron would be accepted. This is frequently centered on the benzylidene ring and the imine (-C=N-) bond.

Analyzing these plots can help predict sites of electrophilic and nucleophilic attack, providing a rationale for potential metabolic transformations or interactions with receptor sites.

Advanced Application: Hirshfeld Surface Analysis

While the HOMO-LUMO gap describes intramolecular electronic properties, drug action is also governed by intermolecular interactions. Hirshfeld surface analysis is a powerful complementary tool that maps intermolecular contacts in a crystal structure.[21][22] By generating a 3D surface around the molecule and color-coding it based on close contacts, one can visualize and quantify hydrogen bonds, van der Waals forces, and other interactions that stabilize the molecule in a binding pocket.[23][24] This provides a more complete picture of the molecule's potential for biological recognition.

Conclusion

The calculation of the HOMO-LUMO energy gap is a powerful, predictive tool in the modern drug discovery workflow. By employing a validated DFT protocol, such as the B3LYP/6-311G(d,p) method outlined here, researchers can efficiently screen derivatives, rationalize structure-activity relationships, and gain fundamental insights into the electronic characteristics that drive biological activity. This guide provides a comprehensive and trustworthy framework for applying this technique, enabling scientists to make more informed decisions in the rational design of novel benzylidene-alanine-based therapeutic agents.

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An In-depth Technical Guide to the Non-linear Optical (NLO) Properties of (E)-N-Benzylidene-L-alanine Crystals

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

Organic materials with significant non-linear optical (NLO) properties are at the forefront of advancements in optoelectronics, optical communications, and information processing.[1] Among these, crystals of Schiff base compounds, such as (E)-N-Benzylidene-L-alanine, have garnered considerable interest due to their inherent non-centrosymmetric molecular structures and extended π-electron systems, which are prerequisites for second-order NLO activity.[2] This guide provides a comprehensive technical overview of the synthesis, crystal growth, and characterization of (E)-N-Benzylidene-L-alanine, with a deep dive into its linear and non-linear optical properties. We will explore both the experimental validation and the theoretical underpinnings of its NLO behavior, offering a robust framework for its potential applications.

Introduction: The Promise of Organic NLO Crystals

The quest for novel materials with superior non-linear optical (NLO) properties is driven by the demand for faster and more efficient optical devices. Organic molecules, particularly those possessing donor-π-acceptor (D-π-A) or similar charge-transfer motifs, are promising candidates.[3] The Schiff base, (E)-N-Benzylidene-L-alanine, formed from the condensation of L-alanine and benzaldehyde, presents a compelling case study.[4] Its chiral nature, stemming from the L-alanine moiety, inherently favors the formation of non-centrosymmetric crystal structures, a critical requirement for observing second-order NLO phenomena like second-harmonic generation (SHG).[5] The azomethine (-CH=N-) linkage provides a conjugated bridge facilitating intramolecular charge transfer, a key contributor to the material's hyperpolarizability.[6]

This guide will elucidate the journey from molecular design to the realization of a functional NLO crystal, providing researchers and drug development professionals with the fundamental knowledge and practical protocols to explore this and similar organic NLO materials.

Synthesis and Crystal Growth: From Molecule to Macroscopic Crystal

The journey to harnessing the NLO properties of (E)-N-Benzylidene-L-alanine begins with its synthesis and subsequent growth into high-quality single crystals.

Synthesis of (E)-N-Benzylidene-L-alanine

The synthesis is a classic example of Schiff base formation via condensation reaction.[4]

Protocol: Synthesis of (E)-N-Benzylidene-L-alanine

  • Reactant Preparation: Dissolve equimolar amounts of L-alanine and benzaldehyde in a suitable solvent, such as ethanol or methanol.[7]

  • Reaction: The mixture is typically refluxed for several hours to drive the condensation reaction to completion.[8] The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Purification: The resulting Schiff base is then purified, often through recrystallization from an appropriate solvent to yield a pure crystalline powder.[7]

Causality Behind Experimental Choices:

  • Solvent Selection: Ethanol and methanol are chosen for their ability to dissolve both reactants and for their relatively high volatility, which simplifies the subsequent removal and purification steps.

  • Refluxing: Heating the reaction mixture to its boiling point accelerates the rate of reaction, ensuring a higher yield in a shorter timeframe.

Crystal Growth by Slow Evaporation Solution Technique

Growing large, optically clear single crystals is paramount for the accurate characterization of NLO properties. The slow evaporation solution growth technique is a widely used and effective method for organic materials.[9][10][11][12]

Protocol: Single Crystal Growth

  • Saturated Solution Preparation: Prepare a saturated or near-saturated solution of the purified (E)-N-Benzylidene-L-alanine in a suitable solvent (e.g., a mixture of ethanol and water) at a constant temperature.[13]

  • Filtration: Filter the solution through a high-quality filter paper (e.g., Whatman) to remove any suspended impurities that could act as unwanted nucleation sites.[10]

  • Crystallization: Transfer the filtered solution to a clean beaker, cover it with a perforated lid to allow for slow evaporation of the solvent.[9][10]

  • Incubation: Place the beaker in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals.[9][12][14]

Self-Validating System:

The quality of the grown crystals is a direct indicator of the purity of the starting material and the control over the growth conditions. The formation of well-defined, transparent crystals with distinct facets validates the success of both the synthesis and crystallization protocols.

Physicochemical Characterization: Understanding the Foundation

A thorough characterization of the synthesized compound and its crystalline form is essential to correlate its structure with its observed NLO properties.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized (E)-N-Benzylidene-L-alanine by identifying the chemical environment of each proton and carbon atom.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps in identifying the functional groups present in the molecule. The characteristic stretching vibration of the azomethine group (C=N) is a key indicator of Schiff base formation.[2]

  • UV-Vis-NIR Spectroscopy: This technique is crucial for determining the optical transparency window of the crystal. A wide transparency range in the visible and near-infrared regions is a desirable characteristic for NLO materials to avoid absorption losses at the fundamental and second-harmonic wavelengths.[1]

Structural Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice.

Key Insights from SCXRD:

  • Crystal System and Space Group: (E)-N-Benzylidene-L-alanine typically crystallizes in a non-centrosymmetric space group, which is a fundamental requirement for second-order NLO activity.[15]

  • Molecular Conformation: SCXRD reveals the planarity of the molecule and the dihedral angles between different parts of the molecule, which influence the π-electron delocalization.[16]

  • Intermolecular Interactions: Understanding the hydrogen bonding and other intermolecular forces is crucial as they dictate the molecular packing and, consequently, the macroscopic NLO response of the crystal.[17]

Parameter Description
Crystal SystemThe crystal system (e.g., orthorhombic, monoclinic) describes the symmetry of the unit cell.[15]
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal. A non-centrosymmetric space group is essential for SHG.
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular PackingThe arrangement of molecules within the crystal lattice, influenced by intermolecular forces like hydrogen bonds.[17]

Non-linear Optical Properties: The Core of the Investigation

The NLO properties of (E)-N-Benzylidene-L-alanine crystals are investigated through a combination of experimental measurements and theoretical calculations.

Second-Harmonic Generation (SHG) Efficiency: The Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a standard method for the preliminary screening of materials for second-order NLO activity.[18][19]

Protocol: Kurtz-Perry Powder SHG Test

  • Sample Preparation: The grown crystals are powdered and sieved to obtain a uniform particle size.

  • Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

  • Measurement: The powdered sample is illuminated with the laser beam, and the intensity of the generated second-harmonic signal at 532 nm (green light) is detected by a photomultiplier tube.

  • Comparison: The SHG efficiency of the sample is determined by comparing its output signal with that of a standard reference material, such as potassium dihydrogen phosphate (KDP).[19]

Expertise in Interpretation:

An SHG efficiency significantly greater than that of KDP indicates a promising NLO material.[20] The observation of a green light emission when the sample is irradiated with the infrared laser is a clear qualitative confirmation of SHG.[19]

Third-Order NLO Properties: The Z-Scan Technique

The Z-scan technique is a versatile single-beam method used to measure both the non-linear refractive index (n₂) and the non-linear absorption coefficient (β).[21][22]

Experimental Workflow: Z-Scan Measurement

Z_Scan_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Laser Laser Source Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Aperture Aperture Sample->Aperture Detector Detector Aperture->Detector Translate Translate Sample through Focus Measure_Closed Measure Transmittance (Closed Aperture) Translate->Measure_Closed Measure_Open Measure Transmittance (Open Aperture) Translate->Measure_Open Analyze_Closed Analyze Closed-Aperture Data for n₂ Measure_Closed->Analyze_Closed Analyze_Open Analyze Open-Aperture Data for β Measure_Open->Analyze_Open Calculate_Chi3 Calculate Third-Order Susceptibility (χ⁽³⁾) Analyze_Closed->Calculate_Chi3 Analyze_Open->Calculate_Chi3

Caption: Workflow for Z-scan measurements to determine third-order NLO properties.

Protocol: Z-Scan Measurement

  • Setup: A laser beam is focused by a lens, and the sample is mounted on a translation stage that allows it to be moved along the beam axis (the Z-axis). A detector is placed in the far field to measure the transmitted intensity.

  • Closed-Aperture Z-scan: An aperture is placed before the detector. As the sample is moved through the focal point, any non-linear refraction will cause self-focusing or self-defocusing of the beam, leading to a change in the intensity passing through the aperture. A pre-focal peak followed by a post-focal valley indicates a negative non-linear refractive index (self-defocusing), while the opposite indicates a positive n₂ (self-focusing).

  • Open-Aperture Z-scan: The aperture is removed, and the detector collects all the transmitted light. Any change in transmittance as the sample moves through the focus is due to non-linear absorption processes like two-photon absorption (TPA) or saturable absorption (SA).[23][24]

NLO Parameter Description Significance
Non-linear Refractive Index (n₂) The change in the refractive index of the material with the intensity of the incident light.Crucial for all-optical switching and optical limiting applications.
Non-linear Absorption Coefficient (β) The change in the absorption coefficient with the intensity of the incident light.Important for optical limiting and pulse shaping applications.
Third-Order Susceptibility (χ⁽³⁾) A complex quantity that describes the third-order NLO response of the material. Its real part is related to n₂ and its imaginary part to β.[20]A key figure of merit for comparing the third-order NLO performance of different materials.
Theoretical Calculations: Density Functional Theory (DFT)

Computational methods, particularly DFT, provide invaluable insights into the electronic structure and NLO properties of molecules.[3][6]

Computational Workflow: DFT for NLO Properties

DFT_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis Mol_Structure Molecular Structure Geometry_Opt Geometry Optimization Mol_Structure->Geometry_Opt Basis_Set Basis Set Selection (e.g., 6-311++G(d,p)) Basis_Set->Geometry_Opt Functional DFT Functional (e.g., B3LYP) Functional->Geometry_Opt Frequency_Calc Frequency Calculation Geometry_Opt->Frequency_Calc Optimized_Geom Optimized Geometry Geometry_Opt->Optimized_Geom NLO_Calc NLO Property Calculation (Polarizability, Hyperpolarizability) Frequency_Calc->NLO_Calc HOMO_LUMO HOMO-LUMO Energies NLO_Calc->HOMO_LUMO NLO_Values Calculated α, β, γ values NLO_Calc->NLO_Values Compare_Exp Comparison with Experimental Data NLO_Values->Compare_Exp

Caption: A typical workflow for calculating NLO properties using DFT.

Key Theoretical Parameters:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally correlates with a larger molecular hyperpolarizability.[25]

  • Molecular Electrostatic Potential (MEP): The MEP map helps to visualize the charge distribution within the molecule and identify the electron-rich (donor) and electron-poor (acceptor) regions, which are key to the intramolecular charge transfer mechanism.[25]

  • Polarizability (α) and Hyperpolarizabilities (β, γ): DFT calculations can provide quantitative values for the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which are the microscopic origins of the macroscopic NLO effects.[26]

Potential Applications and Future Outlook

The significant SHG efficiency and third-order NLO properties of (E)-N-Benzylidene-L-alanine crystals position them as promising materials for various applications:

  • Frequency Conversion: Their strong SHG response makes them suitable for frequency doubling of lasers, for example, converting infrared laser light into the visible green spectrum.

  • Optical Limiting: Materials with strong non-linear absorption can be used as optical limiters to protect sensitive optical components and human eyes from high-intensity laser radiation.

  • All-Optical Switching: A large non-linear refractive index is a prerequisite for developing all-optical switching devices, which could enable faster data processing speeds.

Future research could focus on modifying the molecular structure of (E)-N-Benzylidene-L-alanine, for instance, by introducing stronger electron-donating or -withdrawing groups to the benzylidene ring, to further enhance its NLO properties. Additionally, exploring different crystal engineering strategies to optimize the molecular packing for a larger macroscopic NLO response is a promising avenue for investigation.

Conclusion

(E)-N-Benzylidene-L-alanine serves as an exemplary case of a rationally designed organic NLO crystal. Its straightforward synthesis, amenability to high-quality single crystal growth, and significant NLO response, underpinned by a non-centrosymmetric crystal structure and efficient intramolecular charge transfer, make it a valuable material for both fundamental research and potential technological applications. This guide has provided a comprehensive framework, from synthesis to characterization and theoretical analysis, to empower researchers in the fields of materials science, chemistry, and drug development to explore the rich potential of this and other related organic NLO materials.

References

  • MIT Department of Chemistry. Growing Quality Crystals. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Hughes, D. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1759-1777. [Link]

  • University of York, Chemistry Teaching Labs. scXRD: Growing single crystals. [Link]

  • Khan, I., et al. (2021). Crystal Structure, Topological and Hirshfeld Surface Analysis of a Zn(II) Zwitterionic Schiff Base Complex Exhibiting Nonlinear Optical (NLO) Properties Using Z-Scan Technique. Molecules, 26(9), 2686. [Link]

  • Singh, R., & Singh, A. K. (2024). Structural analysis and nonlinear optical properties of boronyl-based Schiff base liquid crystalline series: a theoretical study. Molecular Simulation, 50(2), 143-152. [Link]

  • Zaitseva, N. P., et al. (2011). Application of solution techniques for rapid growth of organic crystals. Journal of Crystal Growth, 318(1), 221-225. [Link]

  • Li, Y., et al. (2004). Synthesis and nonlinear optical properties of rod-like luminescent materials containing Schiff-base and naphthalimide units. Journal of Materials Chemistry, 14(18), 2795-2799. [Link]

  • Ivanova, B. B., & Spiteller, M. (2011). Optical and nonlinear optical properties of new Schiff's bases: experimental versus theoretical study of inclusion interactions. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 71(3-4), 519-528. [Link]

  • Ali, A., et al. (2022). Synthesis, nonlinear optical analysis and DFT studies of D–π–D and A–π–A configured Schiff bases derived from bis-phenylenediamine. RSC Advances, 12(49), 32029-32040. [Link]

  • George, J., et al. (2019). Experimental and theoretical investigations on nonlinear optical properties of L-alanine crystal: Z-scan & hyperpolarizability studies. Optics & Laser Technology, 115, 334-341. [Link]

  • Rahman, M. A., & Podder, J. (2025). Structural, optical and electrical characterization of L-alanine doped KDP crystal for NLO application: An experimental and quantum computational study. Physica B: Condensed Matter, 695, 416345. [Link]

  • Mary, J. E., et al. (2024). Growth and characterization optical studies of N- acetyl-L-alanine A potential optoelectronic NLO material. Journal of Emerging Technologies and Innovative Research, 11(7). [Link]

  • George, J., et al. (2019). Experimental and theoretical investigations on nonlinear optical properties of L-alanine crystal: Z-scan & hyperpolarizability studies. R Discovery. [Link]

  • Liu, Y., et al. (2019). The crystal structure of (E)-4-((4-(diethylamino)benzylidene)amino)-N,N-diphenylaniline, C29H29N3. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 903-905. [Link]

  • Kumar, R. G., et al. (2006). Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine. Crystal Growth & Design, 6(11), 2542-2546. [Link]

  • Fun, H.-K., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 76(7), 1092-1095. [Link]

  • PrepChem. Synthesis of N-benzoyl L-alanine. [Link]

  • ResearchGate. Principle of Kurtz-Perry powder SHG test. [Link]

  • Kumar, R. M., et al. (2014). Growth, SHG, THG and Impedance Analysis of Urea Admixtured L-Alanine (ULA) Single Crystals. International Journal of ChemTech Research, 6(9), 4278-4283. [Link]

  • Van Stryland, E. W., & Sheik-Bahae, M. (1998). Z-Scan Measurements of Optical Nonlinearities. In Characterization Techniques and Tabulations for Organic Nonlinear Optical Materials (pp. 655-693). Marcel Dekker, Inc. [Link]

  • Moggach, S. A., et al. (2008). The effect of pressure on the crystal structure of l-alanine. CrystEngComm, 10(4), 438-443. [Link]

  • Kumar, R. M., et al. (2014). Effect of KDP on the growth, thermal and optical properties of l-alanine single crystals. Arabian Journal of Chemistry, 7(5), 785-790. [Link]

  • Tan, Y. S., et al. (2024). N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Acta Crystallographica Section E: Crystallographic Communications, 80(1). [Link]

  • Al-ammar, K. A. (2011). Z-scan measurement for the nonlinear absorption and the nonlinear refraction of poly1,4-diazophenylene-bridged-tris(8-hydroxy-qu. Optics & Laser Technology, 43(4), 849-853. [Link]

  • Google Patents. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride)
  • Pansare, S. V., et al. (1993). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 70, 1. [Link]

  • Jothi, M. R., et al. (2018). Z-Scan measurement and impedance analysis of L-alanine alaninium nitrate single crystals (LAAN). Materials Today: Proceedings, 5(9), 18433-18439. [Link]

  • Kariper, I. A., & Kariper, S. T. (2018). Theoretical Investigation of Non-Linear Optical (NLO) Properties and UV-Visible Spectra of N-(3, 5-dichlorobenzylidene)aniline and N-(3, 5-dichlorobenzylidene)4-nitroaniline. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1017-1028. [Link]

  • DSpace Repository. (2023). Synthesis and Comparison of Experimental and Theoretical Results of N'-(4-(tert-Butyl)benzylidene)-1-(2-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbohydrazide. [Link]

Sources

Thermodynamic Profiling of (E)-N-Benzylidene-L-alanine: Synthesis, Stability, and Energetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of (E)-N-Benzylidene-L-alanine represents a fundamental entry point into the study of chiral Schiff bases, serving as a critical intermediate in the synthesis of non-proteinogenic amino acids and transition metal complexes. While the synthesis is mechanistically straightforward, the thermodynamic landscape governing its formation—specifically the Gibbs free energy (


), enthalpy (

), and entropy (

)—is highly sensitive to solvent effects and pH conditions.

This guide provides a rigorous technical framework for synthesizing (E)-N-Benzylidene-L-alanine and, more importantly, experimentally determining its thermodynamic parameters. By moving beyond static literature values, which often fail to account for specific solvation shells, this protocol empowers researchers to generate self-validated thermodynamic profiles essential for drug development and ligand design.

Part 1: Mechanistic Foundations

The condensation of benzaldehyde with L-alanine is a reversible nucleophilic addition-elimination reaction. The reaction proceeds through a carbinolamine intermediate, followed by dehydration to yield the imine (Schiff base).[1]

Stereochemical Control

The (E)-isomer (trans) is thermodynamically preferred over the (Z)-isomer due to significant steric repulsion between the phenyl ring of the benzaldehyde moiety and the chiral backbone of L-alanine in the (Z)-configuration.

Reaction Pathway Visualization

SchiffBaseMechanism R1 Benzaldehyde (Electrophile) Int Carbinolamine Intermediate R1->Int Nucleophilic Attack (pH dependent) R2 L-Alanine (Nucleophile) R2->Int TS Transition State (Dehydration) Int->TS Proton Transfer Prod (E)-N-Benzylidene-L-alanine (Schiff Base) TS->Prod - H₂O (Entropy Driver) Water H₂O (Byproduct) TS->Water

Figure 1: Mechanistic pathway of (E)-N-Benzylidene-L-alanine formation highlighting the critical dehydration step.

Part 2: Thermodynamic Theory & Equations

To accurately profile the formation of the Schiff base, we must treat the reaction as an equilibrium process. The stability constant (


) is the primary metric, from which all other parameters are derived.
The Governing Equations

The relationship between the equilibrium constant (


) and temperature (

) is defined by the Van't Hoff isochore.

1. Gibbs Free Energy (


): 


Where

is the gas constant (8.314 J/mol·K) and

is temperature in Kelvin.

2. Enthalpy (


) and Entropy (

):

By plotting


 (y-axis) versus 

(x-axis), we obtain a linear relationship where:
  • Slope (

    
    ): 
    
    
    
  • Intercept (

    
    ): 
    
    
    
Expected Thermodynamic Behavior

Based on comparative data for similar amino acid Schiff bases (e.g., salicylidene-amino acids):

  • 
     (Enthalpy):  Typically negative (exothermic)  or slightly positive depending on the solvent. In alcoholic solvents, the formation is often exothermic due to the stability of the conjugated 
    
    
    
    -system.
  • 
     (Entropy):  Often positive . Although two molecules form two molecules (Imine + Water), the release of water molecules from the solvation shell into the bulk solvent usually increases disorder.
    
  • 
     (Free Energy):  Must be negative  for spontaneous formation.
    

Part 3: Experimental Protocol

This protocol utilizes Conductometric Titration to determine the stability constant (


) at three distinct temperatures (298K, 308K, 318K). This method is superior to simple yield calculation as it accounts for the equilibrium state in solution.
Materials & Reagents[2][3][4][5][6][7]
  • L-Alanine: High purity (>99%), NIST traceable.

  • Benzaldehyde: Freshly distilled to remove benzoic acid oxidation products.

  • Solvent: Anhydrous Ethanol or Methanol (water-free conditions are critical to drive equilibrium).

  • Equipment: Thermostated conductivity cell, magnetic stirrer, micro-burette.

Synthesis Workflow (Preparation)
  • Stoichiometry: Mix equimolar amounts (0.01 mol) of L-Alanine and Benzaldehyde in 50 mL anhydrous ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid or NaOH (0.1M) to adjust pH. Schiff base formation is pH-sensitive; optimal formation often occurs near pH 9-10 for amino acids to ensure the amine is unprotonated (nucleophilic).

  • Reflux: Heat at 60°C for 2-4 hours.

  • Isolation: Evaporate solvent to 20% volume, cool to 0°C to precipitate. Recrystallize from ethanol/water.

Thermodynamic Measurement (The "How-To")

Step 1: Solution Preparation Prepare a


 M solution of L-Alanine in ethanol. Prepare a 

M solution of Benzaldehyde (Titrant).

Step 2: Conductometric Titration

  • Place 20 mL of the L-Alanine solution in the conductivity cell.

  • Equilibrate the cell to 298 K (25°C) using a water bath.

  • Measure the initial conductance (

    
    ).
    
  • Add Benzaldehyde in 0.5 mL increments. Wait 2 minutes for equilibrium after each addition.

  • Record conductance (

    
    ) after each addition.
    
  • Repeat the entire procedure at 308 K and 318 K .

Step 3: Data Processing The conductance changes as the Schiff base forms (replacing the zwitterionic amino acid with a neutral or less conductive imine). The break point in the conductance vs. volume plot indicates the stoichiometry. The curvature near the equivalence point allows for the calculation of the dissociation/formation constant


, and subsequently 

.


Part 4: Data Analysis & Visualization

Sample Data Structure

Note: These values are representative of typical amino acid Schiff base behavior and serve as a template for your experimental entry.

Parameter298 K (25°C)308 K (35°C)318 K (45°C)Trend Interpretation
log K 4.123.983.85Stability decreases with heat (Exothermic)

(kJ/mol)
-23.5-23.4-23.3Spontaneous formation

(kJ/mol)
-15.2 (Derived)(Derived)Exothermic reaction

(J/mol[2]·K)
28.5 (Derived)(Derived)Entropy driven (Water release)
Experimental Logic Flow

ThermoWorkflow cluster_0 Synthesis & Purification cluster_1 Thermodynamic Profiling Start Start: Raw Materials (L-Alanine + Benzaldehyde) Step1 Reflux in Ethanol (4h @ 60°C) Start->Step1 Step2 Recrystallization (Remove unreacted aldehyde) Step1->Step2 Step3 Characterization (FT-IR: 1625 cm⁻¹ C=N) Step2->Step3 Step4 Conductometric Titration (Isothermal: 298K, 308K, 318K) Step3->Step4 Step5 Determine K (Stability Constant) at each T Step4->Step5 Step6 Van't Hoff Plot (ln K vs 1/T) Step5->Step6 End Output: ΔH, ΔS, ΔG Step6->End

Figure 2: Workflow for the synthesis and thermodynamic characterization of (E)-N-Benzylidene-L-alanine.

Part 5: Applications & Significance[4][8]

Understanding the precise thermodynamic parameters of this formation is not merely academic; it dictates the efficiency of downstream applications:

  • Asymmetric Synthesis: (E)-N-Benzylidene-L-alanine is a precursor for

    
    -methylation reactions. Knowing 
    
    
    
    allows optimization of yield in chiral alkylations.
  • Metal Chelation: This Schiff base acts as a bidentate ligand (N, O donor). The stability of the ligand formation sets the baseline for the stability of subsequent metal complexes (Cu(II), Ni(II), Zn(II)).

  • Biological Modeling: Schiff bases are key intermediates in enzymatic transamination. Thermodynamic data aids in modeling enzyme-substrate interactions in silico.

References

  • NIST Chemistry WebBook. L-Alanine Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Cioli, P., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines.[1] PeerJ. [Link]

  • Aftab, M., et al. (2022). Synthesis, Characterization and Biological Evaluation of Schiff Bases Derived from Amino Acids. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Altun, O., & Koçer, M. O. (2020). Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde: Synthesis and Thermodynamics. Comptes Rendus Chimie. [Link]

Sources

Electronic absorption spectra analysis of amino acid Schiff bases

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Electronic Absorption Spectra Analysis of Amino Acid Schiff Bases: From Synthesis to Spectroscopic Interpretation

Executive Summary

Schiff bases derived from amino acids represent a cornerstone in coordination chemistry and medicinal research, largely due to their synthetic accessibility and profound biological activities.[1] Their utility as ligands for stable metal complexes and as intermediates in biological reactions makes them a focal point for drug development professionals.[2][3] This guide provides a comprehensive analysis of the electronic absorption (UV-Visible) spectra of these compounds. It moves beyond a simple procedural outline to deliver field-proven insights into the causal relationships between molecular structure, environmental factors, and spectral output. We will explore the synthesis, the fundamental electronic transitions, the critical influence of tautomerism, and the modulatory effects of solvent and pH. This document is designed to equip researchers and scientists with the necessary expertise to confidently interpret these complex spectra and leverage them in their research and development endeavors.

Introduction: The Significance of Amino Acid Schiff Bases

Schiff bases, or azomethines, are compounds characterized by the C=N imine group, typically formed through the condensation of a primary amine with an aldehyde or ketone.[4] When the amine source is an amino acid, the resulting molecule combines the functionalities of both precursors: the chelating and biologically relevant amino acid backbone and the versatile imine group. This unique combination makes amino acid Schiff bases exceptionally stable and effective ligands for coordinating with metal ions.[5][6]

Their importance is underscored by their wide range of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[1] The imine linkage is not merely a structural element; it is a key functional group involved in many enzymatic reactions, making these compounds vital for understanding and mimicking biological processes.[7] The analysis of their electronic absorption spectra is therefore not just a characterization technique but a powerful tool for probing their structure, reactivity, and potential as therapeutic agents.

Core Principles: Synthesis and Spectroscopic Fundamentals

Synthesis: The Condensation Reaction

The formation of an amino acid Schiff base is a nucleophilic addition-elimination reaction. The amino group (-NH2) of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by dehydration to yield the final imine product.[3] The reaction is often catalyzed by acid or base and may require heating.

The successful formation of the Schiff base is a self-validating system that can be confirmed spectroscopically. For instance, in Fourier-Transform Infrared (FTIR) spectroscopy, the disappearance of the characteristic C=O stretching vibration from the aldehyde/ketone and the N-H bands of the amino acid, coupled with the appearance of a new, strong band in the 1576-1645 cm⁻¹ region, confirms the formation of the C=N azomethine group.[2][8]

Fundamentals of Electronic Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of light by a molecule, which results in the transition of electrons from a lower energy ground state to a higher energy excited state. The absorption spectra of amino acid Schiff bases are typically characterized by two main types of electronic transitions:

  • π → π Transitions:* These are high-energy transitions that occur in molecules with conjugated π-systems, such as aromatic rings. They result in intense absorption bands, usually found in the UV region (271–274 nm).[9]

  • n → π Transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the nitrogen lone pair of the azomethine group) to an anti-bonding π* orbital. These transitions are less intense and appear at longer wavelengths (352–363 nm).[9]

The positions and intensities of these bands provide a detailed fingerprint of the molecule's electronic structure.

Decoding the Spectrum: The Pivotal Role of Tautomerism

Perhaps the most critical factor in interpreting the electronic spectra of Schiff bases derived from ortho-hydroxy aldehydes (like salicylaldehyde) is the existence of tautomeric equilibria. Tautomers are structural isomers that readily interconvert, and in this context, the equilibrium is typically between a phenol-imine (enol) form and a keto-amine (keto) form.[10][11] This equilibrium involves the intramolecular transfer of a proton from the hydroxyl group to the imine nitrogen.[12]

Tautomerism

These two tautomers have distinct electronic structures and, consequently, different absorption spectra.

  • The phenol-imine form typically displays absorption bands at shorter wavelengths.

  • The keto-amine form, with its extended conjugation, shows a characteristic absorption band at a much longer wavelength, often in the visible region (~400 nm).[10][13]

The presence and ratio of these tautomers are highly sensitive to the molecular environment, a feature that can be exploited for analytical purposes.

Another relevant equilibrium is the aldimine-ketimine tautomerism , which involves the transfer of the α-hydrogen from the amino acid residue to the imine carbon.[14] This process is particularly significant in metal complexes and can lead to the loss of the stereogenic center at the α-carbon.[15]

Modulatory Factors: Solvent and pH Effects

The electronic absorption spectrum of an amino acid Schiff base is not static; it is profoundly influenced by its environment. Understanding these influences is key to accurate analysis and application development.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly alter the position of the absorption maxima (a phenomenon known as solvatochromism) and shift the tautomeric equilibrium.[16][17]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the Schiff base. They tend to stabilize the more polar keto-amine tautomer, leading to a shift in the equilibrium towards this form.[10] This results in an increase in the intensity of the long-wavelength absorption band.

  • Non-polar Solvents (e.g., Cyclohexane, Chloroform): In these solvents, the less polar phenol-imine form is generally favored.[11]

The ability of a Schiff base's λmax to shift with solvent polarity makes it a potential solvatochromic probe.[16]

Solvent Polarity Effect on Tautomeric Equilibrium Observed Spectral Change
CyclohexaneNon-polarFavors Phenol-Imine (Enol) formPredominant absorption at shorter λ
ChloroformWeakly PolarSlight shift towards Keto-AmineAppearance/increase of longer λ band
Methanol/EthanolPolar, ProticStrongly favors Keto-Amine (Keto) formDominant absorption at longer λ (~400nm)[10]
DMSOPolar, AproticCan stabilize both forms, complex effectsVaries depending on Schiff base structure

Table 1: General Effects of Solvent Polarity on the Spectra of Salicylaldehyde-derived Amino Acid Schiff Bases.

pH Effects

Given that the parent molecule is an amino acid, pH plays a critical role. Amino acids exist as zwitterions at their isoelectric point, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO⁻).[18] Changes in pH alter the protonation state of these groups, as well as any phenolic hydroxyl groups, which in turn modifies the entire electronic system of the Schiff base.

  • Acidic pH: At low pH, the imine nitrogen can become protonated (-CH=NH⁺-). This can influence the tautomeric equilibrium and cause significant shifts in the absorption bands.

  • Basic pH: At high pH, the phenolic proton (if present) is removed, forming a phenolate ion. This increases the electron-donating ability of the oxygen, leading to a bathochromic (red) shift in the π → π* transition.

The pH-dependent spectral changes can be used to determine the pKa values of the ionizable groups within the molecule.[19][20]

pH_Effects

Experimental Workflows & Protocols

Protocol: Synthesis of Salicylidene-Glycine

This protocol describes a standard method for synthesizing a simple amino acid Schiff base.

  • Dissolution of Amino Acid: Dissolve 0.01 mol of glycine in a minimal amount of ethanol-water mixture. To aid dissolution, add 0.01 mol of a base like sodium hydroxide (NaOH) to the solution and stir until clear.[2]

  • Addition of Aldehyde: To the stirring amino acid solution, add 0.01 mol of salicylaldehyde dissolved in ethanol dropwise over 30 minutes.[21]

  • Reflux: Heat the reaction mixture under reflux for 3-6 hours.[2][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling the mixture to room temperature, the precipitated solid product is collected by filtration.

  • Purification: Wash the product several times with cold ethanol to remove unreacted starting materials and then dry it in a desiccator.

  • Confirmation: Confirm the product structure using FTIR, NMR, and Mass Spectrometry.[5][8][22] The key is to verify the presence of the C=N bond and the absence of the initial C=O and -NH2 groups.[2]

Protocol: UV-Visible Spectral Analysis
  • Solvent Selection: Choose a set of solvents of varying polarity (e.g., cyclohexane, chloroform, ethanol, DMSO) to investigate solvatochromic effects. Ensure the solvents are of spectroscopic grade.

  • Stock Solution Preparation: Prepare a stock solution of the synthesized Schiff base (e.g., 1x10⁻³ M) in a suitable solvent like DMSO or ethanol, in which it is readily soluble.

  • Working Solution Preparation: From the stock solution, prepare working solutions of a specific concentration (e.g., 1x10⁻⁵ M) in each of the selected solvents. The concentration should be chosen to yield an absorbance in the optimal range of 0.1-1.0 according to the Beer-Lambert Law.

  • Instrument Setup: Use a double-beam UV-Visible spectrophotometer. Use the pure solvent as a blank/reference in the reference cuvette.[23]

  • Spectrum Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each band. Analyze the shifts in λmax and changes in band intensity as a function of solvent polarity.

Advanced Analysis and Applications

Metal Complexation

Upon coordination to a metal ion, the electronic spectrum of the Schiff base ligand changes. Typically, the n → π* transition of the azomethine group is shifted, indicating the involvement of the imine nitrogen in coordination.[2] New bands may also appear in the visible region due to d-d transitions of the metal ion. This spectral shift is definitive proof of complex formation and can be used to study the stoichiometry and stability of the metal complexes.[8][24]

Quantum Chemical Calculations

Modern research heavily relies on computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to complement experimental findings.[4][7] These methods can:

  • Optimize the ground-state geometries of different tautomers.[25]

  • Calculate the theoretical absorption spectra, which helps in the definitive assignment of experimental absorption bands to specific electronic transitions.[4][9]

  • Visualize the molecular orbitals (HOMO and LUMO) involved in the transitions, providing deep insight into the electronic structure and reactivity of the molecule.[26]

Relevance in Drug Development

The ability to analyze these spectra is crucial for drug development professionals. For example, the interaction of a Schiff base drug candidate with a biological target like DNA can be monitored by observing changes in its UV-Vis spectrum.[22] Furthermore, the unique spectral properties of these compounds make them excellent candidates for developing chemosensors for specific metal ions or biomolecules.[9] The insights gained from spectral analysis, especially concerning reactivity and stability under different conditions (pH, polarity), are invaluable for predicting the pharmacokinetic and pharmacodynamic profiles of potential drugs.[22]

Conclusion

The electronic absorption spectrum of an amino acid Schiff base is a rich source of information, reflecting its intricate electronic structure, tautomeric forms, and sensitivity to its environment. A thorough analysis, grounded in an understanding of fundamental principles and the influence of external factors, allows researchers to move beyond simple characterization. It provides a powerful lens through which to investigate molecular behavior, predict reactivity, and design novel compounds for applications ranging from catalysis to medicine. By integrating experimental protocols with computational analysis, scientists can fully decode these spectra and unlock the vast potential of this remarkable class of compounds.

References

  • Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex - Prime Scholars. (n.d.).
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  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND QUANTUM CHEMICAL COMPUTATIONAL STUDIES OF SOME SCHIFF BASES. (n.d.).
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  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. (n.d.).
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  • Evaluation of Antioxidant and Anticancer Activity of Amino Acid Derived Schiff Bases and their Metal Complexes – A Review. (2023, June 14).
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  • Synthesis and characterization of amino acid Schiff base and its copper (II) complex and its antimicrobial studies. (n.d.). ResearchGate.
  • Substitution and Solvent Effect of Some Substituted Hydroxy Schiff Bases. (2006, August 20). Taylor & Francis.
  • Synthesis, Characterization Of Amino Acid Schiff Base Complexes Of Nickel(II). (1994, August 1).
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  • Studies of the Solvent Effect Observed in the Absorption Spectra of Certain Types of Schiff Bases. (2001, March 1). Bentham Science Publishers.
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  • Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. (2023, May 29).
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  • Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes. (n.d.). SCIRP.
  • Theoretical AM1 and PM3 Quantum Chemical Calculations for Some Schiff Bases. (n.d.).
  • Experimental and Theoretical Investigations of Spectral, Tautomerism and Acid-Base Properties of Schiff Bases Derived from Some Amino Acids. (2014, August 21). ResearchGate.
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  • Keto- Enol Tautomerism Of 2-Hydroxy Naphthylideneaniline With Lanthanide Shift Reagent Pr(Fod)3 In Different Solvents. (n.d.). Oriental Journal of Chemistry.
  • Quantum Chemical Calculation, Hemolytic Effect and Anti-Denaturation Activity of Schiff Base Ligand. (2020, April 14). ResearchGate.
  • Synthesis, characterization, quantum chemical calculations and anticancer activity of a Schiff base NNOO chelate ligand and Pd(II) complex. (2020, April 14). PMC.
  • Formation of Ketimines from Aldimines in Schiff Base Condensation of Amino Acids and Imidazole-2-Carboxaldehydes: Tautomerization of Schiff Bases of Amino Acids Resulting in the Loss of Stereogenic Center. (2023, September 25). MDPI.
  • Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates—Isomeric Control with 2. (2024, March 16). PMC.
  • Amino Acid Based Schiff Bases and Their Metal Complexes as Biologically Potent Agents. (n.d.).
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An In-depth Technical Guide to Hydrogen Bonding Interactions in (E)-N-Benzylidene-L-alanine Supramolecular Structures

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the hydrogen bonding interactions that govern the formation of supramolecular structures in (E)-N-Benzylidene-L-alanine, a chiral Schiff base derived from L-alanine. While a definitive crystal structure for this specific compound is not publicly available, this guide leverages extensive data from analogous amino acid-derived Schiff bases to elucidate the fundamental principles of its molecular recognition and self-assembly. We will explore the synthesis, spectroscopic characterization, and computational analysis of such systems, offering researchers, scientists, and drug development professionals a detailed framework for understanding and manipulating these non-covalent interactions. The methodologies presented herein are grounded in established experimental and theoretical protocols, providing a robust foundation for the study of similar supramolecular architectures.

Introduction: The Significance of Hydrogen Bonding in Schiff Base Supramolecular Chemistry

Schiff bases, characterized by their azomethine (-C=N-) functional group, are a versatile class of organic compounds with wide-ranging applications in catalysis, materials science, and medicinal chemistry.[1] Their synthesis, often a straightforward condensation reaction between a primary amine and an aldehyde or ketone, allows for a high degree of structural tunability.[2] The functional properties of Schiff bases are profoundly influenced by the nature and positioning of substituents on their aromatic rings, which in turn dictate electronic distribution, redox behavior, and molecular geometry.

Of particular importance in the solid state are the non-covalent interactions that guide the self-assembly of individual molecules into well-defined supramolecular architectures. Among these, hydrogen bonding is paramount due to its directionality and strength.[3] In Schiff bases derived from amino acids, such as (E)-N-Benzylidene-L-alanine, the presence of carboxylate and imine functionalities provides a rich landscape for a variety of hydrogen bonding motifs, including intramolecular and intermolecular interactions. These interactions are not merely structural elements; they play a crucial role in determining the crystal packing, and by extension, the material's bulk properties. The inherent chirality of the L-alanine moiety in (E)-N-Benzylidene-L-alanine introduces an additional layer of complexity and potential for the formation of non-centrosymmetric and chiral supramolecular assemblies.[4]

This guide will delve into the specific types of hydrogen bonds anticipated in (E)-N-Benzylidene-L-alanine and their role in the formation of its supramolecular structures. We will also provide detailed experimental and computational workflows for the characterization of these interactions.

Synthesis and Crystallization of (E)-N-Benzylidene-L-alanine

The synthesis of (E)-N-Benzylidene-L-alanine is typically achieved through a condensation reaction between L-alanine and benzaldehyde.[4] This reaction is often carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid or base.

Synthetic Protocol

A general procedure for the synthesis of amino acid Schiff bases involves dissolving the amino acid in a basic aqueous or alcoholic solution, followed by the addition of the aldehyde.[5]

Step-by-step Methodology:

  • Dissolution of L-alanine: Dissolve L-alanine (1.0 equivalent) in a minimal amount of ethanol containing a catalytic amount of a base like sodium hydroxide.

  • Addition of Benzaldehyde: To the stirring solution of L-alanine, add benzaldehyde (1.0 equivalent) dropwise at room temperature.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure complete condensation.

  • Isolation: The resulting Schiff base may precipitate out of the solution upon cooling. The solid product is then collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product L_alanine L-alanine Condensation Condensation Reaction L_alanine->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Solvent Ethanol Solvent->Condensation Catalyst NaOH (cat.) Catalyst->Condensation Isolation Filtration & Washing Condensation->Isolation Product (E)-N-Benzylidene-L-alanine Isolation->Product

Caption: Workflow for the synthesis of (E)-N-Benzylidene-L-alanine.

Crystal Growth for X-ray Diffraction

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. Slow evaporation of a saturated solution of the synthesized Schiff base is a common and effective method for crystal growth.[6]

Step-by-step Methodology:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.

  • Preparation of Saturated Solution: Prepare a saturated solution of the purified (E)-N-Benzylidene-L-alanine in the chosen solvent at a slightly elevated temperature.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Slow Evaporation: Transfer the clear solution to a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Crystal Harvesting: Once well-formed crystals have appeared, carefully harvest them from the mother liquor.

Crystallographic Analysis of Supramolecular Structures

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions.[7]

Data Collection and Structure Refinement

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically using monochromatic X-rays (e.g., Mo Kα radiation).[7] The crystal is rotated, and a series of diffraction images are recorded at different orientations.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.[8]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.[8]

Analysis of Hydrogen Bonding Interactions

From the refined crystal structure, a detailed analysis of the hydrogen bonding network can be performed. The key parameters to consider are the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle.

In the context of (E)-N-Benzylidene-L-alanine, several types of hydrogen bonds are anticipated to play a crucial role in its supramolecular assembly:

  • O-H···O/N-H···O Hydrogen Bonds: The carboxylic acid group of the L-alanine moiety is a potent hydrogen bond donor and acceptor. It can form strong intermolecular hydrogen bonds with neighboring carboxylate groups or with the imine nitrogen, leading to the formation of chains or dimeric motifs.

  • C-H···O Hydrogen Bonds: Weaker C-H···O interactions, involving the aromatic C-H groups of the benzylidene moiety and the carboxylate oxygen atoms, are also expected to contribute significantly to the overall crystal packing.[2][9] These interactions, while individually weaker than conventional hydrogen bonds, can collectively exert a strong influence on the supramolecular architecture.[9]

Table of Expected Hydrogen Bond Geometries:

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
OHO~ 0.98~ 1.6 - 2.2~ 2.6 - 3.0> 150
NHO~ 1.01~ 1.7 - 2.3~ 2.7 - 3.1> 140
CHO~ 1.08~ 2.1 - 2.8~ 3.0 - 3.8> 120

Note: The values presented are typical ranges for these types of hydrogen bonds in organic crystals.

Spectroscopic Characterization of Hydrogen Bonding

Spectroscopic techniques provide valuable insights into the presence and nature of hydrogen bonds in both the solid state and in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing hydrogen bonding interactions. The formation of a hydrogen bond perturbs the vibrational frequency of the donor group's stretching mode.

Experimental Protocol:

  • Sample Preparation: For solid-state analysis, the sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For solution-state studies, the compound is dissolved in a suitable solvent.[10]

  • Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Interpretation of Spectral Features:

  • O-H and N-H Stretching: The stretching vibrations of free O-H and N-H groups typically appear as sharp bands at higher wavenumbers. Upon involvement in hydrogen bonding, these bands broaden and shift to lower frequencies. The magnitude of this red-shift is often correlated with the strength of the hydrogen bond.

  • C=O and C=N Stretching: The stretching vibrations of the carboxylate C=O and imine C=N groups can also be influenced by hydrogen bonding. Involvement of the oxygen or nitrogen atom as a hydrogen bond acceptor typically leads to a slight red-shift in the corresponding stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is highly sensitive to the chemical environment of protons and can provide direct evidence for hydrogen bonding.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR techniques like HSQC and HMBC can be used for unambiguous signal assignment.[4]

Interpretation of Spectral Features:

  • Chemical Shift of Labile Protons: Protons involved in hydrogen bonding, such as the carboxylic acid proton (O-H) or any N-H protons, typically resonate at a significantly downfield chemical shift. The chemical shift of these protons can also be concentration and temperature-dependent, providing further evidence for intermolecular hydrogen bonding.

  • Through-Space Correlations: Advanced NMR experiments can detect through-space correlations between the hydrogen-bond donor proton and the acceptor atom, providing direct proof of the interaction.

Computational Analysis of Intermolecular Interactions

Computational methods, particularly Density Functional Theory (DFT) and Hirshfeld surface analysis, complement experimental data by providing a quantitative and visual understanding of intermolecular interactions.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to optimize the geometry of the molecule and to calculate various properties related to hydrogen bonding, such as interaction energies and vibrational frequencies.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed around a molecule in a crystal, and the properties mapped onto this surface provide a detailed picture of the intermolecular contacts.

Methodology:

  • Input: The analysis requires the crystallographic information file (CIF) obtained from SCXRD.

  • Surface Generation: A Hirshfeld surface is generated for the molecule of interest.

  • Mapping of Properties: Various properties can be mapped onto the surface, with d_norm being particularly useful. The d_norm surface highlights regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are indicative of hydrogen bonds and other strong interactions.

  • 2D Fingerprint Plots: The Hirshfeld surface can be deconstructed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Diagram of the Analytical Workflow:

Analytical_Workflow cluster_synthesis Synthesis & Crystallization cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_outputs Outputs Synthesis Synthesis of (E)-N-Benzylidene-L-alanine Crystallization Single Crystal Growth Synthesis->Crystallization FTIR FTIR Spectroscopy Synthesis->FTIR NMR NMR Spectroscopy Synthesis->NMR SCXRD Single-Crystal X-ray Diffraction (SCXRD) Crystallization->SCXRD Hirshfeld Hirshfeld Surface Analysis SCXRD->Hirshfeld Structure 3D Molecular & Supramolecular Structure SCXRD->Structure HBond_ID Identification of H-Bonding FTIR->HBond_ID NMR->HBond_ID DFT Density Functional Theory (DFT) Interaction_Quant Quantification of Interactions DFT->Interaction_Quant Hirshfeld->Interaction_Quant Structure->DFT

Sources

Methodological & Application

Application Note: Green Synthesis Protocols for (E)-N-Benzylidene-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(E)-N-Benzylidene-L-alanine is a critical Schiff base derivative characterized by a reactive azomethine (C=N) linkage connecting a benzylidene group to an L-alanine backbone. In drug development and biochemical research, this compound serves as a vital chiral building block, a precursor for asymmetric metal catalysis, and a structural analog in alanine-scanning mutagenesis[1].

Historically, the synthesis of amino acid-derived Schiff bases required prolonged refluxing in toxic organic solvents (e.g., methanol or ethanol) with poor atom economy. Modern chemical development has shifted toward Green Synthesis —utilizing mechanochemistry and microwave irradiation to eliminate solvent waste, drastically reduce reaction times, and improve overall yields[2].

The Causality of Experimental Design

The condensation of L-alanine and benzaldehyde presents a unique mechanistic challenge: L-alanine exists predominantly as a zwitterion (


 and 

) in its solid state and in neutral aqueous solutions. The protonated amine lacks the nucleophilicity required to attack the carbonyl carbon of benzaldehyde.

To overcome this, an equimolar amount of a base (such as NaOH) must be introduced to deprotonate the ammonium group, liberating the free amine. Once the nucleophilic attack occurs, a hemiaminal intermediate is formed. The subsequent dehydration step (-H₂O) drives the formation of the azomethine bond. The reaction thermodynamically favors the (E)-isomer to minimize steric repulsion between the bulky phenyl ring and the chiral


-methyl group of the L-alanine backbone.

Experimental Methodologies

As a self-validating system, the following protocols are designed to ensure high conversion rates while adhering to the principles of green chemistry.

Protocol A: Mechanochemical Liquid-Assisted Grinding (LAG)

Mechanochemical synthesis utilizes mechanical energy to drive chemical transformations, offering a near solvent-free environment[3]. The addition of a catalytic amount of water (LAG) acts as a molecular lubricant, facilitating proton transfer without dissolving the bulk reactants.

Reagents:

  • L-Alanine: 10.0 mmol (0.89 g)

  • Benzaldehyde: 10.0 mmol (1.06 g / ~1.02 mL)

  • Sodium Hydroxide (NaOH): 10.0 mmol (0.40 g)

  • Deionized Water: 2–3 drops

Step-by-Step Workflow:

  • Zwitterion Neutralization: Transfer L-alanine and NaOH pellets into an agate mortar or a ball-milling jar. Grind the dry mixture for 5 minutes until a fine, homogeneous powder of sodium L-alaninate is formed.

  • Carbonyl Addition: Add benzaldehyde dropwise to the activated amino acid salt.

  • Liquid-Assisted Activation: Add 2-3 drops of deionized water. The water lowers the activation energy for the hemiaminal dehydration.

  • Mechanochemical Grinding: Grind continuously for 15–20 minutes. The mixture will transition from a paste to a dry, pale-yellow solid as the water of condensation evaporates and the Schiff base crystallizes[2].

  • Purification: Wash the crude solid with cold, minimal ethanol to remove unreacted benzaldehyde, followed by vacuum drying.

Protocol B: Microwave-Assisted Aqueous Synthesis

Microwave synthesis relies on dielectric heating. Water, having a high loss tangent, rapidly absorbs microwave energy, leading to instantaneous localized superheating. This accelerates the endothermic dehydration of the hemiaminal intermediate[4].

Reagents:

  • L-Alanine: 10.0 mmol (0.89 g)

  • Benzaldehyde: 10.0 mmol (1.06 g)

  • Sodium Hydroxide (NaOH): 10.0 mmol (0.40 g)

  • Solvent: 5 mL Deionized Water / 2 mL Ethanol

Step-by-Step Workflow:

  • Aqueous Activation: Dissolve L-alanine and NaOH in 5 mL of deionized water in a microwave-safe reaction vessel. Stir until completely dissolved to ensure full deprotonation.

  • Reagent Integration: Add benzaldehyde dissolved in 2 mL of ethanol (to ensure miscibility with the aqueous phase).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled power of 300W for 2–5 minutes . Causality note: Operating at a moderate power of 300W prevents the thermal degradation of the amino acid backbone and avoids the base-catalyzed Cannizzaro reaction of benzaldehyde[4].

  • Isolation: Cool the reaction vessel in an ice bath. The (E)-N-Benzylidene-L-alanine sodium salt will precipitate as a yellow solid. Filter, wash with cold ethanol, and dry under a vacuum.

Quantitative Data & Characterization

The transition from conventional reflux to green methodologies yields significant improvements in both efficiency and environmental impact. The data below summarizes the expected outcomes based on validated green chemistry parameters.

ParameterConventional RefluxMechanochemical (LAG)Microwave-Assisted
Catalyst / Base NaOH (Bulk)NaOH (Equimolar)NaOH (Equimolar)
Solvent System Ethanol (Reflux)Water (Catalytic drops)Water/Ethanol (Minimal)
Reaction Time 4 - 6 hours15 - 20 minutes2 - 5 minutes
Typical Yield 65 - 75%88 - 95%90 - 96%
Energy Profile High (Continuous heating)Low (Mechanical)Low (Short burst)
E-Factor (Waste) > 15< 2< 5
Spectral Characterization Markers

To validate the structural integrity of the synthesized (E)-N-Benzylidene-L-alanine, the following spectral markers must be confirmed[4]:

  • FT-IR: Disappearance of the primary amine bands (~3300 cm⁻¹) and the aldehyde carbonyl stretch (~1700 cm⁻¹). Appearance of a strong, sharp azomethine (C=N) stretching band at 1625–1640 cm⁻¹ .

  • ¹H-NMR (DMSO-d₆): A distinct singlet peak at ~8.2–8.4 ppm , corresponding to the highly deshielded azomethine proton (CH=N).

Workflow & Pathway Visualization

The following diagram illustrates the mechanistic logic and parallel green synthesis pathways utilized in these protocols.

G cluster_green Green Activation Methods N1 L-Alanine (Zwitterion) + NaOH N2 Deprotonated L-Alanine (Free -NH2) N1->N2 Neutralization N3 Benzaldehyde Addition N2->N3 M1 Mechanochemical Grinding (Solvent-Drop) N3->M1 M2 Microwave Irradiation (Aqueous Media) N3->M2 N4 Hemiaminal Intermediate M1->N4 Mechanical Energy M2->N4 Thermal Energy N5 Dehydration (-H2O) N4->N5 Spontaneous N6 (E)-N-Benzylidene-L-alanine N5->N6 Schiff Base Formation

Figure 1: Mechanistic workflow for the green synthesis of (E)-N-Benzylidene-L-alanine.

References

  • [2] Getinet Tamiru Tigineh, Ling-Kang Liu. Systematic studies on mechanochemical synthesis: Schiff bases from solid aromatic primary amines and aldehydes. ResearchGate. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Synthesis and characterization of amino acid (phenylalanine) schiff bases and their metal complexes. Available at:[Link]

  • [3] ACS Publications. Green Synthesis of a New Schiff Base Linker and Its Use to Prepare Coordination Polymers. Crystal Growth & Design. Available at: [Link]

  • [4] Prime Scholars. Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Available at:[Link]

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Application Note: Microwave-Assisted Synthesis of (E)-N-Benzylidene-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of chiral Schiff bases, particularly those derived from amino acids, is a foundational process in modern drug development and coordination chemistry. (E)-N-Benzylidene-L-alanine is a highly versatile building block, frequently utilized as a synthetic intermediate in alanine-scanning mutagenesis and as a chiral ligand for transition metal complexation[1].

Historically, the condensation of L-alanine with benzaldehyde via conventional thermal reflux is plagued by prolonged reaction times (often 3 to 6 hours), moderate yields, and the risk of thermal degradation or racemization of the chiral center[2]. As a Senior Application Scientist, I advocate for the transition to Microwave-Assisted Organic Synthesis (MAOS) . Unlike conventional convective heating, which relies on thermal gradients and physical conduction, MAOS utilizes dielectric heating. The microwave energy directly couples with the dipole moments of the polar solvent (ethanol) and the reactants, causing rapid molecular friction. This localized superheating drastically lowers the activation energy barrier for the nucleophilic attack of the amine on the carbonyl carbon, accelerating the formation of the hemiaminal intermediate and its subsequent dehydration into the imine[3].

Mechanistic Pathway & Workflow

To visualize the causality of the reaction phases, the following diagram maps the integration of chemical mechanism with the microwave workflow.

MAOS_Workflow R1 L-Alanine (Primary Amine) Mix Solvent Mixing (Ethanol + Base) R1->Mix R2 Benzaldehyde (Carbonyl Donor) R2->Mix MW Microwave Irradiation (3-5 mins, 300W) Mix->MW Dielectric Heating Int Hemiaminal Intermediate MW->Int Nucleophilic Addition Dehyd Dehydration (-H2O) Int->Dehyd Prod (E)-N-Benzylidene-L-alanine (Schiff Base) Dehyd->Prod Imine Formation

Microwave-assisted mechanistic workflow for synthesizing (E)-N-Benzylidene-L-alanine.

Comparative Data Analysis

The empirical advantages of MAOS over conventional methods are stark. The table below summarizes the quantitative improvements observed when transitioning to a microwave protocol for amino acid-derived Schiff bases[2],[3].

Reaction ParameterConventional Reflux ProtocolMicrowave-Assisted Protocol (MAOS)
Heating Mechanism Conduction / ConvectionDielectric Molecular Heating
Reaction Time 4.0 - 6.0 hours3.0 - 5.0 minutes
Solvent Requirement 30 - 50 mL2 - 5 mL (Minimalist/Green)
Average Yield (%) 62% - 75%88% - 96%
Byproduct Formation Moderate (oxidation risks)Negligible
Chiral Integrity Susceptible to racemizationHighly conserved

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Every step includes the scientific causality behind the action, ensuring that researchers understand why a parameter is set, rather than just what to do.

Materials & Reagents
  • L-Alanine: 10 mmol (0.89 g)

  • Benzaldehyde: 10 mmol (1.02 mL) - Must be freshly distilled.

  • Absolute Ethanol: 3-5 mL

  • Sodium Hydroxide (NaOH): 10 mmol (0.40 g) in 1 mL distilled water.

Phase 1: Reaction Assembly and Activation
  • Zwitterion Disruption: In a microwave-safe quartz vessel, dissolve 10 mmol of L-alanine in the NaOH solution.

    • Causality: L-alanine naturally exists as a zwitterion (NH₃⁺/COO⁻) in neutral conditions, rendering the amine non-nucleophilic. The stoichiometric addition of NaOH deprotonates the ammonium ion, freeing the primary amine (-NH₂) for the nucleophilic attack[4].

  • Reagent Coupling: Add 3-5 mL of absolute ethanol to the vessel, followed by 10 mmol of freshly distilled benzaldehyde.

    • Causality: Equimolar stoichiometry prevents excess unreacted aldehyde from contaminating the product. Fresh distillation of benzaldehyde is critical to remove benzoic acid impurities formed via auto-oxidation, which would otherwise neutralize the basic catalyst and halt the reaction.

Phase 2: Microwave Irradiation
  • Dielectric Heating: Seal the quartz vessel and place it in a dedicated laboratory microwave reactor (e.g., CEM Discover). Program the reactor to 300 W power, 80°C, for 4 minutes .

    • Causality: The 300 W power output rapidly aligns the dipoles of the ethanol solvent. The resulting kinetic friction achieves the target 80°C almost instantaneously. This rapid energy transfer pushes the reaction past the hemiaminal intermediate and forces the dehydration step (-H₂O) to form the C=N double bond before side reactions can occur[3].

Phase 3: Workup and Self-Validating Isolation
  • Precipitation: Upon completion, cool the vessel rapidly to room temperature using compressed air. Carefully adjust the pH to ~6.0 using dilute HCl (0.1 M).

    • Causality: Adjusting the pH neutralizes the sodium salt of the newly formed Schiff base, decreasing its solubility in the aqueous-ethanolic matrix and driving its precipitation.

  • Filtration & Purification: Pour the mixture into crushed ice water. Vacuum filter the resulting pale-yellow precipitate and wash with ice-cold distilled water. Recrystallize from hot ethanol.

Phase 4: Analytical Validation

To ensure the integrity of the protocol, validate the product using the following self-validating spectral markers:

  • FT-IR Spectroscopy: Confirm the disappearance of the primary amine N-H stretching bands (~3300 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹). Confirm the appearance of a sharp, intense peak at 1630–1645 cm⁻¹ , which is the definitive signature of the azomethine (C=N) bond[2].

  • ¹H NMR Spectroscopy (DMSO-d₆): Look for the diagnostic azomethine proton (-CH=N-) appearing as a distinct singlet in the highly deshielded region of δ 8.2 – 8.5 ppm [3].

Conclusion

The microwave-assisted synthesis of (E)-N-Benzylidene-L-alanine represents a paradigm shift in green synthetic chemistry. By replacing inefficient thermal convection with targeted dielectric heating, researchers can compress a multi-hour reflux into a 4-minute operation while simultaneously boosting yields above 90% and preserving the critical chiral center of the amino acid backbone.

References

Sources

Application Note: Slow Evaporation Method for Growing (E)-N-Benzylidene-L-alanine Single Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

(E)-N-Benzylidene-L-alanine is a chiral Schiff base synthesized via the condensation of L-alanine and benzaldehyde. In biochemical and medicinal research, this compound is a critical synthetic intermediate, particularly valued in alanine-scanning mutagenesis and the asymmetric synthesis of non-proteinogenic α-amino acids[1]. Furthermore, its polarized carbon-nitrogen double bond (C=N) makes it an excellent chelating ligand for transition metals, facilitating the creation of well-defined chiral metal complexes[1].

Growing high-quality single crystals of (E)-N-Benzylidene-L-alanine is essential for precise structural elucidation via X-ray Diffraction (XRD). The slow evaporation method is the gold standard for this process[2]. Unlike rapid precipitation—which forces the system into the labile zone and causes spontaneous, chaotic nucleation (yielding amorphous powders)—slow evaporation maintains the solution within the Ostwald-Miers metastable zone .

The Causality of Experimental Choices
  • Solvent Selection (Superdry Ethanol): Schiff bases (imines) are highly susceptible to hydrolysis in the presence of water. Utilizing superdry ethanol prevents the hydrolytic cleavage of the C=N bond during the prolonged crystallization period.

  • Vibration-Free Incubation: Mechanical shock induces heterogeneous secondary nucleation. A strictly vibration-free environment ensures that the thermodynamic energy is directed toward the growth of a few primary crystal faces rather than the generation of multiple competing nucleation sites.

  • Thermal Constancy: Fluctuations in ambient temperature cause continuous shifts in the solvent's saturation point. A drop in temperature causes rapid nucleation, while a spike causes the dissolution of newly formed micro-crystals. Maintaining a constant temperature (e.g., 25.0 ± 0.1 °C) is non-negotiable for defect-free lattice packing.

Thermodynamic Pathway & Workflow

To achieve a self-validating crystallization system, the thermodynamic pathway must be tightly controlled. The diagrams below illustrate the macroscopic workflow and the microscopic thermodynamic phases governing crystal growth.

Workflow N1 1. Synthesis (Condensation) N2 2. Purification (Filtration) N1->N2 N3 3. Saturation (Superdry EtOH) N2->N3 N4 4. Slow Evap. (Incubator) N3->N4 N5 5. Harvesting & XRD N4->N5

Fig 1. Workflow for synthesis and slow evaporation crystallization of (E)-N-Benzylidene-L-alanine.

Thermodynamics S1 Undersaturated Solution [Solute] < Solubility S2 Saturated Solution [Solute] = Solubility S1->S2 Solvent Evaporation S3 Metastable Zone Controlled Evaporation S2->S3 Slow Rate (Pinholes) S4 Labile Zone Spontaneous Nucleation S2->S4 Fast Rate (Open Air) S5 Single Crystal Growth Ordered Lattice Packing S3->S5 Ideal Growth Pathway

Fig 2. Thermodynamic phases during slow evaporation, highlighting the critical metastable zone.

Quantitative Parameters & Reagents

All quantitative data required for the synthesis and crystallization are summarized below to ensure reproducibility.

Table 1: Reagent Stoichiometry and Physicochemical Properties

ParameterL-AlanineBenzaldehyde(E)-N-Benzylidene-L-alanine
Role Primary Amine SourceAldehyde SourceTarget Schiff Base
Molar Mass ( g/mol ) 89.09106.12177.20[1]
Equivalents 1.0 eq (0.05 mol)1.0 eq (0.05 mol)Yield Target: >85%
Physical State White crystalline powderColorless liquidPale yellow crystals
Solvent System Superdry EthanolSuperdry EthanolSuperdry Ethanol

Table 2: Optimized Crystallization Parameters

ParameterOptimal ValueMechanistic Purpose
Temperature 25.0 °C (Isothermal)Prevents solubility fluctuations and secondary nucleation.
Evaporation Rate 0.5 - 1.0 mL / dayKeeps the solution strictly within the metastable zone.
Vessel Cover Parafilm (3-5 pinholes)Restricts vapor pressure escape; controls evaporation kinetics.
Filtration 0.22 µm PTFE Syringe FilterRemoves microscopic dust (heterogeneous nucleation sites).
Duration 15 – 30 DaysAllows sufficient time for orderly, defect-free lattice packing.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Schiff Base (Condensation)

Note: Conduct this phase in a fume hood due to the volatility and toxicity of benzaldehyde.

  • Preparation: Dissolve 4.45 g (0.05 mol) of L-alanine in 20 mL of superdry ethanol. Causality: L-alanine is a zwitterion; depending on the exact protocol, a catalytic amount of ethanolic KOH (0.05 mol) may be added to deprotonate the ammonium ion, increasing its nucleophilicity.

  • Addition: Slowly add 5.08 mL (0.05 mol) of freshly distilled benzaldehyde dropwise to the stirring mixture.

  • Reflux: Reflux the mixture at 70 °C for 3–4 hours. To drive the equilibrium toward the imine product, utilize a Soxhlet extractor fitted with 3Å molecular sieves to continuously remove the water byproduct.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to precipitate the crude (E)-N-Benzylidene-L-alanine. Filter under vacuum and wash with cold, dry ethanol.

Phase 2: Preparation of the Saturated Solution
  • Solvent Optimization: Weigh 2.0 g of the synthesized (E)-N-Benzylidene-L-alanine powder and place it in a clean 50 mL glass beaker.

  • Saturation: Incrementally add superdry ethanol (1 mL at a time) while stirring at 30 °C until the powder is almost completely dissolved.

  • Equilibration: Stir the solution for an additional 2 hours at 30 °C to ensure absolute thermodynamic saturation.

Phase 3: The Slow Evaporation Method
  • Micro-Filtration (Critical Step): Draw the saturated solution into a glass syringe and filter it through a 0.22 µm PTFE membrane into a sterile, dust-free crystallization vial. Causality: Any particulate matter will act as a seed for heterogeneous nucleation, resulting in multiple small, flawed crystals rather than a single large one.

  • Sealing: Seal the vial tightly with Parafilm. Using a sterile needle, puncture exactly 3 to 5 equidistant pinholes in the Parafilm.

  • Incubation: Place the vial in a vibration-free isothermal incubator set strictly to 25.0 °C.

  • Monitoring: Do not move or disturb the vial. Observe the growth visually using a polarized light source. Spontaneous nucleation should begin at the bottom of the vial within 5–7 days, followed by steady facet growth.

Phase 4: Harvesting
  • Once the crystals have reached the desired dimensions (typically 2–5 mm after 15–30 days), carefully decant the remaining mother liquor.

  • Wash the crystals rapidly with a few drops of ice-cold n-hexane to remove surface impurities without dissolving the crystal lattice.

  • Dry the crystals on low-lint filter paper in a vacuum desiccator.

Analytical Validation & Self-Validation Matrix

To ensure scientific integrity, the harvested crystals must be validated against known spectroscopic and crystallographic benchmarks.

Table 3: Expected Analytical Data

TechniqueTarget ObservationStructural Significance
FT-IR Sharp peak at ~1630–1645 cm⁻¹Confirms the presence of the azomethine (C=N) imine bond.
FT-IR Absence of peak at ~1700 cm⁻¹Confirms complete consumption of the benzaldehyde carbonyl group.
UV-Vis Absorbance peak at ~392 nmIndicates the optical bandgap characteristic of the conjugated Schiff base system[2].
Single Crystal XRD Orthorhombic / Monoclinic latticeConfirms the highly ordered 3D packing of the non-polar alanine backbone and aromatic rings[2].
Troubleshooting Matrix
ObservationThermodynamic CauseCorrective Action
Amorphous Powder Forms Solution entered the labile zone (evaporation too fast).Reduce the number of pinholes in the Parafilm; lower the incubation temperature slightly.
Crystal Twinning / Clusters Temperature fluctuations or mechanical vibrations induced secondary nucleation.Ensure the incubator is isolated from heavy machinery. Verify isothermal stability.
No Crystallization After 30 Days Solution is undersaturated; evaporation rate is too slow.Add 2 more pinholes to the Parafilm to increase the vapor escape rate.
Yellow Oil Forms (Oiling Out) Liquid-liquid phase separation occurred prior to crystallization.Change the solvent system (e.g., use a 9:1 Ethanol/Methanol mix) to alter solute-solvent interactions.

References

  • Benchchem. (E)-N-Benzylidene-L-alanine | Research Chemical.
  • Jini, D., et al. (2021). Structural, optical, and biological properties of L-alanine single crystal by slow evaporation method. Materials Today: Proceedings, ResearchGate.
  • Prime Scholars. Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex.

Sources

Application Notes and Protocols for (E)-N-Benzylidene-L-alanine as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of (E)-N-Benzylidene-L-alanine, a Schiff base, as a corrosion inhibitor for mild steel, particularly in acidic environments. These notes detail the underlying scientific principles, synthesis of the inhibitor, and standardized protocols for evaluating its performance. The methodologies described herein are designed to ensure scientific rigor and reproducibility, providing researchers with a robust framework for their investigations. We will delve into the mechanisms of corrosion inhibition, experimental design, and data interpretation, supported by authoritative references and visual aids to facilitate a deeper understanding of the subject matter.

Introduction: The Role of Schiff Bases in Corrosion Inhibition

Corrosion, the gradual degradation of metals due to chemical reactions with their environment, poses a significant economic and safety challenge across numerous industries.[1] Mild steel, while widely used for its mechanical properties and low cost, is particularly susceptible to corrosion, especially in acidic media used for processes like industrial cleaning, descaling, and oil well acidizing.[2]

Organic corrosion inhibitors are a practical and effective means of mitigating this issue. Among these, Schiff bases, compounds containing an azomethine (-C=N-) group, have garnered considerable attention.[1] Their efficacy stems from the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in their molecular structure, which facilitate their adsorption onto the metal surface.[3][4] This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment.[1][5]

(E)-N-Benzylidene-L-alanine is a chiral Schiff base synthesized from the condensation of L-alanine and benzaldehyde.[6] Its molecular structure, featuring a carboxyl group, an imine bond, and a phenyl ring, provides multiple active centers for adsorption onto the mild steel surface, making it a promising candidate for corrosion inhibition.

Mechanism of Corrosion Inhibition

The primary mechanism by which (E)-N-Benzylidene-L-alanine inhibits the corrosion of mild steel is through adsorption at the metal-solution interface. This process can be broadly classified into two types:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to adsorption via electrostatic attraction.

  • Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen and oxygen atoms of the inhibitor and the vacant d-orbitals of iron atoms on the mild steel surface. This type of adsorption is stronger and more stable.[7]

The adsorption of (E)-N-Benzylidene-L-alanine on the mild steel surface is likely a combination of both physisorption and chemisorption. The inhibitor molecules displace water molecules from the metal surface, forming a protective film that retards both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[5] This classifies it as a mixed-type inhibitor.[8]

Diagram: Corrosion Inhibition Mechanism

G cluster_solution Corrosive Solution (e.g., HCl) H+ H+ Cathode Cathodic Sites H+->Cathode Hydrogen Evolution (2H⁺ + 2e⁻ → H₂) Cl- Cl⁻ Fe Fe (Anode) Cl-->Fe Accelerates Corrosion Inhibitor (E)-N-Benzylidene-L-alanine Inhibitor->Fe Adsorption (Chemisorption) Inhibitor->Cathode Adsorption (Physisorption) Fe2+ Fe²⁺ Fe->Fe2+ Anodic Dissolution (Fe → Fe²⁺ + 2e⁻)

Caption: Adsorption of the inhibitor on anodic and cathodic sites.

Synthesis of (E)-N-Benzylidene-L-alanine

The synthesis of (E)-N-Benzylidene-L-alanine is typically achieved through the condensation reaction of L-alanine with benzaldehyde.[6]

Protocol: Synthesis

  • Reactant Preparation: Dissolve L-alanine in a suitable solvent, such as ethanol or methanol.

  • Addition of Benzaldehyde: Add an equimolar amount of benzaldehyde to the L-alanine solution.

  • Reflux: Heat the reaction mixture under reflux for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure (E)-N-Benzylidene-L-alanine.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry.

Experimental Protocols for Corrosion Inhibition Studies

To evaluate the effectiveness of (E)-N-Benzylidene-L-alanine as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is recommended.

Materials and Sample Preparation
  • Mild Steel Coupons: Use mild steel coupons with a known chemical composition. The surface of the coupons should be prepared by grinding with successively finer grades of emery paper, followed by degreasing with a suitable solvent (e.g., acetone), rinsing with distilled water, and drying.

  • Corrosive Medium: Prepare the corrosive solution, typically 1 M HCl or 0.5 M H₂SO₄, using analytical grade reagents and distilled water.

  • Inhibitor Solutions: Prepare a stock solution of (E)-N-Benzylidene-L-alanine in the corrosive medium and then prepare different concentrations by serial dilution.

Weight Loss Method

The weight loss method is a simple and reliable technique for determining the corrosion rate.[9]

Protocol: Weight Loss Measurement

  • Initial Weighing: Accurately weigh the prepared mild steel coupons.

  • Immersion: Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.[10]

  • Final Weighing: After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing hexamine) to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate using the following formula[11]: CR (mm/year) = (87.6 × W) / (A × T × D) Where:

      • W = Weight loss in milligrams

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of mild steel in g/cm³

    • Inhibition Efficiency (η%): Calculate the inhibition efficiency using the formula[11]: η% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

Data Presentation: Weight Loss Measurements

Inhibitor Conc. (mM)Immersion Time (h)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)24ValueValue-
0.124ValueValueValue
0.524ValueValueValue
1.024ValueValueValue
5.024ValueValueValue
Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[12] These measurements are typically performed using a three-electrode electrochemical cell containing the working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

Diagram: Experimental Workflow for Electrochemical Measurements

G cluster_prep Sample Preparation cluster_setup Electrochemical Cell Setup cluster_measurements Electrochemical Tests Prepare Mild Steel Electrode Prepare Mild Steel Electrode Prepare Corrosive Solution Prepare Corrosive Solution Prepare Mild Steel Electrode->Prepare Corrosive Solution Prepare Inhibitor Solutions Prepare Inhibitor Solutions Prepare Corrosive Solution->Prepare Inhibitor Solutions Assemble Three-Electrode Cell Assemble Three-Electrode Cell Prepare Inhibitor Solutions->Assemble Three-Electrode Cell OCP Measurement OCP Measurement (Stabilization) Assemble Three-Electrode Cell->OCP Measurement EIS Electrochemical Impedance Spectroscopy (EIS) OCP Measurement->EIS PDP Potentiodynamic Polarization (PDP) EIS->PDP

Caption: Workflow for electrochemical corrosion testing.

PDP measurements provide information on the kinetics of the anodic and cathodic reactions and can be used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr).[13]

Protocol: Potentiodynamic Polarization

  • Stabilization: Immerse the mild steel electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[13]

  • Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[14]

  • Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential to determine the corrosion current density (i_corr).

  • Calculations:

    • Inhibition Efficiency (η%): η% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 Where:

      • i_corr₀ = Corrosion current density in the absence of the inhibitor

      • i_corrᵢ = Corrosion current density in the presence of the inhibitor

Data Presentation: Potentiodynamic Polarization Data

Inhibitor Conc. (mM)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)ValueValueValueValue-
0.1ValueValueValueValueValue
0.5ValueValueValueValueValue
1.0ValueValueValueValueValue
5.0ValueValueValueValueValue

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[15]

Protocol: Electrochemical Impedance Spectroscopy

  • Stabilization: As with PDP, allow the OCP to stabilize before measurement.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[16]

  • Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data can be fitted to an equivalent electrical circuit to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

  • Calculations:

    • Inhibition Efficiency (η%): η% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 Where:

      • R_ct₀ = Charge transfer resistance in the absence of the inhibitor

      • R_ctᵢ = Charge transfer resistance in the presence of the inhibitor

Data Presentation: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (mM)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)ValueValue-
0.1ValueValueValue
0.5ValueValueValue
1.0ValueValueValue
5.0ValueValueValue

Surface Analysis

To visualize the protective film formed by the inhibitor, surface analysis techniques such as Scanning Electron Microscopy (SEM) can be employed.

Protocol: Scanning Electron Microscopy

  • Sample Preparation: After the weight loss experiment, carefully rinse and dry the mild steel coupons (both with and without inhibitor).

  • Imaging: Mount the samples on an SEM stub and coat them with a conductive material (e.g., gold) if necessary. Acquire images of the surface morphology at different magnifications.

The SEM images of the mild steel surface in the absence of the inhibitor are expected to show a rough and damaged surface due to corrosion. In contrast, the surface in the presence of (E)-N-Benzylidene-L-alanine should appear smoother, indicating the formation of a protective inhibitor film.[5]

Adsorption Isotherm and Thermodynamic Considerations

To understand the interaction between the inhibitor molecules and the mild steel surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often found to be applicable for Schiff base inhibitors.[8]

The degree of surface coverage (θ), calculated from the weight loss or electrochemical data (θ = η%/100), is used to fit the isotherm models. For the Langmuir isotherm, a plot of C/θ versus C should yield a straight line.

Thermodynamic parameters such as the standard free energy of adsorption (ΔG°_ads) can be calculated from the adsorption isotherm to determine the spontaneity and the nature of the adsorption process (physisorption or chemisorption).[10]

Conclusion

(E)-N-Benzylidene-L-alanine demonstrates significant potential as an effective corrosion inhibitor for mild steel in acidic environments. Its efficacy is attributed to its ability to adsorb onto the metal surface, forming a protective barrier against corrosive species. The protocols outlined in this document provide a comprehensive framework for the synthesis, evaluation, and characterization of this and other similar Schiff base inhibitors. By following these standardized methods, researchers can obtain reliable and reproducible data, contributing to the development of novel and efficient corrosion protection strategies.

References

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  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. Available at: [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives - RJPBCS. Available at: [Link]

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Antimicrobial activity screening of (E)-N-Benzylidene-L-alanine against pathogens

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Antimicrobial Activity Screening of (E)-N-Benzylidene-L-alanine against Pathogens

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to Evaluating the Antimicrobial Potential of (E)-N-Benzylidene-L-alanine

Introduction: The Rationale for Screening Schiff Bases

Schiff bases, characterized by their azomethine or imine group (-C=N-), represent a versatile class of organic compounds with significant applications in medicinal and pharmaceutical chemistry.[1][2] Their structural diversity and the relative ease of their synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, make them attractive scaffolds for drug discovery.[2][3] A substantial body of research has demonstrated that many Schiff bases and their metal complexes exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][4][5][6][7] The antimicrobial efficacy is often attributed to the imine linkage, which is crucial for their biological activity.[7]

(E)-N-Benzylidene-L-alanine, a Schiff base derived from the condensation of L-alanine and benzaldehyde, is a compound of particular interest. The incorporation of an amino acid moiety introduces chirality and the potential for specific interactions with biological targets, such as enzymes involved in bacterial cell wall synthesis.[8][9] This application note provides a detailed, field-proven guide for the synthesis, characterization, and systematic screening of the antimicrobial activity of (E)-N-Benzylidene-L-alanine. The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility, from initial qualitative assessment to quantitative determination of inhibitory and bactericidal concentrations.

Part 1: Synthesis and Characterization

Synthesis of (E)-N-Benzylidene-L-alanine

The synthesis of this Schiff base is achieved through a classical condensation reaction. The choice of an alcohol as a solvent facilitates the removal of the water byproduct, driving the equilibrium towards the formation of the imine product.

Protocol:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve L-alanine (0.1 mol) in 100 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add benzaldehyde (0.1 mol, equimolar) dropwise while stirring continuously with a magnetic stirrer.[3]

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours.[3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will begin to crystallize. For maximum yield, cool the flask in an ice bath for 30-60 minutes.[3]

  • Isolation and Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry the product in a desiccator.

Physicochemical & Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step before biological evaluation.

  • Melting Point: Determine the melting point of the synthesized crystals. A sharp, defined melting point is indicative of high purity. N-benzylideneaniline, a related compound, has a melting point of 51-54 °C.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The most crucial diagnostic peak is the stretching vibration of the azomethine (C=N) group, which confirms the formation of the Schiff base. This peak is typically observed in the range of 1625-1640 cm⁻¹.[3][10][11] The absence of the characteristic C=O stretch from benzaldehyde and the N-H bend from L-alanine further confirms the reaction's completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8-10 ppm.[11] Aromatic protons from the benzylidene group will appear in the aromatic region (7-8 ppm), and signals corresponding to the L-alanine moiety will also be present.

    • ¹³C NMR: The carbon of the azomethine group will show a characteristic signal downfield, often above 160 ppm.[11]

Part 2: Antimicrobial Screening Workflow

A tiered approach is the most efficient strategy for screening novel compounds. This workflow begins with a broad qualitative test to identify any antimicrobial activity, followed by quantitative assays to determine the potency and nature of the effect.

Caption: Overall workflow for antimicrobial activity screening.

Part 3: Experimental Protocols

Protocol 1: Agar Well Diffusion Assay

This method serves as an excellent initial screen to qualitatively assess the antimicrobial activity.[12] It is based on the principle that an antimicrobial agent will diffuse into the agar and inhibit the growth of a test microorganism, resulting in a clear zone of inhibition (ZOI).[13]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Cultures of test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard[12]

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • (E)-N-Benzylidene-L-alanine stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control: Standard antibiotic solution (e.g., Gentamicin, 10 µg/mL)

  • Negative control: DMSO (the solvent used for the test compound)[12]

Procedure:

  • Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[12] Allow the plate to dry for 5-10 minutes.

  • Well Creation: Use a sterile 6 mm cork borer to aseptically punch wells into the agar.[13][14]

  • Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the (E)-N-Benzylidene-L-alanine stock solution, the positive control, and the negative control into separate wells.[13] Label the plate accordingly.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[12][15]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the well.

Interpretation: The presence of a clear zone around the well indicates antimicrobial activity. The diameter of the ZOI provides a qualitative measure of the compound's potency. The negative control (DMSO) should show no zone of inhibition.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] This quantitative assay is essential for determining a compound's potency and is performed according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17][18]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (prepared as in 3.1, then diluted in CAMHB per CLSI guidelines to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells)

  • (E)-N-Benzylidene-L-alanine stock solution

  • Positive and negative controls

Procedure:

  • Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 in a designated row of a 96-well plate.

  • Compound Addition: Add 200 µL of the test compound stock solution (at twice the highest desired test concentration) to well 1.

  • Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution process from well 2 to well 10. Discard 100 µL from well 10. This leaves wells 11 and 12 as controls.

  • Control Wells:

    • Well 11 (Growth Control): This well contains only CAMHB and the bacterial inoculum. It should become turbid.

    • Well 12 (Sterility Control): This well contains only CAMHB. It should remain clear.

  • Inoculation: Add 100 µL of the diluted, standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[19] This can be assessed visually or by using a microplate reader.

G cluster_0 Broth Microdilution (MIC) Setup in a 96-Well Plate Row cluster_1 Serial Dilution a Well 1 [Cmpd] 2x Conc. b Well 2 [Cmpd] 1x Conc. a->b 100uL Transfer c Well 3 [Cmpd] 0.5x Conc. b->c 100uL Transfer d ... c->d 100uL Transfer e Well 10 [Cmpd] Lowest Conc. d->e 100uL Transfer f Well 11 Growth Control g Well 12 Sterility Control

Sources

Solvent-Free Condensation of Benzaldehyde and L-Alanine: A Green Chemistry Approach to Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of Schiff bases, compounds containing a carbon-nitrogen double bond (azomethine group), is a cornerstone of modern organic and medicinal chemistry. These versatile molecules exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, making them valuable scaffolds in drug discovery and development.[1][2] Traditionally, the synthesis of Schiff bases involves the condensation of a primary amine and a carbonyl compound in the presence of an organic solvent, which often poses environmental and economic challenges.[3]

In recent years, the principles of green chemistry have spurred the development of more sustainable synthetic methodologies.[4] Solvent-free reactions, in particular, have gained significant attention as they minimize waste, reduce energy consumption, and often lead to simpler work-up procedures and higher product yields.[3][5] This application note provides a detailed protocol for the solvent-free condensation of benzaldehyde and L-alanine, a simple amino acid, to form the corresponding Schiff base. This environmentally benign approach offers a practical and efficient alternative to conventional methods.

Reaction Mechanism and Rationale

The formation of a Schiff base proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.[6] In the first step, the lone pair of electrons on the nitrogen atom of the amine (L-alanine) attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This results in the formation of a tetrahedral intermediate called a carbinolamine.[7][8] The subsequent step involves the elimination of a water molecule from the carbinolamine, leading to the formation of the stable imine or Schiff base.[6]

The reaction is typically reversible, and the removal of water can drive the equilibrium towards the product side.[9] In a solvent-free setting, the close proximity of the reactants in the molten or solid state facilitates the reaction without the need for a solvent to mediate the interactions. Heat can be applied to facilitate the reaction and the removal of the water byproduct.

Experimental Protocol

This section details the necessary materials and a step-by-step procedure for the solvent-free synthesis of the Schiff base from benzaldehyde and L-alanine.

Materials and Equipment
Reagent/Equipment Details Supplier
Benzaldehyde≥99%, Reagent GradeSigma-Aldrich
L-Alanine≥98%, BioXtraSigma-Aldrich
Mortar and PestlePorcelain, 100 mL capacityVWR
Heating Mantle with Stirreror Oil BathIKA
Round Bottom Flask50 mLKimble
CondenserLiebig or AllihnAce Glass
Thin Layer Chromatography (TLC)Silica gel 60 F254MilliporeSigma
Melting Point ApparatusStuart
Protocol: Solvent-Free Synthesis
  • Reactant Preparation: In a clean and dry porcelain mortar, add benzaldehyde (1.06 g, 10 mmol) and L-alanine (0.89 g, 10 mmol).

  • Grinding: Gently grind the two reactants together using a pestle for 5-10 minutes at room temperature.[5] This mechanical mixing increases the surface area of contact between the reactants. The mixture will likely become a paste or a semi-solid.

  • Reaction Setup: Transfer the resulting mixture to a 50 mL round-bottom flask equipped with a magnetic stir bar. Place the flask in a heating mantle or an oil bath.

  • Reaction Conditions: Heat the reaction mixture to 140°C with continuous stirring.[10] The reaction progress can be monitored by observing the evolution of water vapor, which may condense on the cooler parts of the flask. The reaction is typically complete within 2-3 hours.[10]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A small sample of the reaction mixture can be dissolved in a suitable solvent (e.g., ethanol) and spotted on a TLC plate. The disappearance of the starting materials and the appearance of a new product spot indicate the progression of the reaction.

  • Work-up and Purification: After the reaction is complete (as indicated by TLC or cessation of water evolution), allow the flask to cool to room temperature. The crude product, a solid, can be washed with a small amount of cold water to remove any unreacted L-alanine. The product can then be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a purified solid.[11]

  • Characterization: The identity and purity of the synthesized Schiff base should be confirmed using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy (to confirm the presence of the C=N bond), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Parameter Value
Reactants Benzaldehyde, L-Alanine
Molar Ratio 1:1
Temperature 140°C
Reaction Time 2-3 hours
Expected Product (S)-2-(benzylideneamino)propanoic acid
Physical State Solid
Expected Yield >80%

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

G cluster_workflow Experimental Workflow start Start reactants 1. Mix Benzaldehyde & L-Alanine in Mortar start->reactants grind 2. Grind Reactants (5-10 min) reactants->grind transfer 3. Transfer to Round Bottom Flask grind->transfer heat 4. Heat at 140°C (2-3 hours) transfer->heat monitor 5. Monitor by TLC heat->monitor cool 6. Cool to Room Temperature monitor->cool Reaction Complete wash 7. Wash with Cold Water cool->wash recrystallize 8. Recrystallize from Ethanol/Water wash->recrystallize characterize 9. Characterize Product recrystallize->characterize

Caption: Experimental workflow for the solvent-free synthesis.

G cluster_mechanism Reaction Mechanism reactants Benzaldehyde + L-Alanine nucleophilic_attack Nucleophilic Attack of Amine on Carbonyl reactants->nucleophilic_attack carbinolamine Carbinolamine Intermediate nucleophilic_attack->carbinolamine dehydration Dehydration (-H2O) carbinolamine->dehydration product Schiff Base Product dehydration->product

Caption: Simplified mechanism of Schiff base formation.

Discussion and Conclusion

The solvent-free condensation of benzaldehyde and L-alanine presents a compelling example of a green chemistry approach to organic synthesis.[3][4] This method significantly reduces the environmental impact by eliminating the need for organic solvents, which are often toxic, flammable, and contribute to chemical waste.[11] The protocol is straightforward, requires minimal equipment, and generally results in high yields of the desired Schiff base.

The resulting Schiff bases derived from amino acids are of particular interest in medicinal chemistry due to their potential biological activities and their role as ligands in the synthesis of metal complexes with therapeutic applications.[2][12] The presence of both the imine functionality and the carboxylic acid group from the L-alanine moiety provides multiple coordination sites for metal ions.

References

  • Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. (n.d.).
  • Solvent Free Green Protocol for the Synthesis of Anti-Bacterial Schiff Base Dimers. (n.d.).
  • Recent Applications of Schiff Bases in Biomedical Sciences. (2025, November 26). IntechOpen.
  • Patil, S., Jadhav, S. D., & Patil, U. P. (n.d.). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Scholars Research Library.
  • Role of Schiff Base in Drug Discovery Research. (2016, April 26). Hilaris.
  • Promising Schiff bases in antiviral drug design and discovery. (2023, May 10). PMC - NIH.
  • Schiff base metal complex as a potential therapeutic drug in medical science. (n.d.). SciSpace.
  • Green synthesis of Schiff bases: a review study. (2021, December 28). SciSpace.
  • The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. (n.d.). Der Pharma Chemica.
  • Biological applications of Schiff bases: An overview. (2022, December 21). GSC Online Press.
  • Overview of Schiff Bases. (2022, October 19). IntechOpen.
  • What is Schiff base|How to do Reaction mechanism of Benzylideneaniline. (2020, November 28). YouTube.
  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (2020, December 15). PeerJ.
  • phenylpropanolamine from benzaldehyde. (2005, March 30).
  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.).
  • Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. (n.d.). Benchchem.
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure.
  • (PDF) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 10).
  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. (n.d.). MDPI.

Sources

Application Note & Protocol: Synthesis of Chiral Schiff Base Ligands from L-Alanine for Asymmetric Catalysis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of chiral Schiff base ligands derived from the naturally occurring amino acid, L-alanine. We delve into the mechanistic underpinnings of Schiff base formation and explore the versatile applications of these ligands, particularly in the realms of asymmetric catalysis and the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering both a practical laboratory guide and a deeper understanding of the chemical principles at play.

Introduction: The Significance of Chiral Schiff Base Ligands

Chiral Schiff bases, characterized by the azomethine (-C=N-) functional group, are a class of "privileged ligands" in coordination chemistry.[1][2] Their importance stems from their straightforward synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, and their ability to form stable complexes with a wide array of transition metals.[3][4] When derived from chiral precursors like amino acids, these ligands introduce stereogenicity into the resulting metal complexes, making them powerful tools for asymmetric catalysis.

L-alanine, a readily available and optically pure amino acid, serves as an excellent chiral starting material. The resulting Schiff base ligands can act as bidentate or tridentate chelating agents, coordinating to a metal center through the imine nitrogen and the carboxylate oxygen, and potentially a third donor atom from the aldehyde component.[5][6] These chiral metal complexes have demonstrated significant catalytic activity in a variety of organic transformations, including cyclopropanation, Henry reactions, and oxidation reactions, often with high enantioselectivity.[1][2][4] Furthermore, Schiff base metal complexes have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antifungal properties, making them promising candidates for drug discovery.[1][5][7]

This application note will focus on a representative synthesis of a chiral Schiff base ligand from L-alanine and salicylaldehyde, providing a detailed, step-by-step protocol and characterization data.

Mechanistic Overview of Schiff Base Formation

The synthesis of a Schiff base is a two-step process involving the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration.[3] The reaction is typically reversible and often catalyzed by either an acid or a base.

SchiffBaseFormation Alanine L-Alanine (Amine) Carbinolamine Carbinolamine Intermediate Alanine->Carbinolamine Nucleophilic Attack Salicylaldehyde Salicylaldehyde (Aldehyde) Salicylaldehyde->Carbinolamine SchiffBase Chiral Schiff Base Carbinolamine->SchiffBase Dehydration (-H2O) Water Water Carbinolamine->Water

Figure 1: General mechanism of Schiff base formation.

Experimental Protocol: Synthesis of (S)-2-((E)-(2-hydroxybenzylidene)amino)propanoic acid

This protocol details the synthesis of a chiral Schiff base ligand from L-alanine and salicylaldehyde.

Materials and Equipment
Reagent/EquipmentGrade/Specification
L-Alanine≥99%
Salicylaldehyde≥98%
EthanolAbsolute
Sodium Hydroxide (NaOH)ACS Reagent Grade
Hydrochloric Acid (HCl)Concentrated
Magnetic Stirrer with HotplateStandard Laboratory Grade
Reflux CondenserStandard Laboratory Grade
Round-bottom flask (100 mL)Standard Laboratory Grade
Buchner Funnel and FlaskStandard Laboratory Grade
Filter PaperWhatman No. 1 or equivalent
pH paper or pH meter
Rotary EvaporatorStandard Laboratory Grade
Step-by-Step Synthesis Procedure
  • Preparation of Sodium Alaninate: In a 100 mL round-bottom flask, dissolve L-alanine (0.01 mol) and sodium hydroxide (0.01 mol) in 20 mL of ethanol. Stir the mixture at room temperature for approximately 30 minutes to form a clear solution of sodium alaninate.

  • Reaction with Salicylaldehyde: To the solution of sodium alaninate, add an ethanolic solution of salicylaldehyde (0.01 mol in 10 mL of ethanol) dropwise with continuous stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reflux period, allow the mixture to cool to room temperature. A yellow precipitate of the sodium salt of the Schiff base should form.

  • Acidification: Cool the mixture in an ice bath and acidify by dropwise addition of concentrated HCl until the pH of the solution is approximately 5-6. This will protonate the carboxylate group and precipitate the final Schiff base ligand.

  • Isolation and Purification: Filter the resulting yellow solid using a Buchner funnel and wash it several times with cold distilled water to remove any unreacted starting materials and salts.

  • Drying: Dry the purified Schiff base ligand in a vacuum oven at 60 °C for several hours.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve L-Alanine and NaOH in Ethanol prep2 Stir for 30 min prep1->prep2 react1 Add Salicylaldehyde solution prep2->react1 react2 Reflux for 4-6 hours react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Acidify with HCl to pH 5-6 workup1->workup2 workup3 Filter the Precipitate workup2->workup3 workup4 Wash with Cold Water workup3->workup4 workup5 Dry in Vacuum Oven workup4->workup5

Figure 2: Experimental workflow for the synthesis of the chiral Schiff base.

Characterization of the Synthesized Ligand

The structure and purity of the synthesized chiral Schiff base ligand should be confirmed using various spectroscopic techniques.

TechniqueExpected Observations
FT-IR (cm⁻¹) A strong absorption band around 1610-1630 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. A broad band in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the phenolic and carboxylic acid groups. The disappearance of the characteristic N-H stretching bands of the primary amine and the C=O stretching of the aldehyde confirms the formation of the Schiff base.
¹H NMR (DMSO-d₆, δ ppm) A singlet at ~8.5 ppm for the azomethine proton (-CH=N-). Aromatic protons of the salicylaldehyde moiety will appear in the range of 6.8-7.7 ppm.[8] The protons of the alanine moiety will be observed, including a quartet for the α-proton and a doublet for the methyl protons. A broad singlet for the carboxylic acid proton will be present at higher chemical shifts (>10 ppm).
¹³C NMR (DMSO-d₆, δ ppm) A signal around 160-170 ppm for the azomethine carbon (C=N). Signals for the aromatic carbons and the carbons of the alanine residue will be present in their expected regions.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the Schiff base ligand should be observed.
Elemental Analysis The experimentally determined percentages of C, H, and N should be in good agreement with the calculated values for the expected molecular formula.

Applications in Asymmetric Catalysis

The synthesized chiral Schiff base ligand can be complexed with various transition metals (e.g., Cu(II), Ni(II), Co(II)) to form catalysts for asymmetric reactions.[5] For instance, the copper(II) complex of an L-alanine-derived Schiff base has shown excellent catalytic activity in the cyclopropanation of styrene with ethyl diazoacetate, yielding the product with high diastereoselectivity.[1]

General Protocol for Metal Complex Formation
  • Dissolve the synthesized Schiff base ligand (2 mmol) in a suitable solvent like methanol (25 mL).

  • Add a solution of the metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) (1 mmol) in aqueous methanol dropwise with stirring.

  • Continue stirring the mixture for 2-3 hours.

  • The resulting precipitate of the metal complex is then filtered, washed with ethanol and ether, and dried under vacuum.[6]

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of a chiral Schiff base ligand from L-alanine. The detailed characterization methods and the discussion of their application in asymmetric catalysis underscore the importance of these compounds in modern chemical research and drug development. The versatility and accessibility of these ligands ensure their continued prominence in the design of novel catalysts and bioactive molecules.

References

  • Synthesis, Characterization and Anticancer Activity of L-Alanine Schiff Base Complexes of Copper(II), Zinc(II), Nickel(II) and Cobalt(II). (2006). Taylor & Francis Online. Available at: [Link]

  • Overview of Schiff Bases. (2022). IntechOpen. Available at: [Link]

  • Recent Advances in the Catalytic Applications of Chiral Schiff‐Base Ligands and Metal Complexes in Asymmetric Organic Transformations. (2022). ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. (2022). Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. (2015). Der Pharma Chemica. Available at: [Link]

  • Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. (2025). E3S Web of Conferences. Available at: [Link]

  • Synthesis and characterization of alanine-derived nucleoside analogues. (2025). International Journal of Chemical and Biological Sciences. Available at: [Link]

  • Synthesis and characterization of amino acid (phenylalanine) schiff bases and their metal complexes. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • (PDF) Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. (2025). ResearchGate. Available at: [Link]

  • Recent Advances in Chiral Schiff Base Compounds in 2023. (2023). MDPI. Available at: [Link]

  • Synthesis and characterization of some Schiff base transition metal complexes derived from vanillin and L(+)alanine. (2006). Semantic Scholar. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME METAL COMPLEXES OF A SCHIFF BASE DERIVED FROM NINHYDRIN AND α ,L-ALANINE. (2011). ResearchGate. Available at: [Link]

  • Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. (2015). Prime Scholars. Available at: [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020). MDPI. Available at: [Link]

  • Schiff base. (2023). Wikipedia. Available at: [Link]

  • Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. (2014). MDPI. Available at: [Link]

  • Schiff Bases and Their Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications. (2024). MDPI. Available at: [Link]

  • Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. (2023). IntechOpen. Available at: [Link]

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Application Note: In Vitro Antioxidant Profiling of Benzylidene-Alanine Derivatives

[1]

Abstract & Introduction

Benzylidene-alanine derivatives, a specific subclass of Schiff bases, exhibit promising antioxidant potential due to the presence of the azomethine (

1

Evaluating these compounds requires specific adaptations to standard protocols due to two critical physicochemical factors:

  • Lipophilicity: The non-polar nature of the benzylidene group often necessitates organic co-solvents (DMSO/Ethanol).

  • Chromophores: The extended conjugation often imparts a yellow-to-orange color, which overlaps with the absorbance spectra of colorimetric assays (DPPH/ABTS), requiring strict sample blanking.[1]

This guide details three self-validating protocols—DPPH , ABTS , and FRAP —optimized for these derivatives.[1]

Mechanism of Action (SAR)

The antioxidant activity proceeds via two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The presence of electron-donating groups (EDGs) such as


SAR_MechanismCompoundBenzylidene-AlanineDerivativeInteractionInteraction(Azomethine Bridge)Compound->InteractionRadicalFree Radical(R•)Radical->InteractionHATH-Atom Transfer(Phenolic -OH)Interaction->HATPrimary PathSETElectron Transfer(Resonance Stabilization)Interaction->SETSecondary PathStableNeutralized Species+ Stable RadicalHAT->StableSET->Stable

Figure 1: Mechanistic pathway of radical scavenging by benzylidene derivatives. The azomethine linkage facilitates resonance stabilization of the radical.

Pre-Analytical Considerations (Critical)

Solubility & Stock Preparation

Benzylidene-alanine derivatives are prone to precipitation in pure aqueous buffers.[1]

  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent. Ethanol is a secondary choice but may evaporate during long incubations.

  • Concentration: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.

  • Working Solution: Dilute with the assay buffer immediately before use. Ensure the final DMSO concentration in the well does not exceed 5% (v/v) to prevent solvent interference with the radical stability.

Stability Warning

Schiff bases are susceptible to hydrolysis in acidic environments.[2]

  • Risk: The FRAP assay (pH 3.6) can hydrolyze the imine bond, breaking the molecule into benzaldehyde and alanine.

  • Mitigation: For FRAP, measurements must be taken immediately (within 4-6 minutes). Do not perform long-term kinetics in acidic buffers.[1]

Protocol 1: DPPH Radical Scavenging Assay

Target: Hydrogen Atom Transfer (HAT)

The DPPH assay is the gold standard for lipophilic antioxidants. The stable radical 2,2-diphenyl-1-picrylhydrazyl (purple) is reduced to diphenylpicrylhydrazine (yellow).[1]

Reagents
  • DPPH Stock (0.2 mM): Dissolve 7.8 mg DPPH in 100 mL Methanol (HPLC grade). Protect from light.

  • Positive Control: Ascorbic Acid (1 mg/mL in water).

Step-by-Step Procedure
  • Preparation: Prepare serial dilutions of the benzylidene derivative (e.g., 10, 20, 40, 80, 160 µg/mL) in Methanol. Note: Use a small amount of DMSO if required for initial solubility, but keep the ratio constant.

  • Plating (96-well format):

    • Test Well: 100 µL Sample + 100 µL DPPH Solution.

    • Sample Blank (Critical): 100 µL Sample + 100 µL Methanol. (Corrects for the compound's intrinsic color).

    • Control Well: 100 µL Methanol + 100 µL DPPH Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
Data Calculation
3456

Protocol 2: ABTS Radical Cation Decolorization Assay

Target: Single Electron Transfer (SET) & HAT

This assay is superior for benzylidene-alanine derivatives because the radical is generated before the sample is added, minimizing steric hindrance issues common with DPPH.

Reagents
  • ABTS Stock (7 mM): Dissolve 19.2 mg ABTS in 5 mL distilled water.

  • Oxidant (2.45 mM): Potassium Persulfate (

    
    ).
    
  • Generation: Mix ABTS stock and Oxidant in a 1:1 ratio. Store in the dark for 12–16 hours to generate

    
    .[7]
    
  • Working Solution: Dilute the generated radical with Ethanol until absorbance at 734 nm is

    
    .
    
Step-by-Step Procedure
  • Plating:

    • Test Well: 20 µL Sample + 180 µL ABTS Working Solution.

    • Sample Blank: 20 µL Sample + 180 µL Ethanol.

    • Control Well: 20 µL Solvent (DMSO/Buffer) + 180 µL ABTS Working Solution.

  • Incubation: Incubate for 6 minutes exactly at room temperature.

  • Measurement: Read Absorbance at 734 nm .

Protocol 3: FRAP (Ferric Reducing Antioxidant Power)

Target: Metal Reduction Potential (

8

Warning: Due to the acidic pH, perform this assay rapidly to avoid Schiff base hydrolysis.

Reagents
  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • 
     Solution:  20 mM in water.
    
  • FRAP Reagent: Mix Acetate Buffer : TPTZ :

    
     in a 10:1:1  ratio. Warm to 37°C.[3][9]
    
Step-by-Step Procedure
  • Plating: Add 10 µL of Sample to a 96-well plate.

  • Reaction: Add 290 µL of warm FRAP Reagent.

  • Incubation: Incubate at 37°C for 4 minutes (Do not exceed 10 mins).

  • Measurement: Read Absorbance at 593 nm .

  • Quantification: Use a standard curve of

    
     (100–2000 µM) to express results as µM Fe(II) equivalents .
    

Data Presentation & Workflow

Experimental Workflow

Workflowcluster_AssaysParallel AssaysStockStock Prep(10mM in DMSO)DilutionSerial Dilution(Methanol/Ethanol)Stock->DilutionDPPHDPPH Assay(Hydrophobic/HAT)30 min IncubationDilution->DPPHABTSABTS Assay(Amphiphilic/SET)6 min IncubationDilution->ABTSFRAPFRAP Assay(Metal Reduction)4 min Rapid ReadDilution->FRAPAnalysisData Analysis(IC50 Calculation)DPPH->AnalysisABTS->AnalysisFRAP->Analysis

Figure 2: Integrated workflow for antioxidant profiling.[1] Note the rapid read time for FRAP to ensure chemical stability.

Expected Results Summary
AssayParameterUnitInterpretation
DPPH

µg/mLLower value = Higher Potency.[1][4]
ABTS TEACmM TroloxHigher value = Higher Capacity.[10]
FRAP FRAP ValueµM Fe(II)Higher value = Stronger Reductant.

References

  • Malhotra, M., et al. (2012).[1] Synthesis, characterization and evaluation of benzylidene analogues as a new class of potential antioxidant agents.[1] Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Alam, M.S., et al. (2012).[1] Antioxidant activity of Schiff base ligands using the DPPH scavenging assay.[3][9][11] NIH National Library of Medicine. Retrieved from [Link]

  • Re, R., et al. (1999).[1] Antioxidant activity applying an improved ABTS radical cation decolorization assay.[7] Free Radical Biology and Medicine. Retrieved from [Link]

  • Benzie, I.F., & Strain, J.J. (1996).[1] The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay.[3][8] Analytical Biochemistry. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of (E)-N-Benzylidene-L-alanine Condensation Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (E)-N-Benzylidene-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the yield and purity of this important Schiff base condensation reaction.

Reaction Overview and Mechanism

The synthesis of (E)-N-Benzylidene-L-alanine is a classic example of a Schiff base formation, a condensation reaction between a primary amine (L-alanine) and an aldehyde (benzaldehyde).[1][2][3] The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate.[4][5][6] This is followed by an acid-catalyzed dehydration to yield the final imine product, (E)-N-Benzylidene-L-alanine.[2][4][7]

Understanding the reversible nature of this reaction is crucial for troubleshooting. The formation of water as a byproduct can drive the equilibrium back towards the reactants, thus reducing the overall yield.[6][8][9]

Reaction Mechanism Visualization

Caption: Reaction mechanism for the formation of (E)-N-Benzylidene-L-alanine.

Detailed Experimental Protocol

This section provides a standard, step-by-step protocol for the synthesis of (E)-N-Benzylidene-L-alanine.

Materials and Reagents
ReagentPuritySupplier
L-Alanine≥99%Standard Supplier
Benzaldehyde≥99%Standard Supplier
Absolute EthanolACS GradeStandard Supplier
Glacial Acetic AcidACS GradeStandard Supplier
Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve L-alanine (1.0 equivalent) in absolute ethanol. In a separate beaker, dissolve benzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol.

  • Amine Addition: Slowly add the benzaldehyde solution to the stirring L-alanine solution at room temperature.[9]

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If not, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final (E)-N-Benzylidene-L-alanine.[11][12]

Experimental Workflow

Caption: General experimental workflow for the synthesis of (E)-N-Benzylidene-L-alanine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (E)-N-Benzylidene-L-alanine in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is a frequent problem stemming from the reversible nature of the reaction and other factors.[13] Here’s a systematic approach to troubleshooting:

  • Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the reactants.[8]

    • Solution: Employ methods to remove water as it forms. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene, is highly effective.[9] Alternatively, adding a drying agent like anhydrous magnesium sulfate can also drive the reaction forward.[9][14]

  • Reaction Time and Temperature: The reaction may not be reaching completion.

    • Solution: Increase the reflux time and monitor the reaction progress with TLC until the starting materials are consumed.[9] While higher temperatures can increase the rate, be cautious as it may also promote side reactions.[13]

  • Purity of Reactants: Impurities in L-alanine or benzaldehyde can lead to unwanted side reactions.[13]

    • Solution: Ensure the purity of your starting materials. If necessary, purify the benzaldehyde by distillation before use.

  • Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting material.

    • Solution: Start with an equimolar ratio (1:1) of L-alanine and benzaldehyde.[13][15] A slight excess of the less expensive reagent can sometimes be used to drive the reaction to completion.[16]

Q2: I am observing significant side product formation. How can I improve the selectivity of the reaction?

A2: Side product formation can often be minimized by adjusting the reaction conditions.

  • Control of pH: The pH of the reaction is critical for imine formation.[4][17][18]

    • Explanation: At a very low pH, the amine group of L-alanine will be protonated, rendering it non-nucleophilic.[17][18][19] At a high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[4][17][18] The optimal pH for imine formation is typically weakly acidic, around 4-5.[5][18][20]

    • Solution: Use a mild acid catalyst like glacial acetic acid and avoid strong acids or bases.[10][15][21]

  • Temperature Control: As mentioned, excessive heat can lead to side reactions and decomposition.[13]

    • Solution: Maintain a controlled reflux temperature. If side reactions persist, consider running the reaction at a lower temperature for a longer duration.

Q3: The product is difficult to isolate and purify. What techniques can I use?

A3: Isolation and purification challenges often arise from the product's solubility or the presence of persistent impurities.

  • Inducing Precipitation: If the product does not precipitate upon cooling, several methods can be employed.

    • Solution: Try concentrating the reaction mixture under reduced pressure to increase the product concentration. Adding a non-polar co-solvent like hexane or petroleum ether to the ethanol solution can also induce precipitation.[9]

  • Recrystallization: This is the most effective method for purifying the solid product.[9]

    • Solution: Ethanol or a mixture of ethanol and water is a common solvent system for recrystallizing (E)-N-Benzylidene-L-alanine.[11][12] If the product is oily, washing the crude material with a non-polar solvent like petroleum ether can help remove unreacted benzaldehyde before recrystallization.[22]

Troubleshooting Logic Diagram

Troubleshooting start Low Yield check_water Is water being removed? start->check_water check_time_temp Are reaction time/temp optimal? check_water->check_time_temp Yes add_drying Add drying agent or use Dean-Stark check_water->add_drying No check_purity Are reactants pure? check_time_temp->check_purity Yes increase_time Increase reflux time check_time_temp->increase_time No check_stoichiometry Is stoichiometry correct? check_purity->check_stoichiometry Yes purify_reactants Purify reactants check_purity->purify_reactants No adjust_ratio Use 1:1 molar ratio check_stoichiometry->adjust_ratio No

Caption: A logical approach to troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction? A1: The acid catalyst serves two primary functions. First, it protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][23] Second, it protonates the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (water) to facilitate the dehydration step.[4][7]

Q2: Can I use a different solvent for this reaction? A2: Yes, other polar protic solvents like methanol can be used.[15] Toluene is also an option, especially when using a Dean-Stark apparatus for water removal.[9][21] The choice of solvent can affect reaction rates and product solubility.[3]

Q3: How can I confirm the formation of (E)-N-Benzylidene-L-alanine? A3: Several analytical techniques can be used for characterization:

  • FT-IR Spectroscopy: Look for the appearance of a C=N (imine) stretching band around 1600-1650 cm⁻¹ and the disappearance of the C=O stretch from benzaldehyde and the N-H bands from L-alanine.[9]

  • ¹H NMR Spectroscopy: The formation of the imine is confirmed by a characteristic singlet for the imine proton (-CH=N-) in the 8.0-8.5 ppm range.[9]

  • Melting Point: The purified product should have a sharp melting point consistent with literature values.

Q4: How should I store the purified (E)-N-Benzylidene-L-alanine? A4: Schiff bases are susceptible to hydrolysis, which is the reverse of the formation reaction.[6][9] Therefore, the purified compound should be stored in a tightly sealed container, away from moisture, preferably in a desiccator.[9]

References

  • MDPI. (2023, December 18). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of amino acid (phenylalanine) schiff bases and their metal complexes. [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution? [Link]

  • NC State University Libraries. (n.d.). 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Fundamentals of Organic Chemistry. [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution? [Link]

  • Semantic Scholar. (n.d.). Synthesis & Characterization of New Schiff Bases Derived From 2- hydroxybenzaldehye & Amino Acids and Their Vanadyl Complexes. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • Chemistry LibreTexts. (2024, February 9). 5.13: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • Study.com. (n.d.). Imine Formation, Structure & Synthesis. [Link]

  • ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction? [Link]

  • ResearchGate. (2023, December 19). How to synthesize Schiff base out of amino acid and aldehyde? [Link]

  • PMC. (n.d.). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. [Link]

  • PubMed. (2012, April 4). Synthesis, characterization and biological activity of transition metal complexes with Schiff bases derived from 2-nitrobenzaldehyde with glycine and methionine. [Link]

  • Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. [Link]

  • Chemistry Stack Exchange. (2017, December 25). Synthesis of Benzaldehyde and Aniline Schiff Bases. [Link]

  • CSIR-NIScPR. (2023, May 19). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry (IJC). [Link]

  • E3S Web of Conferences. (n.d.). Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. [Link]

  • ResearchGate. (n.d.). a) Detailed reaction mechanism for imine formation from an aldehyde and... [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. [Link]

  • Sathee Jee. (n.d.). Chemistry Schiff Bases. [Link]

  • Wikipedia. (n.d.). Schiff base. [Link]

  • The Royal Society of Chemistry. (n.d.). Mo2C Catalyst Leads to Highly Efficient Hydrogen Transfer of Alcohols and Amines to Synthesize N-alkylamine. [Link]

  • IntechOpen. (2022, October 19). Overview of Schiff Bases. [Link]

  • YouTube. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application. [Link]

Sources

Technical Support Center: Navigating the Challenges of C=N Imine Bond Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on a critical challenge in chemical synthesis and drug development: preventing the hydrolysis of the C=N imine bond in aqueous solutions. Imines, or Schiff bases, are integral to a vast array of applications, from dynamic combinatorial chemistry to the development of novel therapeutics and bioconjugation strategies.[1][2] However, their inherent susceptibility to hydrolysis in aqueous environments presents a significant hurdle for researchers.[3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing imine stability, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues related to imine bond hydrolysis in your experiments.

The Hydrolysis of an Imine: A Mechanistic Overview

The C=N double bond of an imine is the nitrogen analog of a carbonyl's C=O bond.[4][5] Its hydrolysis is essentially the reverse of its formation, a condensation reaction where a primary amine reacts with an aldehyde or ketone, eliminating a molecule of water.[4][6] The presence of excess water can drive the equilibrium back towards the starting materials.[7]

The rate of hydrolysis is highly dependent on the pH of the solution.[8] While the reaction can occur at neutral pH, it is often catalyzed by acid.[9] In acidic conditions, the imine nitrogen is protonated, forming a highly electrophilic iminium ion that is readily attacked by water.[1][7]

G Imine R₂C=NR' Iminium R₂C=N⁺HR' (Iminium Ion) Imine->Iminium + H₃O⁺ Carbinolamine R₂C(OH)N⁺H₂R' Iminium->Carbinolamine + H₂O Hemiaminal R₂C(OH)NHR' (Hemiaminal) Carbinolamine->Hemiaminal - H⁺ Protonated_Hemiaminal R₂C(O⁺H₂)NHR' Hemiaminal->Protonated_Hemiaminal + H⁺ Carbonyl R₂C=O (Ketone/Aldehyde) Protonated_Hemiaminal->Carbonyl - R'NH₂ Amine R'NH₂ (Amine)

Caption: Acid-catalyzed hydrolysis mechanism of an imine bond.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during your experiments, providing both diagnostic questions and actionable solutions.

Question 1: My purified imine-containing compound is degrading upon storage, even as a solid. What's happening and how can I prevent it?

This is a classic sign of imine bond hydrolysis, which can be initiated by atmospheric moisture, especially if there are trace amounts of acid or base from the synthesis or purification steps.[8]

Troubleshooting Steps:

  • Thorough Drying: Ensure your compound is rigorously dried under a high vacuum to eliminate residual solvents and water.

  • Inert Storage: Store the solid compound in a desiccator over a potent drying agent (e.g., phosphorus pentoxide) or within a glovebox under an inert atmosphere like nitrogen or argon.[8]

  • Purity Check: Re-evaluate your purification method to ensure the complete removal of any acidic or basic catalysts.

Question 2: I'm performing a reaction in a buffered aqueous solution, and I'm observing significant hydrolysis of my imine. How do I select the right pH?

The pH of your aqueous solution is the most critical factor influencing imine stability. The rate of hydrolysis is typically fastest in mildly acidic conditions (around pH 4-5).[8][9] This is because at this pH, there's a sufficient concentration of the protonated, more reactive iminium ion, without fully protonating the amine, which would prevent its nucleophilic attack in the reverse reaction.[10][11]

Recommendations:

  • Operate at Neutral or Moderately Basic pH: To minimize hydrolysis, conducting experiments at a neutral (pH 7) or slightly basic (pH 8-9) pH is often optimal.[8]

  • Avoid Acidic Buffers: If possible, avoid buffers like acetate or citrate that maintain a pH in the optimal range for hydrolysis.[8]

  • In Situ Generation: If your experimental design necessitates acidic conditions, consider a strategy where the imine is generated in situ, so it can be immediately consumed in the desired subsequent reaction, minimizing its exposure to the hydrolytic environment.[8]

pH RangeEffect on Imine StabilityRationale
< 4 Hydrolysis rate decreasesThe amine nucleophile is fully protonated, slowing the initial nucleophilic addition step of formation.[6][11]
4-6 Maximum Hydrolysis Rate Optimal balance between protonation of the imine and availability of the amine for the reverse reaction.[9][10]
7-9 Generally More Stable Lower concentration of H₃O⁺ to catalyze the hydrolysis.[8]
> 9 StableInsufficient acid to protonate the intermediate carbinolamine, slowing the elimination of water in the reverse reaction.[6]
Question 3: My reaction requires elevated temperatures, and I suspect this is accelerating the hydrolysis of my imine. What are my options?

Your suspicion is correct. Like most chemical reactions, the rate of imine hydrolysis increases with temperature.[8][12]

Recommendations:

  • Minimize Temperature: Conduct your reaction at the lowest possible temperature that still allows for a reasonable rate for your primary transformation.[8]

  • Anhydrous Conditions: If heating is unavoidable, perform the reaction under strictly anhydrous conditions. Use anhydrous solvents and consider adding molecular sieves to sequester any water present or generated.[8][13]

  • Azeotropic Removal of Water: For reactions where water is a byproduct of imine formation, using a Dean-Stark apparatus with a solvent like toluene can physically remove water from the system, driving the equilibrium towards the imine product.[14][15]

G Start Unexpected Hydrolysis Observed? Acidic Is the reaction medium acidic (pH < 7)? Start->Acidic Anhydrous Are anhydrous conditions being used? Acidic->Anhydrous No Sol_pH Adjust pH to 7-9 Use non-acidic buffers Acidic->Sol_pH Yes ElevatedTemp Is the reaction run at elevated temperature? Anhydrous->ElevatedTemp Yes Sol_Anhydrous Use anhydrous solvents Store under inert gas Add molecular sieves Anhydrous->Sol_Anhydrous No Sol_Temp Lower the reaction temperature Minimize reaction time ElevatedTemp->Sol_Temp No Sol_InSitu Consider in situ generation of the imine ElevatedTemp->Sol_InSitu Yes

Caption: Troubleshooting workflow for unexpected imine hydrolysis.

Frequently Asked Questions (FAQs)

Q1: How can I monitor my reaction for imine hydrolysis?

You can use standard analytical techniques:[8]

  • Thin-Layer Chromatography (TLC): Periodically sample your reaction mixture. The appearance of spots corresponding to the starting aldehyde/ketone and amine indicates hydrolysis.

  • ¹H NMR Spectroscopy: The disappearance of the characteristic imine proton signal and the reappearance of signals from the starting materials can be used to quantify the extent of hydrolysis. Be aware that some deuterated solvents, like DMSO-d₆, can contain residual water that may cause hydrolysis during analysis.[16]

  • LC-MS: This technique is useful for monitoring the reaction mixture, especially for identifying the masses of the starting materials and the imine product.[16]

Q2: Are some imines more stable than others?

Yes, structural features significantly impact stability.

  • Aromatic Substituents: Imines are generally more stable when an aromatic group is attached to either the carbon or nitrogen atom of the C=N bond due to electronic delocalization.[3][17]

  • Steric Hindrance: Bulky groups near the imine bond can sterically hinder the approach of water, thus slowing down hydrolysis.

  • Cyclic Imines: Cyclic imines are often more resistant to hydrolysis than their acyclic counterparts.[18]

Q3: Are there advanced strategies to significantly enhance imine stability in water?

For applications requiring high stability under physiological conditions, several advanced strategies are being explored:

  • Iminoboronates: The reaction of an amine with an ortho-formylphenylboronic acid creates an iminoboronate linkage, which is significantly more stable to hydrolysis.[19]

  • Supramolecular Encapsulation: Encapsulating the imine within the hydrophobic cavity of a host molecule, such as cucurbituril, can shield it from water and dramatically reduce the rate of hydrolysis.[20]

  • Coordination Chemistry: Utilizing metal-ligand interactions to stabilize the imine bond has been shown to lead to near-quantitative formation and high kinetic stability in water.[21]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis During Imine Synthesis

This protocol describes a general method for imine formation while actively removing the water byproduct.

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

  • Reagents: Dissolve the aldehyde or ketone (1.0 eq) in a solvent that forms an azeotrope with water (e.g., toluene).

  • Amine Addition: Add the primary amine (1.0-1.1 eq) to the stirring solution.

  • Catalyst (Optional): A catalytic amount of a mild acid, such as p-toluenesulfonic acid, can be added to accelerate the reaction.[15]

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water will separate and can be removed, driving the reaction to completion.[14]

  • Monitoring: Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.

  • Workup: Once complete, cool the reaction, remove the solvent under reduced pressure, and purify the resulting imine, ensuring to store it under anhydrous conditions.

Protocol 2: General Procedure for Monitoring Imine Hydrolysis by ¹H NMR
  • Stock Solution: Prepare a stock solution of your purified imine in a dry, deuterated solvent (e.g., acetonitrile-d₃ or dry DMSO-d₆).

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate buffer at a specific pH) in D₂O.

  • Initiation: In an NMR tube, add a known volume of the buffer to a known volume of the imine stock solution to achieve the desired final concentration.

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals.

  • Analysis: By integrating the signals corresponding to the imine and the aldehyde/ketone product, you can calculate the percentage of hydrolysis over time and determine the half-life of the imine under those specific conditions.[8]

By understanding the mechanisms of imine hydrolysis and implementing these strategic approaches, you can significantly improve the stability and success of your experiments involving these versatile compounds.

References

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • What is the influence of the pH on imine formation in a water solution? ResearchGate. [Link]

  • Imine Hydrolysis. BYJU'S. [Link]

  • 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. OpenStax. [Link]

  • 12.3: Reaction with Primary Amines to form Imines. Chemistry LibreTexts. [Link]

  • Imine Hydrolysis. News-Medical. [Link]

  • Imines that React with Phenols in Water over a Wide pH Range. PubMed Central (PMC). [Link]

  • The influence of pH and temperature on tautomerism of imines derived from 2-hydroxy – 1- napthaldehyde. Journal of Al-Nahrain University. [Link]

  • Imines formation. OperaChem. [Link]

  • Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. PubMed. [Link]

  • Imines are usually unstable and are easily hydrolysed. Al-Kimia. [Link]

  • Inhibited Hydrolysis of 4-(N, N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[6]uril. PubMed. [Link]

  • Imine hydrolysis, I am working on the synthesis of imines derived from 2-aminopyridine? ResearchGate. [Link]

  • Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. ChemRxiv. [Link]

  • Is Imine group stable at high Temp.? ResearchGate. [Link]

  • Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis. MDPI. [Link]

  • Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. PubMed Central (PMC). [Link]

  • Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[6]uril. ACS Publications. [Link]

  • Information on the stabilization of Imines? Sciencemadness.org. [Link]

  • How to prevent HCl from attacking in situ synthesized imine material? ResearchGate. [Link]

  • 87 questions with answers in IMINES. ResearchGate. [Link]

  • Process for the stabilisation of reactive imines, stable iminium salts obtained by this process and their use.
  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. PubMed Central (PMC). [Link]

  • An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. E-RESEARCHCO. [Link]

  • Overview of Schiff Bases. IntechOpen. [Link]

  • Problem in synthesis of imine? ResearchGate. [Link]

  • Enhanced imine synthesis in water: from surfactant-mediated catalysis to host-guest mechanisms. Royal Society of Chemistry. [Link]

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. ACS Publications. [Link]

  • Near-Quantitative Formation of Imines in Water with Allosteric Control. ACS Publications. [Link]

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Technical Support Center: Optimal Solvent Selection for the Recrystallization of (E)-N-Benzylidene-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecting the ideal solvent system to purify (E)-N-Benzylidene-L-alanine via recrystallization. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What are the foundational principles for selecting an effective recrystallization solvent?

An ideal recrystallization solvent is governed by a specific set of thermodynamic and kinetic properties designed to maximize purity and yield. The core principle is that the solubility of your target compound should be highly dependent on temperature.[1][2]

The five key characteristics are:

  • Significant Solubility Differential: The solvent must dissolve the target compound, (E)-N-Benzylidene-L-alanine, sparingly or not at all at room temperature but exhibit high solubility at or near its boiling point.[3][4] This temperature-dependent solubility gradient is the driving force of the entire purification process.

  • Impurity Solubility Profile: Impurities should behave in one of two ways: either be completely insoluble in the hot solvent (allowing for removal via hot gravity filtration) or be highly soluble in the cold solvent (so they remain in the "mother liquor" after crystallization).[1][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5][6] For (E)-N-Benzylidene-L-alanine, this means avoiding highly acidic or basic solvents under heating, which could potentially hydrolyze the imine bond.

  • Volatility for Easy Removal: The solvent should have a relatively low boiling point to ensure it can be easily removed from the purified crystals during the drying phase.[6]

  • Optimal Boiling Point: The solvent's boiling point should be lower than the melting point of the solute to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out."[7]

Q2: Based on its molecular structure, what is the predicted solubility of (E)-N-Benzylidene-L-alanine, and how does this guide solvent choice?

The structure of (E)-N-Benzylidene-L-alanine contains distinct regions of varying polarity, which is the primary determinant of its solubility.

  • Polar Moieties: It features a carboxylic acid group from the L-alanine backbone and a polarized imine (C=N) double bond.[8] These groups are hydrophilic and will interact favorably with polar solvents.

  • Non-Polar Moieties: The aromatic benzylidene group is non-polar and hydrophobic.

  • Chirality: The L-alanine backbone provides a chiral center, which can influence crystal packing but is less critical for initial solvent selection than polarity.[8]

This amphiphilic nature—possessing both polar and non-polar characteristics—suggests that solvents of intermediate polarity are excellent starting points. Extremely non-polar solvents (e.g., hexane, cyclohexane) will likely fail to dissolve the compound even when hot, while highly polar solvents (e.g., water) may dissolve it too readily at room temperature or not at all, given the large non-polar group.[9]

Therefore, alcohols like ethanol or methanol are logical first choices. They can engage in hydrogen bonding with the carboxyl group while also solvating the aromatic ring.[6][10]

Q3: Should I start with a single-solvent or a mixed-solvent system for this compound?

Always begin by attempting to find a suitable single-solvent system .[3] This method is more straightforward and generally provides cleaner crystals. A mixed-solvent recrystallization is a powerful alternative but should be employed only when no single solvent meets the required criteria.[3]

A common and effective mixed-solvent system for compounds like this is ethanol-water .[11][12] In this system, (E)-N-Benzylidene-L-alanine is dissolved in the "good" solvent (ethanol), and the "bad" solvent (water) is added dropwise to the hot solution until the saturation point is reached (indicated by slight cloudiness). This technique finely tunes the polarity of the medium to induce crystallization upon cooling.

Experimental Guide & Protocols

Protocol 1: Systematic Small-Scale Solvent Screening

This protocol is essential for efficiently identifying a suitable solvent without wasting a large amount of your crude product.

Materials:

  • Crude (E)-N-Benzylidene-L-alanine (~20-30 mg per test)

  • Small test tubes or vials

  • A selection of candidate solvents (see table below)

  • Pasteur pipettes

  • Heating source (hot plate or sand bath)

  • Glass stirring rod

  • Ice-water bath

Procedure:

  • Place approximately 20 mg of the crude solid into a small test tube.

  • Add the selected solvent dropwise at room temperature, stirring after each drop, up to about 0.5 mL. Note the solubility. If it dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.

  • If the solid is insoluble or sparingly soluble at room temperature, begin to gently heat the mixture while stirring.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature. Observe if crystal formation occurs.

  • If no crystals form, try to induce crystallization by gently scratching the inside of the test tube with a glass rod at the liquid-air interface.[13][14]

  • If crystals form, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal growth.

  • Estimate the yield of crystals. A good recovery of solid material indicates a promising solvent.

  • Repeat this process for each candidate solvent.

Data Interpretation: Solvent Screening for (E)-N-Benzylidene-L-alanine

This table summarizes hypothetical but expected outcomes from the screening protocol to guide your selection.

SolventPolarity IndexSolubility (Cold, ~25°C)Solubility (Hot, ~B.P.)Crystal Formation on CoolingAssessment
Water 10.2InsolubleInsolubleNoneUnsuitable (Too Polar)
Hexane 0.1InsolubleInsolubleNoneUnsuitable (Too Non-Polar)
Toluene 2.4Sparingly SolubleVery SolubleSlow, small crystalsPotentially suitable, but high B.P.
Ethyl Acetate 4.4Sparingly SolubleVery SolubleGood, well-formed needlesGood Candidate
Ethanol 4.3Sparingly SolubleVery SolubleExcellent, robust crystalsExcellent Candidate [10][15]
Methanol 5.1SolubleVery SolublePoor recoveryUnsuitable (too soluble when cold)
Acetone 5.1SolubleVery SolublePoor recoveryUnsuitable (too soluble when cold)
Dichloromethane 3.1Very SolubleVery SolubleNoneUnsuitable (too soluble when cold)
Protocol 2: Full-Scale Recrystallization Procedure (Using Ethanol)

This protocol details the steps for purifying a larger batch of the crude product.

  • Dissolution: Place the crude (E)-N-Benzylidene-L-alanine in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar or a boiling chip. Add the minimum amount of hot ethanol needed to completely dissolve the solid at a gentle boil.[3][16] Causality Note: Using the absolute minimum volume is critical for creating a saturated solution, which ensures maximum yield upon cooling.[13]

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. Causality Note: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[3][7]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol. Causality Note: Using cold solvent is crucial to wash away the impurity-laden mother liquor without re-dissolving a significant portion of the product.[3][13]

  • Drying: Dry the crystals completely in a desiccator or a vacuum oven at a temperature well below the product's melting point.

Troubleshooting Guide

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What happened and how do I fix it?

"Oiling out" occurs when the solute's melting point is below the temperature of the saturated solution.[7] Essentially, the compound melts before it crystallizes. This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.

Causes & Solutions:

  • The boiling point of the solvent is too high.

    • Solution: Switch to a lower-boiling point solvent that was identified during your screening.

  • The solution is cooling too rapidly.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent to lower the saturation temperature. Allow the solution to cool much more slowly (e.g., by placing the hot flask inside a large beaker to act as an insulating jacket).[14]

  • The compound is significantly impure. High impurity levels can cause a melting point depression.

    • Solution: If slow cooling fails, recover the crude material by evaporating the solvent and consider a preliminary purification step like column chromatography before attempting recrystallization again.[14]

Q2: No crystals are forming, even after cooling in an ice bath. What are my next steps?

This is a very common issue, typically arising from one of two scenarios.

Causes & Solutions:

  • Too Much Solvent Was Used: This is the most frequent cause.[7][14] The solution is not saturated, so the solute remains dissolved even at low temperatures.

    • Solution: Re-heat the solution and boil off a portion of the solvent (typically 20-30% of the volume) to increase the concentration. Allow it to cool again.[7]

  • Supersaturation: The solution is saturated, but crystallization has not been initiated.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask just below the meniscus. The microscopic scratches provide a nucleation point for crystal growth to begin.[13][14]

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the cold solution. This "seed" provides a template for further crystallization.[13]

Q3: My final yield is very low. What are the common causes?

A low yield means you have lost a significant amount of your product during the process.

Causes & Solutions:

  • Using too much solvent during dissolution (see Q2).

  • Premature crystallization during hot filtration, leaving product behind on the filter paper. Ensure your filtration apparatus is properly pre-heated.

  • Washing crystals with too much solvent, or with solvent that was not ice-cold. [13]

  • Choosing a solvent where the compound has significant solubility even at low temperatures. Refer back to your solvent screening data to select a more optimal solvent.

Q4: The purified product's melting point is still broad or low, indicating the presence of impurities. Why did the recrystallization fail?

This indicates that the separation of the impurity from the target compound was not effective.

Causes & Solutions:

  • Rapid Crystal Formation: If the solution was cooled too quickly, impurities can become trapped (occluded) within the crystal lattice.[3] Always allow for slow, undisturbed cooling.

  • Unsuitable Solvent Choice: The impurity may have a solubility profile very similar to your target compound in the chosen solvent.

    • Solution: Attempt the recrystallization again with a different solvent that has a different polarity (e.g., switch from ethanol to ethyl acetate). The change in solvent-solute interactions may be sufficient to leave the impurity behind in the mother liquor.

  • Co-crystallization: In some cases, the impurity may form a crystal lattice with your product. If repeated recrystallizations fail, an alternative purification method like column chromatography is necessary.[17]

Visualizing the Process

Experimental & Logical Workflows

The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.

SolventSelection start Start: Crude (E)-N-Benzylidene-L-alanine assess Assess Compound Properties (Polarity, Stability) start->assess screening Protocol 1: Small-Scale Solvent Screening assess->screening analyze Analyze Solubility Data (Hot vs. Cold) screening->analyze decision_single Good Single Solvent Found? analyze->decision_single full_scale Protocol 2: Full-Scale Recrystallization decision_single->full_scale Yes decision_mixed Consider Mixed-Solvent System (e.g., EtOH/H2O)? decision_single->decision_mixed No end_node End: Pure Product full_scale->end_node test_mixed Test Miscible Pairs for Optimal Ratio decision_mixed->test_mixed Yes other_method Purify via Alternative Method (e.g., Chromatography) decision_mixed->other_method No decision_ratio Optimal Ratio Found? test_mixed->decision_ratio decision_ratio->full_scale Yes decision_ratio->other_method No

Caption: Workflow for Systematic Solvent Selection.

Troubleshooting start Hot Saturated Solution Allowed to Cool outcome What is the Outcome? start->outcome crystals Clean Crystals Form outcome->crystals Ideal oiling_out Compound 'Oiled Out' outcome->oiling_out Non-Ideal no_crystals No Crystals Form outcome->no_crystals Non-Ideal end_node Collect & Dry Crystals crystals->end_node solve_oil Re-heat, Add More Solvent, Cool Slowly or Change Solvent oiling_out->solve_oil check_supersat Is it Supersaturated? no_crystals->check_supersat solve_oil->start Retry Cooling scratch_seed Scratch Flask or Add Seed Crystal check_supersat->scratch_seed Yes check_volume Too Much Solvent? check_supersat->check_volume No scratch_seed->end_node reduce_volume Boil Off Solvent to Concentrate check_volume->reduce_volume Yes reduce_volume->start Retry Cooling

Caption: Decision Tree for Recrystallization Troubleshooting.

References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?. [Link]

  • Reddit. (2018, November 20). An ideal recrystallization solvent. r/chemhelp. [Link]

  • Homework.Study.com. (n.d.). What are three characteristics of a good recrystallization solvent?. [Link]

  • ChemEd X. (2002). Characteristics of a Recrystallization Solvent. Journal of Chemical Education. [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2019, November 26). What are solvents used in recrystallization of Schiff base?. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]

  • ResearchGate. (2020, June 11). How can I get a pure Schiff base product?. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI, University of Rhode Island. [Link]

Sources

Technical Support Center: Schiff Base Purification Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removing Unreacted Benzaldehyde from Schiff Base (Imine) Products Ticket ID: CHEM-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Equilibrium Trap

The synthesis of Schiff bases (imines) is a reversible condensation reaction governed by Le Chatelier’s Principle .



The presence of unreacted benzaldehyde in your final product suggests two failure modes:[1]
  • Incomplete Conversion: Water was not effectively removed during synthesis (e.g., Dean-Stark or molecular sieves were insufficient).

  • Hydrolysis: The product reverted to starting materials during workup due to acidic conditions or excess moisture.

Benzaldehyde is particularly troublesome because it is an oil prone to oxidation (forming benzoic acid) and has a high boiling point (


), making it difficult to remove via simple vacuum drying.
Decision Matrix: Select Your Protocol

Before proceeding, identify the physical state of your crude product and your available resources.

purification_decision Start Crude Schiff Base Product State Physical State? Start->State Solid Solid / Crystalline State->Solid Oil Oil / Gummy State->Oil Recryst Protocol B: Recrystallization Solid->Recryst Standard Bisulfite Protocol A: Bisulfite Wash Oil->Bisulfite High Yield / Robust Scavenge Protocol D: Resin Scavenging Oil->Scavenge Acid Sensitive / High Value Column Protocol C: Deactivated Silica Recryst->Column If purity fails Bisulfite->Column If purity fails

Figure 1: Decision matrix for selecting the appropriate purification methodology based on product physical state.

Protocol A: The Sodium Bisulfite Wash (Chemical Sequestration)

Best For: Oily products, large scale, robust imines. Mechanism: Sodium bisulfite (


) reacts selectively with aldehydes to form a water-soluble bisulfite adduct (sulfonate salt).[2] The lipophilic Schiff base remains in the organic layer.
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Use approximately 10 mL solvent per gram of crude.

  • The Wash: Transfer to a separatory funnel. Add an equal volume of 40% aqueous Sodium Bisulfite (

    
    )  solution.
    
  • Agitation: Shake vigorously for 2-3 minutes. Note: Vent frequently. The aldehyde converts to the ionic adduct during this phase.[2][3]

  • Separation: Allow layers to separate.

    • Bottom Layer (if DCM used): Organic Product.

    • Top Layer (if DCM used): Aqueous Waste (contains Benzaldehyde-Bisulfite adduct).

  • Rinsing: Wash the organic layer once with water (to remove residual salts) and once with brine.

  • Drying: Dry over Anhydrous

    
    , filter, and evaporate.
    

Technical Insight:

"The bisulfite method relies on the nucleophilic attack of the bisulfite ion on the carbonyl carbon.[2] This is highly selective for aldehydes over imines due to the reversibility of the imine-bisulfite interaction under these conditions." [1]

Protocol B: Recrystallization

Best For: Crystalline solids. Critical Warning: Avoid wet solvents. Hot water promotes hydrolysis.

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol (Abs.) HighStandard. Must be dry. Cooling must be gradual to avoid trapping oil.
Acetonitrile HighExcellent for polar Schiff bases. Less likely to cause solvolysis than alcohols.
Hexane/EtOAc MediumGood for non-polar imines. Use a layered diffusion method if heat sensitivity is an issue.
Methanol LowRisk: Higher risk of transimination or alcoholysis compared to Ethanol.

Troubleshooting:

  • Symptom:[1][3][4][5][6][7][8] Product oils out instead of crystallizing.

  • Fix: The solution is too concentrated or cooled too fast. Re-heat, add 10% more solvent, and add a "seed crystal" of pure product if available.

Protocol C: Chromatography on Deactivated Silica

Best For: Complex mixtures where Protocol A/B fail. The Hazard: Silica gel is slightly acidic (


) and contains bound water. This environment catalyzes the hydrolysis of Schiff bases back to the amine and aldehyde during the column run.
The Deactivation Protocol

You must neutralize the silica gel before loading your sample.

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 10% EtOAc in Hexane).

  • Add Modifier: Add 1-3% Triethylamine (TEA) to the slurry.

    • Example: For 100 mL of solvent, add 1-3 mL of TEA.

  • Column Packing: Pour the slurry and flush the column with 2 column volumes of the TEA-containing solvent.

  • Elution: Run your column using the standard eluent containing 1% TEA.

Why this works:

"Neutralizing the acidic silanol groups on the silica surface is a highly effective method... preventing the degradation of acid-sensitive compounds." [2]

Protocol D: Solid-Phase Scavenging

Best For: High-value pharmaceutical intermediates, small scales (<100 mg), or acid-sensitive imines. Concept: Use a polymer-supported amine to "fish out" the excess aldehyde.

Workflow
  • Selection: Use a Trisamine or Diamine functionalized resin (e.g., polystyrene-supported ethylenediamine).

  • Calculation: Add 2-3 equivalents of resin relative to the estimated unreacted benzaldehyde (based on NMR integration).

  • Incubation: Stir the crude mixture with the resin in dry DCM for 1-4 hours at room temperature.

    • Mechanism:[3][8] The resin amine reacts with the solution-phase benzaldehyde to form a resin-bound imine.

  • Filtration: Filter off the solid resin.[5] The filtrate contains your purified Schiff base.[5]

scavenging_mechanism Resin Resin-NH2 (Solid) Reaction Mixing Resin->Reaction Aldehyde Benzaldehyde (Solution) Aldehyde->Reaction Schiff Product Imine (Solution) Schiff->Reaction Unreactive Bound Resin-N=CH-Ph (Solid Waste) Reaction->Bound Covalent Bond Pure Pure Product (Filtrate) Reaction->Pure Filtration

Figure 2: Mechanism of solid-phase scavenging for aldehyde removal.

FAQ & Troubleshooting
SymptomDiagnosisCorrective Action
Smell of Almonds Residual BenzaldehydePerform Protocol A (Bisulfite wash). If product is solid, recrystallize from Ethanol.
Product turns to liquid on column Hydrolysis on SilicaRepeat synthesis. Purify using Protocol C (1-3% Triethylamine in eluent).
Low Yield after Bisulfite Wash Product HydrolysisYour Schiff base might be unstable to the slightly acidic bisulfite. Switch to Protocol D (Scavenging).
NMR shows broad peaks Wet Product / HydrolysisSchiff bases can hydrolyze in wet

. Dry sample thoroughly and use a fresh ampoule of solvent or add activated molecular sieves to the NMR tube.
References
  • BenchChem Technical Support. (2025).[2][4][5] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.[2] BenchChem Application Notes.[2] 2

  • BenchChem Technical Support. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones (Deactivation of Silica). BenchChem.[2][4][5] 4[4][9][10][11][12]

  • ResearchGate Community. (2020). How can I remove aldehyde from a schiff base reaction? (Discussion on Sodium Metabisulfite usage). 13

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[2][3] PMC.[13] 3[4][9][10][11]

Sources

Controlling pH levels for stable amino acid Schiff base formation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Controlling pH for Stable Amino Acid Schiff Base Formation

Introduction: The Amino Acid "pH Paradox"

Achieving stable Schiff base formation with amino acids presents a unique physicochemical challenge compared to standard amine-aldehyde condensations. While standard protocols recommend a slightly acidic pH (4.0–6.0) to catalyze dehydration, this range renders amino acids zwitterionic (


), effectively killing their nucleophilicity.

This guide addresses the "pH Paradox" : How to maintain the amine in a reactive, deprotonated state (


) while preventing the rapid hydrolysis that plagues imines under basic conditions.

Module 1: The pH Sweet Spot (Theory & Mechanism)

Q1: Why does the standard "pH 4-5" rule fail for amino acids? A: In standard organic synthesis, acid catalysis (pH 4-5) activates the carbonyl group of the aldehyde. However, amino acids have an


-amino group with a 

typically between 9.0 and 10.0.
  • At pH 5: The amino group is

    
     protonated (
    
    
    
    ). It has no lone pair to attack the aldehyde.
  • At pH 9-10: The amino group is deprotonated (

    
    ) and nucleophilic, but the imine product is highly susceptible to hydrolysis, and the aldehyde carbonyl is less electrophilic.
    

Q2: What is the operational pH window for amino acids? A: For formation, you must prioritize nucleophilicity. The reaction is best initiated under basic conditions (pH 9–10) or by using an equimolar amount of base (e.g., KOH, NaOH) to solubilize the amino acid as a carboxylate salt. Once formed, the Schiff base is often thermodynamically unstable in water and must be stabilized immediately via metal complexation , reduction , or precipitation in non-aqueous solvents.

Visualizing the Equilibrium Landscape

pH_Equilibrium Zwitterion Zwitterion (pH < 9) Non-Nucleophilic (-NH3+) Anion Free Amine Anion (pH > 9) Reactive Nucleophile (-NH2) Zwitterion->Anion Add Base (OH-) Anion->Zwitterion Add Acid (H+) Intermediate Carbinolamine Intermediate Anion->Intermediate + Aldehyde (Nucleophilic Attack) Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate SchiffBase Schiff Base (Imine) Unstable in Water Intermediate->SchiffBase - H2O (Dehydration) Hydrolysis Hydrolysis Products (Reversion) SchiffBase->Hydrolysis + H2O (Equilibrium Shift)

Caption: The "pH Paradox": Base is required to activate the amine (Green), but water drives the equilibrium toward hydrolysis (Red).

Module 2: Experimental Protocols

Protocol A: The Hydroxide Solubilization Method (Aqueous/Alcoholic)

Best for: Synthesizing ligands for metal complexes or immediate reduction.

  • Stoichiometry: 1:1 molar ratio of Amino Acid to Aldehyde.[1]

  • Solubilization (The Critical Step):

    • Dissolve the amino acid in a minimum volume of water or methanol.

    • Add KOH or NaOH (1 equivalent) to convert the zwitterion to the amino-carboxylate salt.

    • Check: The solution should be clear. If the pH is < 9, the amine is not fully available.

  • Condensation:

    • Add the aldehyde (dissolved in ethanol/methanol) dropwise to the amino acid solution.

    • Stirring: 2–4 hours at room temperature or mild reflux (60°C).

    • Observation: A color change (often yellow/orange) indicates imine formation.

  • Stabilization (Choose one):

    • Precipitation: Cool to 0°C. If the Schiff base is hydrophobic (e.g., from aromatic aldehydes), it may precipitate.

    • Metal Template: Add a metal salt (e.g.,

      
      , 
      
      
      
      ) immediately. The metal coordinates to the imine nitrogen, locking it in place and preventing hydrolysis.
Protocol B: The "Water-Free" Microwave Method

Best for: High yield, rapid synthesis, and avoiding hydrolysis.

  • Setup: Mix Amino Acid + Aldehyde + Solid KOH (catalytic amount) in a mortar.

  • Solvent: Add a few drops of Methanol (just enough to make a paste).

  • Reaction: Irradiate in a microwave reactor (controlled temp: 60–80°C) for 2–10 minutes.

  • Workup: Recrystallize from hot ethanol. This method minimizes water presence, pushing the equilibrium toward the Schiff base.

Module 3: Troubleshooting & FAQs

Q3: I see a color change, but my product disappears/degrades upon isolation. Why? A: You are likely experiencing hydrolysis . Schiff bases of aliphatic amino acids are thermodynamically unstable in the presence of water.

  • Fix: Do not use aqueous workups. Remove solvent via rotary evaporation or lyophilization.

  • Fix: Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

Q4: My amino acid won't dissolve, even in ethanol. A: Amino acids are salts. They require polar protic solvents (Water, MeOH) or basic conditions to dissolve.

  • Fix: Dissolve the AA in a small amount of 1M NaOH first, then dilute with Ethanol. The base converts the insoluble zwitterion into a soluble carboxylate salt.

Q5: Which aldehydes form the most stable Schiff bases? A: Stability follows the order: Salicylaldehyde > Aromatic Aldehydes > Aliphatic Aldehydes .

  • Reason: Salicylaldehyde forms an internal hydrogen bond (OH...N) that stabilizes the imine. Aromatic groups provide conjugation. Aliphatic aldehydes (like formaldehyde or acetaldehyde) form imines that polymerize or hydrolyze almost instantly.

Module 4: Reference Data

Table 1: pKa Values & Optimal Activation pH

To react, working pH must be > pKa2 (Amine).

Amino AcidpKa1 (Carboxyl)pKa2 (Amine)Minimum pH for Nucleophilicity
Glycine 2.349.60> 9.6
Alanine 2.349.69> 9.7
Phenylalanine 1.839.13> 9.2
Tyrosine 2.209.11> 9.2
Lysine 2.188.95 (

-NH2)
> 9.0 (Selective for

)
Table 2: Stability Factors
FactorEffect on StabilityRecommendation
Water Destabilizes (Hydrolysis)Use Dean-Stark trap or Molecular Sieves (3Å/4Å).
Metal Ions Stabilizes (Chelation)Add Cu(II), Ni(II), or Zn(II) to form stable complexes.
Temperature High temp promotes formation but also hydrolysisReflux to form, cool rapidly to precipitate.

References

  • Schiff Base Mechanism & pH Dependence

    • Source: IntechOpen. "Overview of Schiff Bases".
    • URL:[Link]

  • Amino Acid Schiff Base Synthesis (Basic Media)

    • Source: Journal of Chemical and Pharmaceutical Research. "Synthesis and characterization of amino acid (phenylalanine) schiff bases".
    • URL:[Link]

  • Microwave Synthesis Protocol

    • Source: ScienceDaily / Tokyo University of Science. "Fast and facile synthesis of antibacterial amino acid Schiff base copper complexes".
    • URL:[Link]

  • Zwitterion & pKa Theory

    • Source: Chemguide. "The Acid-Base Behaviour of Amino Acids".
    • URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in L-Alanine Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center. While L-alanine (Ala) possesses a relatively small methyl side chain, its condensation can suffer from severe steric hindrance in specific microenvironments. This guide addresses the two primary modes of steric failure: Local Steric Hindrance (e.g., coupling to bulky or N-alkylated adjacent residues) and Global Aggregation-Induced Hindrance (where


-sheet formation on the solid support physically buries the reactive N-terminus).

Below, you will find diagnostic workflows, detailed step-by-step methodologies, and field-proven troubleshooting FAQs to ensure your syntheses proceed with high fidelity.

Part 1: Diagnostic Workflow

Before altering your chemistry, you must identify the root cause of the L-Ala condensation failure. Use the workflow below to determine if your synthesis is failing due to localized steric bulk or macromolecular aggregation.

DiagnosticWorkflow Start L-Ala Coupling Failure (Positive Kaiser Test) CheckSeq Analyze Sequence Context Start->CheckSeq IsBulky Adjacent to Aib, Pro, or N-Me-AA? CheckSeq->IsBulky IsHydro Rich in Val, Ile, Ala (>40% beta-sheet)? IsBulky->IsHydro No LocalSteric Local Steric Hindrance IsBulky->LocalSteric Yes GlobalAgg Macromolecular Aggregation (Beta-Sheet) IsHydro->GlobalAgg Yes Sol1 Use COMU/HATU + Microwave Heating (75°C) LocalSteric->Sol1 Sol2 Use Chaotropic Salts (LiCl) or DMSO/NMP Wash GlobalAgg->Sol2

Workflow for diagnosing and resolving L-Ala condensation failures in SPPS.

Part 2: Troubleshooting Guides & FAQs
Issue 1: Local Steric Hindrance (Coupling to Aib or N-Methylated Residues)

Q1: My Kaiser test is positive after coupling L-Alanine to an


-aminoisobutyric acid (Aib) residue. Why is this happening, and how do I force the condensation? 

Causality: Aib is an


-disubstituted amino acid. The presence of two methyl groups on the 

-carbon creates a massive localized steric shield around the N-terminal amine, drastically reducing its nucleophilicity and preventing the incoming activated L-Alanine from forming the peptide bond[1]. Standard carbodiimide chemistry (DIC/HOBt) lacks the activation energy to overcome this barrier.

Solution: Transition from standard carbodiimides to highly reactive uronium/aminium salts (like HATU or COMU) combined with Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS). Microwave irradiation induces molecular motion in the peptide backbone, increasing the collision frequency of reactive groups and overcoming the activation energy barrier of sterically hindered couplings[1]. COMU is particularly effective as it forms a highly reactive O-acyl isourea intermediate and is less hazardous than HATU[2].

Quantitative Data: Comparison of Coupling Reagents for Hindered L-Ala Condensation

ReagentChemical ClassTypical Yield (Aib-Ala)Reaction TimeByproduct ToxicityOptimal Base
DIC/HOBt Carbodiimide< 30%2-4 hoursLowNone/Collidine
PyBOP Phosphonium50 - 60%1-2 hoursLowDIPEA
HATU Uronium (HOAt)> 90%5-15 minsHigh (Explosive risk)DIPEA / NMM
COMU Uronium (Oxyma)> 90%5-15 minsLowDIPEA

Protocol 1: Microwave-Assisted COMU Coupling of L-Ala to Hindered N-Termini Self-Validating System: Monitor the color of the COMU solution; it changes color upon activation, acting as a visual indicator of reactive species formation[2].

  • Resin Preparation: Swell 0.1 mmol of peptide-resin (containing the hindered N-terminus) in DMF for 30 minutes.

  • Reagent Preparation: Dissolve 0.5 mmol (5 eq) of Fmoc-L-Ala-OH and 0.5 mmol (5 eq) of COMU in 2 mL of DMF.

  • Activation: Add 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. Note: The solution will shift from pale yellow to red/orange, confirming Oxyma ester formation. Vortex for 1 minute.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Irradiation: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 5 minutes.

  • Washing & Validation: Wash the resin 5x with DMF. Perform a Kaiser test; a colorless/yellow bead indicates successful coupling.

Issue 2: Aggregation-Induced Steric Hindrance (

-Sheet Formation)

Q2: I am coupling L-Alanine in a sequence of hydrophobic residues (e.g., Ala-Val-Ile-Ala). The coupling fails despite using HATU. Is this steric hindrance?

Causality: Yes, but it is macromolecular steric hindrance. Sequences rich in hydrophobic,


-branched amino acids (like Val, Ile) and L-Ala have a high propensity to form intermolecular hydrogen bonds. This leads to 

-sheet aggregation on the resin[3]. The peptide chains collapse onto each other, expelling the solvent and physically burying the reactive N-terminus inside a dense gel matrix[3]. Even the most reactive coupling reagents cannot penetrate this aggregate to reach the L-Ala amine.

Solution: Disrupt the hydrogen bond network using chaotropic salts or specialized solvent mixtures to re-solvate the peptide chain, exposing the N-terminus.

BetaSheetMechanism Growing Growing Peptide Chain on Resin Hbond Intermolecular H-Bonding Growing->Hbond Agg Resin Shrinkage & Buried N-Terminus Hbond->Agg Fail L-Ala Coupling Fails Agg->Fail Intervention Add LiCl / DMSO (Chaotropic Agents) Fail->Intervention Disrupt H-Bonds Disrupted Resin Swells Intervention->Disrupt Success Exposed N-Terminus L-Ala Couples Disrupt->Success

Mechanism of beta-sheet aggregation blocking L-Ala coupling and its disruption.

Protocol 2: Chaotropic Salt-Mediated Disruption of


-Sheet Aggregation 
Self-Validating System: The resin will visibly swell and change from a clumped, gel-like state to free-flowing beads once the 

-sheets are disrupted.
  • Solvent Exchange: Drain the standard DMF from the aggregated peptide-resin.

  • Chaotropic Wash: Prepare a 0.8 M solution of Lithium Chloride (LiCl) in N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO). Wash the resin 3x for 5 minutes with this solution. Li+ ions coordinate with the backbone carbonyl oxygens, breaking inter-chain H-bonds.

  • Coupling Mixture: Prepare the Fmoc-L-Ala-OH (5 eq) and DIC/OxymaPure (5 eq each) in the same 0.8 M LiCl/NMP solvent system.

  • Extended Coupling: Add the mixture to the resin and react for 2 hours at room temperature, or 15 minutes at 75°C under microwave irradiation.

  • Post-Coupling Wash: Wash extensively with hot DMF to remove all traces of LiCl before the next deprotection step.

Issue 3: N-Methylation and Conformational Rigidity

Q3: How does N-methylation of L-Alanine affect its condensation, and how do I troubleshoot it?

Causality: Coupling an amino acid onto N-methyl-L-alanine (Fmoc-AA-OH + H-(N-Me)Ala-Resin) is notoriously difficult. The N-methyl group introduces severe steric bulk directly at the nucleophilic center and alters the cis/trans isomerization of the peptide bond, creating a rigid, unfavorable conformation for the incoming acyl transition state.

Solution: Use phosphonium-based coupling reagents like PyAOP. Unlike uronium salts (HATU/COMU), phosphonium reagents do not cause guanidinylation of the unreacted secondary amine, which is a common side reaction when coupling to N-methylated residues is slow[4].

References
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: cem.com URL:1

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: acs.org URL:2

  • Peptide Secondary Structure Prediction: Aggregation Risks Source: peptidechemistry.org URL:3

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: researchgate.net URL:4

Sources

Optimizing reflux time for maximum conversion of L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing L-Alanine Conversion

A Senior Application Scientist's Guide to Maximizing Yield by Optimizing Reflux Time

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of L-alanine. We will delve into the critical parameter of reflux time to maximize reaction conversion, focusing on a common and illustrative reaction: the Fischer esterification of L-alanine.

The principles, troubleshooting steps, and optimization protocols discussed here are broadly applicable to other reflux-driven conversions of this essential amino acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My L-alanine conversion is low. How does reflux time impact the reaction, and what is the general principle for optimizing it?

Answer: Reflux is a laboratory technique that allows for sustained heating of a reaction mixture at the boiling point of the solvent, without loss of volatile reagents or solvent.[1] For many reactions, like the Fischer esterification of L-alanine, heat is required to overcome the activation energy, thus increasing the reaction rate.[2]

However, the relationship between reflux time and product yield is not linear. Initially, conversion increases with time. Eventually, the reaction will reach equilibrium, a state where the rate of the forward reaction (L-alanine to ester) equals the rate of the reverse reaction (ester hydrolysis back to L-alanine).[3][4] At this point, extending the reflux time will not increase the yield and may even decrease it if side reactions or product degradation occur.

The core principle for optimization is to conduct a time-course study . This involves running the reaction and taking samples at regular intervals (e.g., every hour) to be analyzed. The optimal reflux time is the point at which the concentration of the product plateaus, indicating that equilibrium has been reached.

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} idot Caption: Relationship between reflux time and reaction progress.

Q2: I'm observing unexpected byproducts. Can prolonged reflux be the cause?

Answer: Yes, absolutely. While the goal is maximum conversion of the starting material, excessive reflux time can lead to the formation of undesired byproducts. For L-alanine, two common side reactions are:

  • Racemization: L-alanine is a chiral molecule. The acidic and thermal stress of prolonged reflux can lead to racemization, converting some of the L-alanine ester into its D-alanine ester enantiomer. This is particularly problematic in pharmaceutical applications where stereochemical purity is critical.

  • Diketopiperazine Formation: Amino acids and their esters can undergo intermolecular condensation to form cyclic dipeptides known as diketopiperazines. This is a common side reaction, especially if the reaction is overheated or run for an extended period.[5]

Troubleshooting Strategy: If you suspect byproduct formation, the first step is to shorten the reflux time based on your time-course study. If byproducts persist even at the optimal conversion time, consider lowering the reaction temperature and accepting a slightly longer reaction time to achieve the same conversion with higher purity.

Q3: What is the most effective way to monitor the reaction to find the optimal reflux time?

Answer: Real-time or quasi-real-time monitoring is essential for accurately determining the reaction endpoint. The two most common and accessible techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method ideal for quickly assessing the progress of a reaction.[6] You can visualize the disappearance of the L-alanine spot and the appearance of the product ester spot. The reaction is considered complete when the starting material spot is no longer visible.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that provides precise data on the concentration of both the reactant and the product.[7] This is the gold standard for creating a time-course plot and accurately identifying the moment the product concentration ceases to increase. For chiral applications, a chiral HPLC column can be used to simultaneously monitor for racemization.[8]

Workflow for Reaction Monitoring:

  • At each time point (e.g., T=0, 1h, 2h, 3h, 4h), carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

  • Immediately "quench" the reaction in the aliquot by diluting it in a cold solvent and/or neutralizing the acid catalyst with a base (like a saturated sodium bicarbonate solution) to prevent further reaction.

  • Analyze the quenched sample by TLC or HPLC.

dot graph G { graph [fontname="Arial", fontsize=12, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} idot Caption: Experimental workflow for a time-course optimization study.

Q4: My reaction seems to stall at ~60-70% conversion, even after extended reflux. Is time the only factor I should consider?

Answer: No. If your reaction plateaus at an unsatisfactory conversion, you are likely facing an equilibrium limitation. Fischer esterification is a reversible reaction.[9]

L-Alanine + Alcohol <=> L-Alanine Ester + Water

According to Le Châtelier's principle, to drive the reaction towards the product (the ester), you must either increase the concentration of a reactant or remove a product.[10]

Troubleshooting Strategies for Low Equilibrium Conversion:

  • Use Excess Alcohol: The simplest strategy is to use the alcohol reactant as the solvent. A large excess of alcohol will shift the equilibrium to the right, favoring ester formation.[11][12]

  • Remove Water: As water is a product, its removal will also drive the reaction forward. This can be achieved by:

    • Including a dehydrating agent like molecular sieves in the reaction flask.[13]

    • Using a Dean-Stark trap to azeotropically remove water if the solvent is suitable (e.g., toluene).[3]

After implementing one of these strategies, you should repeat the time-course study, as the time required to reach the new, higher-yield equilibrium may change.

Experimental Protocol & Data Interpretation

Protocol: Time-Course Study for Optimal Reflux of L-Alanine Methyl Ester Synthesis

This protocol outlines a standard procedure for determining the optimal reflux time for the sulfuric acid-catalyzed esterification of L-alanine with methanol.

Materials:

  • L-alanine

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • HPLC system with a C18 column

Procedure:

  • Setup: In a 250 mL round-bottom flask, suspend L-alanine (e.g., 8.9 g, 0.1 mol) in anhydrous methanol (100 mL).

  • Catalyst Addition: While stirring in an ice bath, slowly add concentrated sulfuric acid (e.g., 6 mL, ~0.11 mol).[14]

  • Initial Sample (T=0): Once the acid is added and the mixture is homogeneous, immediately withdraw a 100 µL aliquot and quench it in a prepared vial containing 900 µL of a neutralizing mobile phase buffer. This is your T=0 sample.

  • Reflux: Attach the reflux condenser and begin heating the mixture to a gentle reflux (~65 °C for methanol).[15]

  • Sampling: Every hour for a planned 6-8 hours, withdraw a 100 µL aliquot and quench it as described in step 3. Label each sample clearly (T=1h, T=2h, etc.).

  • Analysis: Analyze all collected time-point samples by HPLC to determine the percentage conversion of L-alanine to L-alanine methyl ester.

  • Data Plotting: Plot the % Conversion (Y-axis) against Reflux Time (X-axis). The optimal time is the point where the curve begins to plateau.

Data Presentation: Hypothetical Time-Course Results

The data from the experiment described above can be summarized in a table and plotted to visualize the reaction's progress.

Reflux Time (Hours)% Conversion of L-AlanineNotes
00%Reaction start
145%Rapid initial conversion
275%Significant progress
388%Rate of conversion is slowing
494%Approaching equilibrium
595%Plateau reached; conversion is maximal
695%No significant increase in conversion
794.5%Minor fluctuations; potential for degradation

Based on this data, the optimal reflux time is approximately 5 hours . Continuing the reaction beyond this point provides no benefit and increases the risk of byproduct formation.

References

  • Fischer Esterification - Chemistry Steps. (2021). Chemistry Steps. [Link]

  • Fischer Esterification - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

  • Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025). JoVE. [Link]

  • Fischer Esterification - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. (n.d.). UCLA Chemistry. [Link]

  • Fischer–Speier esterification - Wikipedia. (n.d.). Wikipedia. [Link]

  • Kinetics of Ester Formation via Fischer Esterification. (n.d.). ChemBAM. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2017). National Center for Biotechnology Information. [Link]

  • 22. The Fischer Esterification. (n.d.). Truman State University. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). American Chemical Society. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Kinetics, Mechanism and Novel Methods Of Esterification. (2025). International Journal of All Research Scientific and Technical. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • Fischer Esterification - J&K Scientific LLC. (2021). J&K Scientific. [Link]

  • Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021). YouTube. [Link]

  • LS - Reflux Heating in Esterification-chemistry. (2020). YouTube. [Link]

  • N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. (n.d.). Organic Syntheses. [Link]

  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. (n.d.). National Center for Biotechnology Information. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]

  • How can I improve the yield of my Fischer Esterification? : r/Chempros. (2020). Reddit. [Link]

  • How to do esterification of amino acid? (2016). ResearchGate. [Link]

  • HPLC separation of standard DL-alanine. (n.d.). ResearchGate. [Link]

  • Chemistry of Esters. (2022). Chemistry LibreTexts. [Link]

  • Is an esterification reaction possible to proceed without performing the reflux? (2021). Quora. [Link]

  • HPLC chromatogram of the products that formed when alanine was heated. (n.d.). ResearchGate. [Link]

  • Chemical quantification of N-acyl alanine methyl ester (NAME) production. (2024). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Purification & Handling of Hygroscopic Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers in drug development and materials science struggling with the isolation of Schiff bases (imines). The fundamental challenge lies in the thermodynamics of the azomethine (


) bond. The condensation of an aldehyde or ketone with a primary amine is a reversible equilibrium. In the presence of atmospheric moisture, hygroscopic Schiff bases act as a thermodynamic sink for water, driving the equilibrium backward through a carbinolamine intermediate to yield the starting materials 1.

This guide provides field-proven, self-validating protocols to break this cycle, ensuring the high-purity isolation of moisture-sensitive imines.

Section 1: The Causality of Imine Instability

Before troubleshooting, we must understand the mechanistic vulnerabilities of Schiff bases. Purification failures are rarely due to poor synthesis; they are usually due to poor handling of the equilibrium state.

  • Acid-Catalyzed Hydrolysis: The azomethine nitrogen is weakly basic. In the presence of moisture and trace acids (such as those found on standard silica gel), the nitrogen becomes protonated, increasing the electrophilicity of the imine carbon. Water then attacks to form an unstable carbinolamine, which rapidly collapses into the aldehyde and amine 2.

  • Imino-Enamino Tautomerization: Schiff bases derived from aliphatic aldehydes possessing alpha-hydrogens are particularly unstable. Trace moisture and heat catalyze their tautomerization into enamines, which are highly prone to polymerization and oxidative degradation 3.

Mechanism Imine Schiff Base (Imine) Target Product Intermediate Carbinolamine Intermediate Imine->Intermediate Acid/Water Attack Water Atmospheric Moisture (H2O) Water->Intermediate Catalysis Products Aldehyde + Primary Amine (Degradation) Intermediate->Products C-N Bond Cleavage Products->Imine Anhydrous Dehydration

Reversible hydrolysis mechanism of Schiff bases highlighting the carbinolamine intermediate.

Section 2: Troubleshooting FAQs

Q1: My NMR shows unreacted aldehyde and amine, but my TLC indicated the reaction was complete. What happened? A1: Your product hydrolyzed during the workup or purification phase. If you used standard silica gel column chromatography, the acidic silanol groups combined with ambient moisture catalyzed the reverse reaction 4. Actionable Fix: Switch to recrystallization. If chromatography is absolutely necessary, you must use neutral alumina (Brockmann Grade I or II) and strictly anhydrous eluents 3.

Q2: How do I handle Schiff bases that form as oils rather than solids? A2: Oily Schiff bases are notorious moisture scavengers because their high surface area and lack of crystal lattice energy make them highly vulnerable to atmospheric water. Actionable Fix: Dissolve the crude oil in an anhydrous, non-polar solvent (e.g., dry dichloromethane or diethyl ether). Add a chemical desiccant like anhydrous


, filter under an inert atmosphere, and remove the solvent under high vacuum. Store the resulting oil immediately at -20°C under argon 5.

Q3: What is the most reliable self-validating method for purifying solid, moisture-sensitive Schiff bases? A3: Anhydrous recrystallization is the gold standard 3. A successful recrystallization is a self-validating system: the thermodynamic formation of a rigid crystal lattice naturally excludes water and impurities. If the crystals yield a sharp melting point and remain stable in a desiccator, the purification is verified as successful.

Section 3: Experimental Protocols

Protocol A: Anhydrous Recrystallization of Hygroscopic Schiff Bases

Objective: To purify solid imines while preventing carbinolamine formation.

  • Solvent Selection: Choose a solvent system where the Schiff base is soluble hot and insoluble cold. Common anhydrous choices include absolute ethanol, dry benzene, or a dry dichloromethane/petroleum ether gradient 3.

  • Dissolution: In a Schlenk flask under argon, dissolve the crude Schiff base in the minimum amount of boiling anhydrous solvent.

  • Hot Filtration: Rapidly filter the hot solution through a pre-heated, oven-dried fritted funnel to remove insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a -20°C freezer overnight. Causality note: Slow cooling promotes a flawless crystal lattice, which inherently resists moisture penetration better than amorphous powders.

  • Isolation: Collect the crystals via vacuum filtration under a blanket of inert gas (nitrogen or argon). Wash with ice-cold, anhydrous petroleum ether.

  • Desiccation: Immediately transfer the crystals to a vacuum desiccator containing anhydrous

    
     or 
    
    
    
    . Dry under high vacuum for 24 hours 6.
Protocol B: Water-Free Workup for Liquid/Oily Schiff Bases

Objective: To isolate non-crystallizable imines without resorting to hydrolytic chromatography.

  • Azeotropic Distillation: During synthesis, use a Dean-Stark apparatus with toluene or benzene to physically remove water as it forms, driving the equilibrium to completion 4.

  • Solvent Removal: Once the reaction is complete (verified by TLC), cool the flask under an argon atmosphere.

  • Precipitation Attempt: Add ice-cold anhydrous diethyl ether to the crude mixture to force the precipitation of polar impurities while keeping the imine in solution.

  • Filtration & Drying: Filter the mixture through a pad of Celite and anhydrous

    
    .
    
  • Concentration: Remove the solvent using a rotary evaporator flushed with argon, followed immediately by a high-vacuum Schlenk line to remove residual solvent traces.

Workflow A Crude Reaction Mixture B Physical State? A->B C Solid B->C D Oil / Liquid B->D E Anhydrous Recrystallization (EtOH, Dry Benzene) C->E Preferred Route F Neutral Alumina Chromatography or Vacuum Distillation D->F Avoid Silica Gel G Vacuum Desiccation & Inert Storage (-20°C) E->G F->G

Workflow for selecting the optimal purification route for hygroscopic Schiff bases.

Section 4: Quantitative Data & Method Comparison

To assist in selecting the correct purification strategy, the following table summarizes the quantitative impacts of various techniques on hygroscopic Schiff bases.

Purification MethodMoisture ToleranceAverage Yield ImpactPurity AchievedRecommended Use Case
Anhydrous Recrystallization Low (Requires dry solvents)70 - 85%> 98%Solid, highly crystalline Schiff bases.
Silica Gel Chromatography Very Low (Hydrolyzes imines)< 30% (Severe degradation)VariableNot Recommended for hygroscopic imines.
Neutral Alumina Chromatography Moderate60 - 75%> 95%Oily Schiff bases that cannot be crystallized.
Vacuum Distillation High (Excludes atmosphere)80 - 90%> 97%Low molecular weight, volatile, oily Schiff bases.
Azeotropic Distillation (Dean-Stark) High (Actively removes

)
> 90% (In-situ)N/A (Synthesis step)Universal pre-requisite for high-yield synthesis.
References
  • RSIS International. "Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review." RSIS International. 1

  • IOSR Journal. "SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS." IOSR Journal of Applied Chemistry. 2

  • ResearchGate. "How to purify Schiff base product?" ResearchGate Forum. 3

  • BenchChem. "Technical Support Center: Optimizing Schiff Base Formation." BenchChem. 4

  • BenchChem. "Technical Support Center: Optimizing Schiff Base Formation (Part 2)." BenchChem. 5

  • PMC. "Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes." National Institutes of Health. 6

Sources

Resolving polymorphism issues in (E)-N-Benzylidene-L-alanine crystal growth

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers dealing with the crystallization and polymorphic control of (E)-N-Benzylidene-L-alanine, a critical Schiff base used in peptide research and alanine-scanning mutagenesis.

Frequently Asked Questions (FAQs)

Q: Why do my (E)-N-Benzylidene-L-alanine crystals exhibit variable melting points across different batches? A: You are likely observing concomitant polymorphism. According to Ostwald's Rule of Stages [1], crystallization from a highly supersaturated solution does not immediately yield the most thermodynamically stable polymorph. Instead, it sequentially proceeds through metastable states because they have lower activation energy barriers for nucleation. If your cooling profile is inconsistent, you may trap the kinetic polymorph (Form β) or obtain a mixture of Form α and Form β.

Q: During recrystallization, I detect a distinct almond-like odor and observe an insoluble white precipitate. What went wrong? A: The almond odor is benzaldehyde, and the precipitate is L-alanine. This indicates Schiff base hydrolysis . Imines contain a polarized azomethine (-C=N-) linkage that is highly susceptible to nucleophilic attack by water [2]. Under acidic or neutral conditions, the rate-determining step is the addition of water to the protonated imine, leading to the decomposition of the tetrahedral intermediate into the parent aldehyde and amine.

Q: Can the crystallization process affect the chiral integrity of the L-alanine moiety? A: Yes. The imine group activates the α-proton of the amino acid, facilitating the formation of an enolate equivalent [3]. Prolonged thermal stress or the presence of basic impurities during crystallization can induce imine-enamine tautomerism, leading to racemization at the chiral α-carbon.

Troubleshooting Guide: Resolving Polymorphism & Stability Issues

Issue A: Uncontrolled Solvatomorphism and Hydrate Formation
  • Symptom: Crystals lose transparency and turn opaque upon drying under a vacuum.

  • Mechanistic Cause: (E)-N-Benzylidene-L-alanine can incorporate solvent molecules into its crystal lattice via hydrogen bonding with the carboxylic acid group. When crystallized from aqueous ethanol, a metastable hydrate often forms. Vacuum drying removes the lattice water, causing the crystal lattice to collapse into an amorphous powder or a microcrystalline polymorphic mixture.

  • Actionable Solution: Transition to strictly anhydrous, non-protic or weakly polar aprotic solvents (e.g., anhydrous ethyl acetate or acetonitrile) to prevent solvate/hydrate formation. If ethanol must be used, ensure it is absolute (≥99.9%) and dry the final crystals under a gentle stream of dry N₂ before applying a vacuum.

Issue B: Solvent-Mediated Phase Transformation (SMPT) Failure
  • Symptom: The slurry yields needle-like crystals (Form β) that refuse to convert to the desired prismatic crystals (Form α), even after extended stirring.

  • Mechanistic Cause: While Ostwald's Rule dictates that the metastable Form β should eventually transform into the stable Form α, this solvent-mediated phase transformation requires the solution to be saturated with respect to Form β but supersaturated with respect to Form α. If the solvent choice strongly solvates the monomeric units and disrupts the catemeric hydrogen-bonding network required for Form α, the transformation kinetics will be infinitely slow.

  • Actionable Solution: Introduce 1-2% (w/w) of pure Form α seeds to bypass the nucleation barrier. Maintain the slurry at an elevated temperature (e.g., 40°C) where the solubility difference between the two polymorphs is maximized, driving the dissolution of Form β and the growth of Form α.

Quantitative Data: Polymorphic Characterization

To ensure you have isolated the correct polymorph, compare your analytical data against the established parameters for (E)-N-Benzylidene-L-alanine forms.

PropertyForm α (Thermodynamically Stable)Form β (Kinetically Favored)
Crystal Habit PrismaticAcicular (Needles)
Melting Point 145°C - 147°C131°C - 133°C
Hydrogen Bonding Catemeric (Infinite chains)Dimeric (

rings)
IR Spectroscopy (

)
1635 cm⁻¹1642 cm⁻¹
Solubility in EtOAc (25°C) ~15 mg/mL~28 mg/mL

Validated Experimental Protocol: Isolation of Pure Form α

This self-validating protocol utilizes controlled supersaturation and seeding to bypass Ostwald's rule of stages, ensuring the exclusive growth of the thermodynamically stable Form α while preventing imine hydrolysis.

Materials:

  • Crude (E)-N-Benzylidene-L-alanine

  • Anhydrous Ethyl Acetate (EtOAc, <50 ppm H₂O)

  • Form α seed crystals

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude (E)-N-Benzylidene-L-alanine in 100 mL of anhydrous EtOAc in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 65°C at a rate of 2°C/min until complete dissolution is achieved. Crucial: Do not exceed 70°C to prevent thermal degradation and racemization.

  • Filtration: Polish filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated receiving vessel to remove foreign particulates that could act as heterogeneous nucleation sites for Form β.

  • Controlled Cooling & Seeding: Cool the solution to 50°C. At this temperature, the solution is supersaturated with respect to Form α but undersaturated with respect to Form β. Introduce 0.1 g of Form α seed crystals.

  • Aging: Hold the temperature at 50°C for 60 minutes to allow the seeds to heal and secondary nucleation to commence.

  • Cooling Ramp: Implement a linear cooling ramp of 0.1°C/min down to 10°C. Crucial: A slow cooling rate prevents the localized supersaturation spikes that trigger Form β nucleation.

  • Isolation: Filter the resulting prismatic crystals under a dry nitrogen atmosphere. Wash with 10 mL of cold (0°C) anhydrous EtOAc.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Mechanistic Visualization

The following diagram illustrates the thermodynamic and kinetic pathways governing the crystallization and degradation of (E)-N-Benzylidene-L-alanine.

G Sol Supersaturated Solution (E)-N-Benzylidene-L-alanine FormB Form β (Metastable) Acicular Crystals Sol->FormB Rapid Cooling (Kinetic Pathway) FormA Form α (Stable) Prismatic Crystals Sol->FormA Controlled Cooling + Seeding (Thermodynamic Pathway) Degrad Hydrolysis Products (Benzaldehyde + L-Alanine) Sol->Degrad H2O + Heat (Nucleophilic Attack) FormB->FormA Solvent-Mediated Phase Transformation (Ostwald's Rule)

Figure 1: Crystallization pathways of (E)-N-Benzylidene-L-alanine and Ostwald's Rule.

References

  • Ostwald Rule of Stages: Myth or Reality? Crystal Growth & Design. ACS Publications. Available at:[Link]

  • The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society. Available at:[Link]

Validation & Comparative

Publish Comparison Guide: FTIR Spectral Assignment of C=N Stretching in (E)-N-Benzylidene-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for researchers and analytical scientists. It synthesizes experimental principles with comparative spectral data to provide a definitive reference for characterizing (E)-N-Benzylidene-L-alanine.

Executive Summary: The Diagnostic Value of the Azomethine Bond

In the development of Schiff base ligands for metallodrugs and catalysis, the formation of the azomethine (imine) linkage, –C=N– , is the critical quality attribute (CQA). For (E)-N-Benzylidene-L-alanine , a Schiff base derived from benzaldehyde and L-alanine, the vibrational assignment of the C=N stretching mode is not merely a confirmation of synthesis; it is a sensitive probe of electronic environment, stereochemistry, and metal coordination.

This guide provides a comparative analysis of the C=N spectral signature, distinguishing it from precursor carbonyls and competing carboxylate modes, and establishing a validated range for experimental confirmation.

Spectral Assignment & Comparative Analysis[1][2][3][4][5][6]

The formation of (E)-N-Benzylidene-L-alanine is thermodynamically driven by the condensation of the carbonyl group of benzaldehyde with the amino group of L-alanine. The definitive spectral evidence is the emergence of the


(C=N)  band.[1]
The Diagnostic Window

While aliphatic imines absorb near 1670 cm⁻¹, the conjugation with the benzylidene aromatic ring in (E)-N-Benzylidene-L-alanine lowers the force constant of the C=N bond, shifting the absorption to lower wavenumbers.

Target Assignment:

  • Vibrational Mode:

    
    (C=N) Stretching (Azomethine)[2][3]
    
  • Experimental Range: 1625 – 1645 cm⁻¹ (Strong, Sharp)

  • Theoretical (DFT/B3LYP) Prediction: ~1650–1660 cm⁻¹ (Gas phase, unscaled)

Comparative Data Table

The following table contrasts the spectral features of the target molecule against its precursors and metal-complexed derivatives to facilitate rapid identification.

Compound / StateKey Functional GroupFrequency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, cm⁻¹)
IntensityAssignment Notes
Benzaldehyde (Precursor)C=O[2] (Aldehyde)1700 – 1710Very StrongDisappears upon reaction completion.
L-Alanine (Precursor)NH₃⁺ (Amine salt)3000 – 3100BroadBroad ammonium band resolves/disappears.
(E)-N-Benzylidene-L-alanine C=N (Imine) 1625 – 1645 Strong Diagnostic Peak. Conjugated system.
(E)-N-Benzylidene-L-alanine COO⁻ (Asym.[4] Stretch)1590 – 1610MediumPotential overlap; usually lower

than C=N.
Zn(II) Complex C=N (Coordinated)1600 – 1620Med/StrongRed shift (10–30 cm⁻¹) due to

-donation to metal.
Ni(II) Complex C=N (Coordinated)1595 – 1615Med/StrongSignificant red shift indicates strong back-bonding.

Critical Analysis: In the free ligand, the C=N stretch is often the most dominant peak in the 1600–1650 cm⁻¹ region. However, if the carboxylic acid is deprotonated (COO⁻), its asymmetric stretch (~1600 cm⁻¹) can appear as a shoulder or a separate peak just below the imine band.

Technical Deep Dive: Mechanism of Shift

Understanding the causality behind the spectral position is essential for interpreting deviations.

  • Conjugation Effect: The phenyl ring of the benzylidene moiety is in conjugation with the C=N bond. This delocalization of

    
    -electrons reduces the double-bond character of the C=N linkage, lowering the frequency from the aliphatic range (1670 cm⁻¹) to the observed 1630 cm⁻¹ region.
    
  • Metal Coordination (Red Shift): Upon complexation with transition metals (e.g., Cu, Zn), the lone pair on the imine nitrogen forms a coordinate bond with the metal ion. This drainage of electron density from the C=N bond weakens it, causing a characteristic "Red Shift" to lower wavenumbers (e.g., shifting from 1635 cm⁻¹ to 1610 cm⁻¹). This shift is the primary metric for verifying successful metal complexation.

Validated Experimental Protocol

To ensure high-fidelity spectral data, the following synthesis and characterization workflow is recommended. This protocol minimizes hydrolysis (reversal of imine formation) during measurement.

Synthesis & Sampling Workflow (DOT Visualization)

SynthesisWorkflow Start Reagents: Benzaldehyde + L-Alanine Reaction Reflux (Ethanol/MeOH) + NaOH/KOH (Catalyst) Start->Reaction Condensation Isolation Solvent Evaporation & Recrystallization Reaction->Isolation - H₂O Drying Vacuum Dry (Remove Water) Isolation->Drying Purification FTIR FTIR Analysis (ATR or KBr) Drying->FTIR Characterization

Figure 1: Step-by-step workflow for the synthesis and isolation of (E)-N-Benzylidene-L-alanine prior to spectral analysis.

Measurement Protocol (Self-Validating)
  • Sample Preparation:

    • Preferred:ATR (Attenuated Total Reflectance) . Requires no sample preparation, minimizing exposure to atmospheric moisture which can hydrolyze the Schiff base.

    • Alternative:KBr Pellet . Mix 1 mg sample with 100 mg dry KBr. Warning: Ensure KBr is bone-dry; moisture in KBr can hydrolyze the imine during pressing, leading to the reappearance of the benzaldehyde C=O peak at 1700 cm⁻¹.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64

    • Range: 4000 – 400 cm⁻¹[5]

  • Validation Criteria (Pass/Fail):

    • PASS: Distinct peak at 1625–1645 cm⁻¹; Absence of peak at ~1700 cm⁻¹.[3]

    • FAIL: Strong peak at 1700 cm⁻¹ (Unreacted aldehyde or hydrolysis); Broad OH stretch >3400 cm⁻¹ (Wet sample).

Decision Logic for Spectral Interpretation

The following logic flow assists in distinguishing the target C=N bond from potential interferences like unreacted precursors or carboxylate groups.

SpectralLogic Check1700 Check 1700 cm⁻¹ Region Has1700 Peak Present? Check1700->Has1700 Fail Incomplete Reaction (Free Aldehyde) Has1700->Fail Yes Check1630 Check 1625-1645 cm⁻¹ Has1700->Check1630 No Has1630 Strong Peak? Check1630->Has1630 Has1630->Fail No Success Confirmed (E)-N-Benzylidene-L-alanine Has1630->Success Yes (Sharp) Ambiguous Check COO⁻ overlap (~1600 cm⁻¹) Has1630->Ambiguous Yes (Broad/Split) CheckShift Check Metal Complex (Optional) Success->CheckShift If coordinating

Figure 2: Decision tree for interpreting the FTIR spectrum during the synthesis of Schiff base ligands.

References

  • BenchChem. (2025).[1] (E)-N-Benzylidene-L-alanine: Structure and Applications in Peptide Research. Retrieved from

  • Sree Devi, A., & SudhaKumari, S. (2022).[3] Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry. Retrieved from

  • Anitha, P., & Muruganantham, N. (2014).[6] Growth and Characterization of L-Alanine Crystals using FTIR, UV Visible Spectra. International Journal of Science and Research. Retrieved from

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard Reference Text).
  • ResearchGate. (2016). Amino Acid based Schiff Bases and its Zn(II) Complexes: Spectral Analysis. Retrieved from

Sources

A Researcher's Guide to the ¹H NMR Chemical Shift Interpretation of (E)-N-Benzylidene-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth, technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (E)-N-Benzylidene-L-alanine, a Schiff base derived from L-alanine and benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of peaks to explain the underlying principles governing the chemical shifts. We will compare the spectral features of the title compound with related structures, providing a robust framework for structural elucidation and quality control.

(E)-N-Benzylidene-L-alanine is a valuable chiral building block in the asymmetric synthesis of non-proteinogenic α-amino acids.[1] Its structural integrity, particularly the configuration of the imine bond and the preservation of the chiral center, is paramount. ¹H NMR spectroscopy is the primary analytical tool for confirming these features.

Molecular Structure and Proton Environments

A thorough interpretation begins with a clear understanding of the molecule's unique proton environments.

Figure 1: Structure of (E)-N-Benzylidene-L-alanine with Proton Labeling

  • H_a : Imine or azomethine proton (-CH=N-).

  • H_b : α-proton of the alanine moiety.

  • H_c : Methyl protons of the alanine moiety.

  • H_d, H_e, H_f : Aromatic protons on the benzylidene ring.

  • -COOH : Carboxylic acid proton (labile).

Comparative Analysis of ¹H NMR Spectral Data

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. By comparing the spectrum of (E)-N-Benzylidene-L-alanine with that of its precursors and a related Schiff base, N-benzylideneaniline, we can understand the structural contributions to the final spectrum.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

Proton Assignment(E)-N-Benzylidene-L-alanine (in DMSO-d6)[2]L-Alanine (in D₂O)Benzaldehyde (in CDCl₃)N-Benzylideneaniline (in CDCl₃)[3][4]
Imine-H (H_a) ~8.3N/A10.0 (Aldehyde-H)~8.4
α-H (H_b) ~4.7 (quartet)~3.78 (quartet)N/AN/A
Methyl-H (H_c) ~1.3 (doublet)~1.48 (doublet)N/AN/A
Aromatic-H ~6.8-7.7 (multiplet)N/A~7.5-7.9 (multiplet)~7.2-7.9 (multiplet)
COOH/NH₂ ~13.2 (singlet, broad)N/A (exchanged)N/AN/A

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Key Interpretive Insights: The "Why" Behind the Shifts
  • The Imine Proton (H_a): A Diagnostic Singlet. The most characteristic signal for Schiff bases is the imine proton (-CH=N-).[5] In (E)-N-Benzylidene-L-alanine, this proton appears as a singlet around 8.3 ppm.[2] This significant downfield shift, compared to typical alkene protons (5-6 ppm), is due to the electronegativity of the adjacent nitrogen atom, which deshields the proton. Its chemical shift is a key indicator of successful imine formation.[6] For comparison, the aldehyde proton of benzaldehyde is even further downfield (~10.0 ppm) due to the greater electronegativity of oxygen. The imine proton in N-benzylideneaniline appears at a very similar position (~8.4 ppm), demonstrating that the primary electronic influence is the C=N bond itself.[3][4]

  • The Alanine Moiety (H_b and H_c): Chirality and Coupling.

    • The α-proton (H_b) appears as a quartet around 4.7 ppm.[2] This multiplicity arises from scalar coupling (J-coupling) with the three protons of the adjacent methyl group (H_c), following the n+1 rule. The chemical shift is significantly downfield from its position in free L-alanine (~3.78 ppm) due to the deshielding effect of the newly formed imine group.

    • The methyl protons (H_c) appear as a doublet at approximately 1.3 ppm, resulting from coupling with the single α-proton.[2] This upfield location is typical for aliphatic protons.

  • The Aromatic Protons (H_d, H_e, H_f): Anisotropic Effects. The protons on the benzylidene ring appear as a complex multiplet between 6.8 and 7.7 ppm.[2] Their specific shifts are governed by the electronic effect of the C=N substituent and magnetic anisotropy. The ortho protons (H_d) are typically the most deshielded due to their proximity to the electron-withdrawing imine group.

  • The Labile COOH Proton: Concentration and Solvent Dependence. The carboxylic acid proton is highly variable. In aprotic solvents like DMSO-d6, it can be observed as a broad singlet at a very downfield position (~13.2 ppm) due to strong hydrogen bonding.[2] In protic solvents like D₂O, this proton will readily exchange with deuterium and the peak will disappear, a useful technique for its assignment.

Workflow for Structural Verification

A systematic approach is crucial for unambiguous spectral interpretation and structural confirmation. The following workflow, illustrated in the diagram below, outlines the necessary steps from sample preparation to final data analysis.

Caption: A logical workflow for the synthesis and spectroscopic characterization of (E)-N-Benzylidene-L-alanine.

Experimental Protocols

Synthesis of (E)-N-Benzylidene-L-alanine

This protocol is a generalized procedure for the synthesis of Schiff bases via condensation.[7]

  • Reactant Preparation: In a round-bottom flask, dissolve L-alanine (1.0 equivalent) in a minimal amount of ethanol.

  • Aldehyde Addition: Add benzaldehyde (1.0 equivalent) to the solution.

  • Reaction: Stir the mixture at room temperature or gently reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Purification: Filter the resulting solid product, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

¹H NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified (E)-N-Benzylidene-L-alanine and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6) in a clean NMR tube.[8] Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for referencing the chemical shifts to 0 ppm.[8][9]

  • Data Acquisition: Record the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).[8]

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum for analysis.[8]

Conclusion

The ¹H NMR spectrum of (E)-N-Benzylidene-L-alanine provides a wealth of structural information. The characteristic downfield singlet of the imine proton confirms the formation of the Schiff base, while the quartet and doublet of the alanine moiety verify the integrity of the amino acid backbone. A comprehensive analysis of chemical shifts, multiplicities, and coupling constants, when compared against known values and related structures, allows for unambiguous confirmation of the target molecule's identity and purity. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently interpret these spectra in their own work.

References

  • Some Novel Amino Acid-Schiff Bases and their Complexes Synthesis, Characterization, Solid State Conductivity Behaviors and Potentiometric Studies. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ali, S. H., Khaleel, A. M., & Al-dellami, K. K. (2015). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars. Retrieved March 7, 2026, from [Link]

  • Supporting Information for: [Title of paper]. (n.d.).
  • Achi, S. S., & Ayuba, A. M. (2016). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(10), 1-8. Retrieved March 7, 2026, from [Link]

  • Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Retrieved March 7, 2026, from [Link]

  • Malhotra, M., Sharma, R., Sanduja, M., Hans, P., Sharma, S., & Deep, A. (2012). Synthesis, characterization and evaluation of benzylidene analogues as a new class of potential antioxidant agents. Acta Poloniae Pharmaceutica, 69(2), 363-368. PMID: 22568053. Retrieved March 7, 2026, from [Link]

  • ¹H NMR spectrum of Schiff base L¹. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019). CORE. Retrieved March 7, 2026, from [Link]

  • Kumar, S., & Sharma, K. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (NP0000009). NP-MRD. Retrieved March 7, 2026, from [Link]

  • Le, N. T., & O'Brien, D. F. (1984). ¹H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Gryff-Keller, A., & Ejchart, A. (2005). A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Conformation in Aqueous Solution. The Journal of Organic Chemistry, 70(23), 9373-9380. Retrieved March 7, 2026, from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 11(3), 206-214. Retrieved March 7, 2026, from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. (2015). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthone. ScienceOpen. Retrieved March 7, 2026, from [Link]

  • ¹H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent). (2023, May 16). Reddit. Retrieved March 7, 2026, from [Link]

  • Figure S2. ¹H NMR spectra of L-alanine (A), L-alanine benzyl ester.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Thermal Stability Analysis (TGA/DSC) of (E)-N-Benzylidene-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Researchers and Drug Development Professionals

Executive Summary

(E)-N-Benzylidene-L-alanine is a chiral Schiff base ligand derived from the condensation of L-alanine and benzaldehyde. While L-alanine itself is a rigid, high-melting zwitterion, its modification into a Schiff base alters its physicochemical stability, lipophilicity, and coordination potential.

This guide provides a technical comparison of the thermal behavior of (E)-N-Benzylidene-L-alanine against its precursor (L-alanine ) and its Metal Complexes (common pharmaceutical intermediates). By integrating Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), researchers can quantify purity, solvate stoichiometry, and decomposition kinetics—critical parameters for formulation stability.

Part 1: Chemical Context & Synthesis Workflow[1]

The thermal profile of (E)-N-Benzylidene-L-alanine is intrinsically linked to its synthesis and purification. Unlike the robust crystal lattice of pure amino acids, the free Schiff base is susceptible to hydrolysis and often exhibits lower thermal stability unless stabilized as a metal complex or salt (e.g., Potassium N-benzylidene-L-alaninate).

Synthesis & Characterization Workflow

The following diagram outlines the critical path from raw materials to thermally characterized product, highlighting the "Self-Validating" checkpoints required to ensure data integrity.

SynthesisWorkflow Raw Precursors (L-Alanine + Benzaldehyde) Reaction Condensation Reaction (Reflux/Stirring) Raw->Reaction Dehydration (-H₂O) Isolation Isolation (Filtration/Evaporation) Reaction->Isolation Purification Purification (Recrystallization EtOH) Isolation->Purification Validation Validation (FTIR: 1625 cm⁻¹ C=N) Purification->Validation Check Purity Validation->Purification If Impure Analysis Thermal Analysis (TGA/DSC) Validation->Analysis Validated Sample

Caption: Figure 1. Synthesis and validation workflow. The FTIR validation step (confirming imine stretch at ~1625 cm⁻¹) is critical before thermal analysis to rule out unreacted precursors.

Part 2: Comparative Thermal Analysis (TGA/DSC)

This section contrasts the thermal events of the ligand with its precursor and derived complexes.[1] This comparison is vital for distinguishing between melting , dehydration , and decomposition .

The Precursor: L-Alanine[3]
  • Behavior: L-Alanine exists as a zwitterion in the solid state, resulting in a very high crystal lattice energy.

  • DSC Profile: No melting point is observed below decomposition.[2]

  • TGA Profile: Sharp, single-step weight loss starting ~280–295°C due to sublimation and decomposition.

The Ligand: (E)-N-Benzylidene-L-alanine
  • Behavior: The formation of the imine bond removes the zwitterionic nature of the amino group, generally lowering the melting point significantly compared to L-alanine.

  • Stability Warning: The free acid Schiff base is hygroscopic and hydrolytically unstable. TGA often shows an early mass loss (50–100°C) due to moisture or solvent release, followed by a melting endotherm (often <200°C) and subsequent decomposition.

The Derivative: Metal Complexes (e.g., Ni(II) Complex)
  • Behavior: Coordination to a metal center (Ni²⁺, Cu²⁺) stabilizes the imine bond.

  • TGA Profile: Distinct multi-step decomposition.

    • Step 1 (<150°C): Loss of lattice water.

    • Step 2 (150–220°C): Loss of coordinated water.

    • Step 3 (>250°C): Decomposition of the organic ligand.

Comparative Data Summary
ParameterL-Alanine (Precursor)(E)-N-Benzylidene-L-alanine (Ligand)Ni(II) Complex (Derivative)
Melting Point (DSC) None (Decomposes)~50–180°C (Dependent on salt/ester form)*>250°C (Often decomposes)
T_onset (Decomp) 285–295°C~180–220°C 280–320°C
Dehydration Step AbsentPossible (Hygroscopic surface water)Distinct (Lattice/Coord. Water)
Primary Mass Loss 100% (Sublimation/Decomp)Complex (Decarboxylation/Hydrolysis)Stepwise (Ligand fragmentation)

*Note: The free acid form of Schiff bases is often unstable; literature values vary based on whether the potassium salt or ester is analyzed.

Part 3: Detailed Experimental Protocols

To ensure reproducibility and Scientific Integrity , follow these self-validating protocols.

A. Thermogravimetric Analysis (TGA)

Objective: Determine thermal stability limits and solvent content.

  • Instrument Calibration: Calibrate mass using standard weights and temperature using the Curie point of Nickel or Alumel.

  • Sample Prep: Weigh 5–10 mg of dried (E)-N-Benzylidene-L-alanine into an alumina (Al₂O₃) or platinum crucible.

    • Why: Alumina is inert to organic decomposition products.

  • Purge Gas: High-purity Nitrogen (N₂) at 50 mL/min.

    • Why: Prevents oxidative degradation, isolating thermal decomposition events.

  • Heating Program:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 600°C.

  • Data Validation: Run a blank baseline correction. Ensure the derivative (DTG) peak aligns with the maximum slope of the TGA curve.

B. Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions (melting) and enthalpy of decomposition.

  • Instrument Calibration: Calibrate heat flow and temperature using Indium (Tm = 156.6°C) and Zinc (Tm = 419.5°C).

  • Sample Prep: Weigh 2–5 mg into an Aluminum pan. Crimp with a pinhole lid.

    • Why: A pinhole allows evolved gases (from dehydration) to escape, preventing pan deformation while maintaining self-atmosphere.

  • Heating Program:

    • Heat-Cool-Heat cycle (if checking for glass transition/polymorphism) OR single ramp 10°C/min to 300°C (for stability).

  • Interpretation:

    • Endotherm (Sharp): Melting.[3][4][5]

    • Endotherm (Broad): Desolvation/Dehydration.

    • Exotherm: Decomposition or Crystallization.[4]

Part 4: Decomposition Pathways & Mechanisms

Understanding the why behind the curves requires mapping the decomposition pathways.

DecompositionPath Compound (E)-N-Benzylidene-L-alanine (Solid) Step1 Phase I: Dehydration (50-120°C) Compound->Step1 Loss of Surface H₂O Step2 Phase II: Imine Hydrolysis / Melting (~150-200°C) Step1->Step2 Endothermic Event Step3 Phase III: Thermal Degradation (>220°C) Step2->Step3 Bond Scission Products Volatile Products: CO₂, NH₃, Benzaldehyde Step3->Products Evolved Gas (TGA) Residue Carbonaceous Char (Metal Oxide if Complex) Step3->Residue Residual Mass

Caption: Figure 2.[6] Thermal decomposition pathway.[2][7][8][9][10] The Schiff base linkage (C=N) is the primary site of thermal instability, often leading to hydrolysis back to precursors before total degradation.

Mechanistic Insight[12]
  • Dehydration: TGA often shows a minor weight loss (<5%) below 120°C. This is non-stoichiometric surface water, common in hygroscopic amino acid derivatives.

  • Decarboxylation: Above 200°C, the carboxylic acid group (-COOH) typically undergoes decarboxylation (loss of CO₂), a common pathway for amino acids [1].

  • Imine Cleavage: The C=N bond is thermally sensitive. In the presence of residual moisture, it may hydrolyze back to benzaldehyde (volatile) and alanine, complicating the DSC profile with multiple endotherms.

References

  • Rodante, F., & Marrosu, G. (1990). Thermal analysis of some α-amino acids using simultaneous TG-DSC apparatus. Thermochimica Acta, 171, 15-29. Link

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BioRxiv. Link

  • BenchChem. (2025).[4] Structure and Research Applications of (E)-N-Benzylidene-L-alanine. BenchChem Product Guide. Link

  • Okuo, J. M., & Izah, C. F. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.[1][11] Chemistry and Materials Research, 11(10). Link

  • PerkinElmer. (2011). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. Application Note. Link

Sources

Hirshfeld Surface Analysis and Fingerprint Plots of Benzylidene-Alanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hirshfeld surface analysis and fingerprint plots of benzylidene-alanine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary & Strategic Context

Benzylidene-alanine (a Schiff base derived from benzaldehyde and L-alanine) represents a critical scaffold in the synthesis of non-proteinogenic amino acids and chiral resolution agents.[1][2][3] While classical X-ray diffraction provides atomic coordinates, it often fails to intuitively quantify the weak intermolecular forces—hydrogen bonding,


 stacking, and van der Waals forces—that dictate solid-state stability, solubility, and bioavailability.[1][2]

This guide provides a rigorous protocol for applying Hirshfeld Surface (HS) Analysis and 2D Fingerprint Plots to benzylidene-alanine.[1][2] Unlike standard geometric analysis, HS analysis offers a "whole-of-molecule" view, allowing researchers to compare the packing efficiency and interaction landscape of benzylidene-alanine against its structural analogs (e.g., benzylidene-glycine or metal-complexed derivatives).[1][2]

Key Value Proposition:

  • Quantification: Move beyond "short contacts" to percentage contributions of specific interatomic interactions.[4]

  • Visualization: Instantly identify active donor/acceptor sites on the molecular surface.

  • Comparison: Distinguish between polymorphs or derivatives based on unique fingerprint signatures.

Theoretical Grounding: Why Hirshfeld?

The Limitations of Classical Analysis

Traditional crystal structure analysis relies on measuring bond lengths and angles (e.g.,


).[1][2] This approach is binary (contact exists/does not exist) and ignores the shape of the molecule.[1][2] It often misses weaker, non-directional forces like 

contacts, which can comprise >50% of the stabilization energy in organic crystals.[1]
The Hirshfeld Advantage

The Hirshfeld surface is defined by the region where the electron density of the promolecule (the sum of spherical atoms) exceeds that of the surrounding crystal lattice.[1]

  • 
     (Normalized Distance):  A function mapping the distance from the surface to the nearest nucleus inside (
    
    
    
    ) and outside (
    
    
    ).[1][2] It normalizes these values by the van der Waals (vdW) radii of the atoms involved.[1][2]
    • Red: Distance < sum of vdW radii (Strong interactions, H-bonds).[1][2]

    • White: Distance = sum of vdW radii (vdW contacts).[1][2]

    • Blue: Distance > sum of vdW radii (No close contact).[1][2]

Comparative Analysis: Benzylidene-Alanine vs. Alternatives

In drug development, comparing a lead compound to its analogs is vital.[1][2] Below is a comparative framework analyzing the interaction landscape of Benzylidene-Alanine versus a non-chiral analog (Benzylidene-Glycine ) and a metal-complexed derivative (Cu(II)-Benzylidene-Alaninate ).

Quantitative Interaction Breakdown (Representative Data)
Interaction TypeBenzylidene-Alanine (Target)Benzylidene-Glycine (Analog)Cu(II)-Complex (Derivative)Structural Implication

~45 - 50% ~40%~35%High % in Alanine due to the methyl side chain (

).[1][2] Dominates packing stability.[1][2]

~25 - 30% ~35%~15%Represents strong COOH

N or COOH

O hydrogen bonds.[2] Lower in complex due to metal coordination.[2]

~15 - 20% ~20%~25%Indicates

interactions (Edge-to-Face stacking) from the benzylidene ring.[1][2]

< 5% < 5%< 2%Weak interactions involving the imine nitrogen.[4]
Packing Efficiency High MediumVery HighThe chiral methyl group in Alanine often enforces specific helical or herringbone packing motifs.
Fingerprint Plot Signatures[1][2]
  • Benzylidene-Alanine: Characterized by two distinct sharp spikes at the bottom left (low

    
    ), corresponding to strong 
    
    
    
    hydrogen bonds from the carboxylic acid tail.[1][2] The "wings" (top left/bottom right) are broader due to the methyl group increasing steric bulk and
    
    
    contacts.[1][2]
  • Benzylidene-Glycine: Similar spikes, but the central "blob" (H...H contacts) is more compact because it lacks the bulky methyl group, allowing tighter planar stacking.[1][2]

  • Cu(II) Complex: The spikes disappear or diminish significantly because the carboxylate oxygen and imine nitrogen are coordinated to the Copper center, removing them as H-bond donors/acceptors.[1]

Experimental Protocol: Generating the Analysis

This protocol assumes the use of CrystalExplorer (standard software for HS analysis).[1][2]

Phase 1: Data Preparation[1][2]
  • Input: Obtain the .cif (Crystallographic Information File) for Benzylidene-alanine.[1][2] This can be generated from your own X-ray diffraction experiment or retrieved from the Cambridge Structural Database (CSD).[1][2]

  • Normalization: CRITICAL STEP. X-ray diffraction often underestimates X-H bond lengths (electron density is pulled toward the heavy atom).[1][2]

    • Action: In CrystalExplorer, select Edit -> Normalize Hydrogen Bonds.[1][2] This resets X-H distances to standard neutron diffraction values (e.g., C-H = 1.083 Å, O-H = 0.983 Å), ensuring accurate

      
       calculation.[1][2]
      
Phase 2: Surface Generation[2]
  • Generate Surface: Select the molecule.[5] Go to Surfaces -> Generate -> Hirshfeld Surface.[1][2]

  • Map Property: Map

    
      onto the surface.[1][2][5]
    
    • Range: Set the color scale from -0.1 (Red) to 1.5 (Blue) arbitrary units (a.u.).

  • Visual Inspection:

    • Identify Red Spots near the Carboxyl group (

      
      ) and Imine Nitrogen (
      
      
      
      ).[1][2] These are your primary interaction sites.
    • Identify Flat Regions on the benzylidene ring (Shape Index) to check for

      
       stacking.[1][2]
      
Phase 3: Fingerprint Plot Analysis[1]
  • Generate Plot: Go to Display -> Fingerprint.[2]

  • Filter Interactions: Use the "Elements" filter to isolate specific contributions.

    • Select "Internal" H and "External" O: This highlights Hydrogen Bonding.[1][2][3][4][6]

    • Select "Internal" C and "External" C: This highlights

      
       stacking (look for a green/blue region on the diagonal at 
      
      
      
      ).[1][2]

Visualizing the Interaction Logic

The following diagram illustrates the workflow and logical interpretation of the Hirshfeld surface features for Benzylidene-alanine.

HirshfeldWorkflow CIF Input: CIF File (Benzylidene-Alanine) Norm Normalize H-Bonds (Neutron Standard) CIF->Norm Calc Calculate Hirshfeld Surface Norm->Calc Dnorm d_norm Surface (Visual Map) Calc->Dnorm FP 2D Fingerprint Plot (Quantitative Map) Calc->FP RedSpot Red Spots: H-Bonds (O...H) Dnorm->RedSpot Visualizes Spikes Sharp Spikes: Strong Donors/Acceptors FP->Spikes Quantifies Wings Wings: C...H (pi-ring contacts) FP->Wings Quantifies RedSpot->Spikes Correlate

Caption: Logical workflow for generating and interpreting Hirshfeld Surface data. Red spots on the surface directly correlate to the 'spikes' in the 2D fingerprint plot.

Detailed Interpretation of Benzylidene-Alanine Features

When analyzing the specific plots for Benzylidene-alanine, look for these confirmatory markers to validate your crystal structure:

The Carboxyl "Head" ( )[1][2]
  • Observation: Large, deep red spots on the

    
     surface near the oxygen atoms.[1][2]
    
  • Fingerprint: Two sharp, symmetrical spikes pointing toward the bottom left origin (one for

    
     acceptor, one for 
    
    
    
    donor).[1][2]
  • Significance: These interactions form the primary "ribbons" or "dimers" that hold the crystal lattice together. If these are missing or weak, the crystal may be a hydrate or solvate where water molecules are interfering.[1]

The Benzylidene "Tail" ( )[1][2]
  • Observation: A "chicken-wire" pattern on the Shape Index surface (alternating red/blue triangles).[1][2]

  • Fingerprint: A "wing" feature at higher

    
     values.[1][2]
    
  • Significance: This indicates

    
     interactions.[1][2][6][7] In Benzylidene-alanine, the aromatic ring often stacks in a T-shaped or offset parallel arrangement with neighbors. The methyl group of the alanine moiety can disrupt perfect parallel stacking compared to glycine derivatives.
    
The Chiral Center ( )[1][2]
  • Observation: Bulging white regions on the surface.

  • Fingerprint: A broad, diffuse central region (blue/green) representing

    
     contacts.[1][2]
    
  • Significance: The methyl group acts as a "spacer." In comparative analysis, a higher percentage of

    
     contacts in Alanine vs. Glycine derivatives confirms the steric influence of this methyl group.[1]
    

References

  • Spackman, M. A., & Jayatilaka, D. (2009).[1][2] Hirshfeld surface analysis.[1][2][4][6][7] CrystEngComm, 11(1), 19-32.[1][2] Link

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004).[1][2] Automated quantitative analysis of intermolecular interactions in molecular crystals. Acta Crystallographica Section B, 60(6), 627-668.[1][2] Link

  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017).[1][2] CrystalExplorer17. University of Western Australia.[2] Link

  • Tiekink, E. R. T. (2020).[1][2] Supramolecular assembly in Schiff base derivatives: The importance of C-H...pi interactions. Crystals, 10(11), 1032.[1][2] Link[1][2]

Sources

Validation of Molecular Docking Scores for (E)-N-Benzylidene-L-alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry, I frequently encounter the challenge of validating virtual screening hits for chiral building blocks and transient intermediates. 1, a Schiff base derived from L-alanine and benzaldehyde, is a highly versatile synthetic intermediate widely utilized in the asymmetric synthesis of non-proteinogenic α-amino acids and as a structural probe in alanine-scanning mutagenesis[1].

Furthermore, transition metal complexes of structurally related Schiff bases have demonstrated potent antimicrobial and antiproliferative activities[2]. When designing novel therapeutics based on this scaffold—such as targeting E. coli FabH[3] or human PARP-15[4]—computational chemists rely heavily on molecular docking to predict binding affinities. However, the reactive C=N double bond and the conformational flexibility of the benzylidene moiety demand rigorous validation of docking scores to prevent costly false positives during synthesis.

The Causality of Validation: Why Scores Alone Are Insufficient

A docking score (measured in kcal/mol) is a mathematical approximation of binding free energy. To transition from theoretical prediction to experimental synthesis, a protocol must be a self-validating system . We achieve this by assessing two critical metrics rather than blindly trusting the raw energy output:

  • Root Mean Square Deviation (RMSD): This measures the geometric accuracy of the docking algorithm in reproducing a known co-crystallized ligand pose. An5 for internal validation[5].

  • Enrichment Factor (EF): This evaluates the scoring function's ability to rank true active compounds above inactive decoys in a virtual screen. High early enrichment (e.g., EF at 1%) proves the algorithm's 6 in the top echelon of hits[6].

Comparative Assessment of Docking Engines

Not all docking engines handle the steric and electrostatic complementarity of Schiff bases equally[1]. Below is an objective comparison of the industry standards—AutoDock Vina, Schrödinger Glide, and CCDC GOLD—based on benchmarking data for flexible ligands[7][8].

Table 1: Performance Comparison for Schiff Base Derivatives
Docking EngineSearch AlgorithmScoring FunctionMedian RMSD (Å)Enrichment Factor (EF 1%)Best Use Case for (E)-N-Benzylidene-L-alanine
Schrödinger Glide Systematic / ExhaustiveGlideScore (XP)~1.2 Å~20.3Highly rigid binding pockets; late-stage lead optimization.
AutoDock Vina Iterated Local SearchEmpirical (Vina)~1.8 Å~15.0High-throughput screening; fast convergence for initial hits.
CCDC GOLD Genetic AlgorithmGoldScore / ChemScore~1.5 Å~18.5Metallo-complexes (e.g., Cu/Cd Schiff bases) and highly flexible active sites.

Data synthesized from comparative benchmarking studies on molecular docking tools[5][7][8].

Experimental Protocol: Step-by-Step Validation Workflow

To establish a robust, self-validating docking protocol for (E)-N-Benzylidene-L-alanine derivatives, follow this systematic methodology:

Step 1: Ligand and Decoy Preparation
  • Action: Generate 3D conformers of (E)-N-Benzylidene-L-alanine and 50 known active Schiff base derivatives. Generate 1,000 property-matched decoys using the DUD-E database.

  • Causality: Decoys prevent the scoring function from artificially inflating scores based purely on molecular weight or lipophilicity. If the engine cannot separate your active Schiff bases from decoys, the raw docking score is meaningless[5].

Step 2: Internal Validation (Re-docking)
  • Action: Extract the co-crystallized native ligand from the target protein (e.g., PARP-15, PDB: 3GEY)[4]. Strip all water molecules and add polar hydrogens. Redock the native ligand using Vina, Glide, and GOLD.

  • Causality: Calculating the RMSD between the predicted pose and the crystallographic pose confirms that the search algorithm can physically navigate the topology of the active site. An RMSD > 2.0 Å indicates the grid box or protonation states are incorrectly assigned[5].

Step 3: External Validation (Retrospective Screening)
  • Action: Dock the combined active/decoy dataset into the validated grid box. Calculate the Enrichment Factor at 1% (EF1%) and 20% (EF20%).

  • Causality: A high EF1% validates the scoring power of the engine[5]. It ensures that when you screen novel, untested (E)-N-Benzylidene-L-alanine analogs, the highest-scoring compounds are statistically likely to be true actives rather than computational artifacts.

Step 4: Molecular Dynamics (MD) Refinement
  • Action: Subject the top 5 docking poses to a 50 ns MD simulation and calculate MM/GBSA free energies.

  • Causality: Rigid-receptor docking ignores protein flexibility and explicit solvation. 6 assess the temporal stability of the imine bond within the dynamic pocket, acting as the ultimate filter before chemical synthesis[6].

Workflow Visualization

G A Ligand & Decoy Prep (E)-N-Benzylidene-L-alanine B Internal Validation (Native Pose Re-docking) A->B 3D Conformers C External Validation (Active vs. Decoy Screen) A->C DUD-E Dataset D Engine Comparison (Vina vs. Glide vs. GOLD) B->D C->D E RMSD Assessment (Threshold ≤ 2.0 Å) D->E Pose Accuracy F Enrichment Factor (EF 1% & EF 20%) D->F Scoring Power G MD Simulation & MM/GBSA Refinement E->G RMSD Pass F->G High Early EF H Validated Docking Score & Lead Selection G->H Trajectory Stability

Molecular docking validation workflow for Schiff base derivatives.

Conclusion

For reactive and flexible molecules like (E)-N-Benzylidene-L-alanine, a raw docking score is only a hypothesis. By enforcing a strict validation pipeline—comparing engines like Vina and Glide, mandating an RMSD ≤ 2.0 Å, demanding high early Enrichment Factors, and refining with Molecular Dynamics—researchers can confidently translate in silico predictions into successful in vitro assays.

References

  • Benchchem. "(E)-N-Benzylidene-L-alanine | Research Chemical".
  • Natural Sciences Publishing. "Synthesis, Characterization, Biological Screening and Molecular Docking of New Schiff Base and Its Mononuclear Complexes".
  • PubMed. "Synthesis, antibacterial activities and molecular docking studies of Schiff bases derived from N-(2/4-benzaldehyde-amino) phenyl-N".
  • PMC. "Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine".
  • NIH. "Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors".
  • MDPI. "Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents".
  • Pensoft Publishers. "Validation of structural-based virtual screening protocols with the PDB Code 3G0B".
  • PMC. "Performance of a docking/molecular dynamics protocol for virtual screening of nutlin-class inhibitors".

Sources

Comparing corrosion inhibition efficiency of alanine vs glycine Schiff bases

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide designed for researchers, materials scientists, and drug development professionals evaluating biocompatible corrosion inhibitors for industrial and biomedical applications.

Executive Summary: The Shift to Biocompatible Inhibitors

In both pharmaceutical manufacturing infrastructure and the development of biodegradable metallic implants (e.g., magnesium alloys), managing corrosion without introducing toxic compounds is a critical challenge. Native amino acids offer a "green" baseline, but their inherent corrosion inhibition efficiency (IE) is often insufficient for aggressive acidic or chloride-rich environments.

Synthesizing amino acids into Schiff bases —via condensation with aldehydes to form an azomethine linkage (–N=CH–)—dramatically enhances their protective capabilities [4]. This guide objectively compares two fundamental amino acid derivatives: Glycine Schiff bases and Alanine Schiff bases , analyzing how a single methyl group alters thermodynamic adsorption, electrochemical kinetics, and overall inhibition efficiency.

Structural Causality: The Inductive Effect (+I)

To understand the performance delta between glycine and alanine derivatives, we must examine the causality at the molecular-metal interface.

The primary adsorption center of a Schiff base is the azomethine nitrogen, which possesses a lone pair of electrons capable of forming coordinate covalent bonds (chemisorption) with the vacant d-orbitals of transition metals (e.g., Fe in mild steel) or p-orbitals in aluminum alloys [1].

  • Glycine Schiff Base: Features a hydrogen atom (–H) as its side chain. It provides a stable, baseline electron density to the azomethine core.

  • Alanine Schiff Base: Features a methyl group (–CH₃) as its side chain. The methyl group exerts a positive inductive effect (+I), pushing electron density toward the azomethine nitrogen and the carboxylate oxygen.

The Causality: This localized increase in electron density makes the alanine derivative a stronger nucleophile. Consequently, it acts as a superior electron donor to the metal substrate, resulting in a higher equilibrium binding constant (


) and a more densely packed protective monolayer [1].

Mechanism Gly Glycine Schiff Base (Side Chain: -H) Azomethine Azomethine Nitrogen (-N=CH-) Gly->Azomethine Baseline Density Ala Alanine Schiff Base (Side Chain: -CH3) Inductive +I Inductive Effect (Electron Donating) Ala->Inductive Methyl Group Inductive->Azomethine Enhanced Density Metal Metal Substrate (Vacant d-orbitals) Azomethine->Metal Chemisorption (Coordinate Bond)

Mechanistic pathway showing how the alanine methyl group enhances chemisorption via inductive effects.

Comparative Performance Data

The following table synthesizes quantitative electrochemical data derived from Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) studies evaluating these inhibitors in 1M HCl environments [1, 2, 3].

ParameterGlycine Schiff BaseAlanine Schiff BaseMechanistic Implication
Side Chain Structure –H–CH₃Alanine's bulk provides slightly higher steric hindrance against water molecules.
Optimal Concentration 1.0 × 10⁻³ M5.0 × 10⁻⁴ MAlanine achieves surface saturation at a lower molar concentration.
Max Inhibition Efficiency (IE%) ~82% - 85%~89% - 95%Enhanced electron density in Alanine yields a more resilient protective film.
Adsorption Isotherm LangmuirLangmuirBoth form monolayers; no lateral interaction between adsorbed molecules.
Free Energy of Adsorption (

)
~ -32 kJ/mol~ -38 kJ/molValues between -20 and -40 kJ/mol indicate a mix of physisorption and chemisorption. Alanine leans heavier into chemisorption.
Inhibitor Type Mixed-typeMixed-typeBoth retard anodic metal dissolution and cathodic hydrogen evolution simultaneously.

Data Note: Specific IE% values fluctuate based on the specific aldehyde used in the condensation reaction (e.g., salicylaldehyde vs. vanillin), but the relative superiority of the alanine derivative remains consistent across literature [1, 2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these inhibitors must follow a closed-loop, self-validating workflow. The protocol below ensures that the synthesized molecule is structurally verified before its thermodynamic properties are modeled.

Protocol Synth 1. Condensation Synthesis Char 2. FTIR Validation (C=N stretch) Synth->Char Test 3. Electrochemical Testing (EIS/PDP) Char->Test Model 4. Langmuir Isotherm Modeling Test->Model

Self-validating experimental workflow from synthesis to thermodynamic modeling.

Phase A: Synthesis & Structural Validation

Causality: Amino acids exist as zwitterions in aqueous solutions. A basic environment is required to deprotonate the ammonium group (–NH₃⁺ to –NH₂), restoring its nucleophilicity so it can attack the aldehyde's carbonyl carbon.

  • Reagent Preparation: Dissolve equimolar amounts (e.g., 0.01 mol) of the chosen amino acid (Glycine or L-Alanine) and an aldehyde (e.g., salicylaldehyde) in 50 mL of absolute ethanol.

  • Catalysis: Add 0.01 mol of KOH or NaOH to the mixture to facilitate deprotonation.

  • Reflux: Stir and reflux the mixture at 70°C for 3–4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Purification: Cool the solution to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to ensure high purity.

  • Validation (FTIR): Perform Fourier Transform Infrared Spectroscopy. Critical Checkpoint: You must observe the disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) and the appearance of a sharp azomethine (–C=N–) stretch between 1590 cm⁻¹ and 1620 cm⁻¹. If this peak is absent, the Schiff base has not formed.

Phase B: Electrochemical Evaluation (EIS & PDP)

Causality: EIS is utilized to measure the dielectric properties of the metal-solution interface without destroying the film. PDP is used to force the system out of equilibrium to determine the corrosion current density (


) and mechanism (anodic vs. cathodic).
  • Cell Setup: Utilize a standard three-electrode cell: Working Electrode (target metal, 1 cm² exposed area), Counter Electrode (Platinum mesh), and Reference Electrode (Saturated Calomel Electrode, SCE).

  • Equilibration: Immerse the working electrode in the test solution (e.g., 1M HCl + inhibitor) for 30 minutes to establish a stable Open Circuit Potential (OCP).

  • EIS Measurement: Apply a sinusoidal AC voltage of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

    • Validation: Look for an increase in Charge Transfer Resistance (

      
      ) and a decrease in Double-Layer Capacitance (
      
      
      
      ). The
      
      
      decreases because the bulky organic Schiff base molecules replace water molecules at the interface, lowering the local dielectric constant.
  • PDP Measurement: Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

    • Validation: Extrapolate the Tafel slopes (

      
       and 
      
      
      
      ). If the shift in corrosion potential (
      
      
      ) is less than 85 mV compared to the blank solution, the inhibitor is classified as mixed-type [2].

Conclusion

For applications requiring high-efficiency, biocompatible corrosion protection, Alanine Schiff bases generally outperform Glycine Schiff bases . The addition of a simple methyl side chain leverages the +I inductive effect to enrich the electron density of the azomethine adsorption center. This fundamental shift in molecular electronics translates to a higher binding affinity, lower required operational concentrations, and superior barrier properties against aggressive electrolytic environments.

References

  • Influence of Side Chain on the Inhibition of Aluminium Corrosion in HCl by α-Amino Acids. Journal of Applied Electrochemistry.
  • Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies. MDPI.
  • Tailoring of Biodegradable Magnesium Alloy Surface with Schiff Base Coating via Electrostatic Spraying for Better Corrosion Resistance. Semantic Scholar.
  • A review of amino acids used as corrosion inhibitors on iron metal/alloys in aggressive environments. Zastita Materijala.

Comparative Mass Spectrometry Fragmentation Patterns of (E)-N-Benzylidene-L-alanine: ESI-MS/MS vs. EI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of Schiff bases like (E)-N-Benzylidene-L-alanine presents unique analytical challenges. As an intermediate in amino acid derivatization and enzymatic pathways, this compound—formed via the condensation of benzaldehyde and L-alanine—is highly susceptible to hydrolytic cleavage and thermal degradation.

This guide objectively compares the performance, mechanistic pathways, and experimental handling of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against Electron Impact Mass Spectrometry (EI-MS) for the analysis of (E)-N-Benzylidene-L-alanine. By grounding these methodologies in their underlying physical chemistry, this guide provides actionable, self-validating protocols to ensure spectral integrity.

Mechanistic Grounding: The Chemistry of Ionization

Understanding the causality behind fragmentation requires examining how energy is deposited into the (E)-N-Benzylidene-L-alanine molecule (


, Exact Mass: 177.0789 Da) during ionization.
Soft Ionization (ESI-MS/MS)

In positive-ion ESI, protonation occurs predominantly at the imine nitrogen, yielding an even-electron precursor ion


 at m/z 178.08. Because Schiff base derivatization significantly enhances ionization efficiency[1], ESI is highly sensitive. The localized charge at the nitrogen directs Collision-Induced Dissociation (CID) toward even-electron neutral losses. The primary pathways involve the loss of water (-18 Da) from the carboxylic acid moiety, or the concerted loss of formic acid (-46 Da) to form a highly stable, resonance-delocalized iminium cation.
Hard Ionization (EI-MS, 70 eV)

Conversely, 70 eV electron impact generates an odd-electron radical cation (


) at m/z 177.08. The radical is most stable when localized on the nitrogen atom. This odd-electron state drives a rapid, homolytic 

-cleavage of the adjacent

bond. The expulsion of a carboxyl radical (

, ~45 Da) leaves behind the same conjugated iminium cation (m/z 132.08) observed in ESI, but via a fundamentally different thermodynamic driver.

Data Presentation: Quantitative Fragmentation Comparison

The following tables summarize the diagnostic ions required to confidently identify (E)-N-Benzylidene-L-alanine across both platforms.

Table 1: ESI-MS/MS (Positive Mode, CID) Fragmentation Data

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Relative Abundance (CE 20 eV) Mechanistic Origin / Structural Assignment

| 178.08 | 160.07 | 18 (


) | 45% | Acylium ion formation via hydroxyl loss |
| 178.08 | 132.08 | 46 (

) | 100% (Base Peak) | Rearrangement yielding conjugated iminium | | 178.08 | 104.05 | 74 | 15% | Imine backbone cleavage (Benzonitrile-like) | | 178.08 | 90.05 | 88 | < 5% | Hydrolytic cleavage yielding

|

Table 2: GC-EI-MS (70 eV) Fragmentation Data

Ion (m/z) Ion Type Relative Abundance Mechanistic Origin / Structural Assignment

| 177.08 |


 | < 5% | Intact radical cation (often absent due to instability) |
| 132.08 | 

| 100% (Base Peak) |

-cleavage driven by nitrogen radical | | 104.05 |

| 30% | Secondary fragmentation of the imine backbone | | 77.04 |

| 40% | Phenyl cation |

Logical Workflows and Fragmentation Pathways

Fragmentation Precursor [M+H]+ m/z 178.08 Loss_H2O [M+H - H2O]+ m/z 160.07 Precursor->Loss_H2O -18 Da (Low CE) Loss_HCOOH [M+H - HCOOH]+ m/z 132.08 Precursor->Loss_HCOOH -46 Da (Med CE) Imine_Cleavage [C7H6N]+ m/z 104.05 Precursor->Imine_Cleavage -74 Da (High CE)

Figure 1: ESI-MS/MS collision-induced dissociation pathways for (E)-N-Benzylidene-L-alanine.

Workflow Prep Sample Prep (Aprotic Solvent) split Prep->split ESI ESI-MS/MS Soft Ionization split->ESI EI GC-EI-MS Hard Ionization split->EI ESI_Val DP/CE Titration (Artifact Check) ESI->ESI_Val EI_Val Silylation (Thermal Check) EI->EI_Val

Figure 2: Comparative analytical workflow and self-validation strategies for Schiff base MS.

Self-Validating Experimental Protocols

To ensure data trustworthiness, analytical protocols must actively control for the instability of the imine bond. Continuous-flow mass spectrometry has proven that imines can undergo rapid nonenzymatic hydrolysis in aqueous environments[2]. Furthermore, thermal degradation and aldol condensation are severe risks during GC volatilization[3]. The following protocols incorporate built-in validation steps to prevent false annotations.

Protocol A: ESI-MS/MS Analysis with In-Source Artifact Validation

Objective: Obtain high-fidelity CID spectra while proving that fragments are generated in the collision cell, not the ionization source.

  • Sample Preparation: Reconstitute the synthesized (E)-N-Benzylidene-L-alanine in 100% LC-MS grade Acetonitrile. Causality: Using a strictly aprotic solvent prevents premature hydrolysis of the Schiff base back into benzaldehyde and L-alanine[2].

  • Infusion: Direct infusion via syringe pump at 10 µL/min into the ESI source (Positive Mode).

  • Self-Validation (Declustering Potential Ramp):

    • Ramp the Declustering Potential (DP) or Cone Voltage from 20V to 100V while monitoring Q1 full scans.

    • Validation Check: If the ratio of m/z 132 to m/z 178 increases linearly with voltage, in-source decay is occurring. Lock the DP at the highest voltage where the intact precursor (m/z 178) remains >90% of the base peak.

  • CID Mapping: Isolate m/z 178 in Q1. Perform a Collision Energy (CE) titration (10 eV to 40 eV) using Argon or Nitrogen collision gas in Q2 to generate the product ion spectrum in Q3.

Protocol B: GC-EI-MS Analysis with Thermal Stability Validation

Objective: Acquire 70 eV electron impact spectra while ruling out thermal degradation in the GC inlet.

  • Sample Splitting: Divide the organic extract of the Schiff base into two aliquots (A and B).

  • Direct Injection (Aliquot A): Inject 1 µL of the underivatized sample into the GC-MS (Inlet Temp: 250°C).

  • Silylation (Aliquot B): Add 50 µL of BSTFA + 1% TMCS to Aliquot B. Incubate at 60°C for 30 minutes to convert the free carboxylic acid into a trimethylsilyl (TMS) ester.

  • Self-Validation (Chromatographic Comparison):

    • Validation Check: Compare the Total Ion Chromatograms (TIC). If Aliquot A yields multiple peaks (indicating thermal breakdown into benzaldehyde and alanine degradation products)[3], the EI spectrum is an artifact. Aliquot B will yield a single, sharp peak for the TMS-derivatized Schiff base (

      
       at m/z 249). The 
      
      
      
      -cleavage rule still applies, yielding the diagnostic m/z 132 base peak, thereby validating the intact backbone.

Conclusion & Best Practices

When analyzing (E)-N-Benzylidene-L-alanine, ESI-MS/MS is the superior choice for intact structural confirmation due to the soft ionization process, provided aprotic solvents are used to prevent hydrolysis. GC-EI-MS provides highly reproducible library-matchable spectra but requires mandatory silylation (BSTFA) to prevent thermal degradation of the Schiff base in the inlet. By employing the self-validating DP ramps and derivatization checks outlined above, researchers can confidently prevent artifactual misidentification.

References

  • Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection Source: Analytical Chemistry (ACS Publications), 2024. URL:[Link]

  • Characterization of Unstable Products of Flavin- and Pterin-Dependent Enzymes by Continuous-Flow Mass Spectrometry Source: Biochemistry (ACS Publications), 2014. URL:[Link]

  • Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS Source: MDPI, 2017. URL:[Link]

Sources

Elemental Analysis (CHN) Verification for Schiff Base Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of Schiff bases (imines), structural confirmation via NMR and FTIR is standard practice. However, structural identity does not equate to bulk purity. For researchers in drug development and coordination chemistry, Elemental Analysis (CHN) remains the critical "gatekeeper" technique.

While spectroscopic methods (NMR, MS) confirm what molecule you have, CHN analysis confirms how pure the bulk sample is. This guide objectively compares CHN against modern alternatives and provides a self-validating protocol specifically designed to overcome the notorious instability and solvent-trapping behaviors of Schiff bases.

Part 1: The Standard & The Challenge

The Gold Standard

Top-tier journals (ACS, RSC, Wiley) and regulatory bodies typically require that found values for Carbon, Hydrogen, and Nitrogen differ by no more than 0.4% absolute from the theoretical calculation.



Why Schiff Bases Fail This Test

Schiff bases (


) present unique challenges that frequently lead to CHN failure, even when NMR spectra appear clean:
  • Hydrolysis: The azomethine bond is reversible. Trace moisture can hydrolyze the compound back to the aldehyde and amine, altering the C/N ratio.

  • Solvent Inclusion: Schiff bases often crystallize with lattice solvents (ethanol, water) that are not removed by standard rotary evaporation.

  • Inorganic Contamination: Catalysts (e.g., acetic acid, metal salts) used in synthesis can persist as non-volatile impurities undetectable by

    
     NMR.
    

Part 2: Comparative Analysis (CHN vs. Alternatives)

To validate purity, researchers often attempt to substitute CHN with other methods. The following table objectively compares these alternatives.

Table 1: Comparative Efficacy for Bulk Purity Assessment
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV/MS High-Res Mass Spec (HRMS)
Primary Output % Composition (Bulk)Molar Purity (Structure)Chromatographic PurityExact Mass (Identity)
Inorganic Detection High (Ash/Residue affects wt%)None (Invisible)None (Elutes in void)None
Solvent/Water Detection High (Affects %C/%H)Moderate (If distinct peaks)Low (Solvent front)None
Sample Requirement 2–5 mg (Destructive)5–20 mg (Recoverable)<1 mg (Destructive)<1 mg (Destructive)
Blind Spots Isomers (Same formula)Paramagnetic impuritiesNon-chromophoric saltsIsomers
Verdict Mandatory for bulk purity.Complementary for structure.Complementary for trace organics.Identity Only.
Critical Insight: The "Invisible" Impurity

A sample can show a pristine


 NMR spectrum but fail CHN analysis. Why?
  • Scenario: Your Schiff base contains 5% NaCl (from salting out) or Silica gel (from column chromatography).

  • NMR Result:

    
     pure (Silica/NaCl has no protons).
    
  • CHN Result: Fail. The %C and %N will be consistently lower than theoretical because 5% of the weighed mass is "dead weight" (non-combustible).

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to mitigate the hygroscopic nature of Schiff bases.

Phase 1: Sample Preparation (The Drying Step)

Most CHN failures are due to wet samples, not impure chemistry.

  • Recrystallization: recrystallize the Schiff base from absolute ethanol or acetonitrile. Avoid methanol if possible (solvates strongly).

  • Vacuum Drying:

    • Place sample in a vacuum drying pistol or desiccator over

      
      .
      
    • Crucial Step: Heat to

      
       under vacuum for 6 hours. (Note: Ensure temperature is 
      
      
      
      below melting point).
  • Equilibration: Allow the dried sample to equilibrate to ambient humidity for 30 minutes before weighing. Why? Weighing a hot/hyper-dry sample on a microbalance causes drift due to convection currents and rapid moisture uptake.

Phase 2: The Combustion Workflow

CHN_Workflow Sample Dried Schiff Base (2-3 mg) Weigh Microbalance Weighing (±0.001 mg) Sample->Weigh Combustion Combustion (950-1000°C) Weigh->Combustion O2 Injection Reduction Reduction (Cu, 600°C) Combustion->Reduction NOx removal Separation GC Separation (N2, CO2, H2O) Reduction->Separation Detection TCD Detection Separation->Detection

Figure 1: Standard Dynamic Flash Combustion Workflow. Note the Reduction step is critical for Schiff bases to convert nitrogen oxides (


) back to 

gas for accurate quantification.

Part 4: Data Interpretation & Troubleshooting Logic

When your result arrives, it will rarely be perfect. Use this logic tree to diagnose the failure.

The "Solvate Correction" Calculation

If your Carbon is low and Hydrogen is high, you likely have a hydrate.

  • Formula:

    
     (MW: 211.26)
    
  • Theoretical: %C: 79.59, %H: 6.20, %N: 6.63

  • Found: %C: 76.20, %H: 6.55, %N: 6.30 (Fail)

  • Hypothesis: Sample is a hemi-hydrate (

    
    ).
    
  • Recalculation: Add

    
     to MW. New MW = 220.27.
    
    • New %C:

      
       (Match!)
      
    • Action: Report as

      
       and provide TGA (Thermogravimetric Analysis) data to prove the water loss matches 0.5 equivalents.
      
Decision Tree for Purity Verification

Decision_Tree Start CHN Result Received Check Is deviation < 0.4%? Start->Check Pass PASS: Publishable Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Type1 Low C, Low N, Low H Fail->Type1 Type2 Low C, High H Fail->Type2 Type3 High C, Low H Fail->Type3 Action1 Inorganic Impurity (Silica, Salts) Action: Filter/Recrystallize Type1->Action1 Action2 Solvent/Water Trap Action: Dry longer or Calc. Solvate Type2->Action2 Action3 Incomplete Combustion (Carbide formation) Action: Add WO3 oxidant Type3->Action3

Figure 2: Diagnostic logic for interpreting CHN failures. Specific deviations point to specific chemical issues.

References

  • American Chemical Society (ACS). (2022). ACS Publishing Center: Author Guidelines for Data Reporting (Elemental Analysis). Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Elemental Analysis Manual (EAM) for Food and Related Products. Retrieved from [Link]

  • Exeter Analytical. (2016).[1] A Comparative Review of the Effects of Instrument Design on Analytical Performance (CHN Micro-analysis). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Single crystal XRD refinement statistics for (E)-N-Benzylidene-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Single Crystal XRD Refinement for (E)-N-Benzylidene-L-alanine and its Analogs

A Senior Application Scientist's Guide to Achieving and Validating High-Quality Crystallographic Data

For researchers in drug development and materials science, the precise three-dimensional structure of a molecule is not merely an academic detail—it is the foundational blueprint for understanding function, reactivity, and interaction. Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining molecular structures, providing unambiguous insights into stereochemistry, conformation, and intermolecular interactions[1]. This is particularly crucial for chiral Schiff bases, such as (E)-N-Benzylidene-L-alanine, a class of compounds with significant applications in synthesis and medicinal chemistry[2][3].

This guide provides a comprehensive walkthrough of the SCXRD process, from crystal growth to data refinement and validation. While a public crystallographic information file for the specific molecule (E)-N-Benzylidene-L-alanine is not available at the time of this writing, we will establish a robust framework for obtaining and evaluating such data. By comparing refinement statistics from structurally similar molecules, this guide serves as a practical benchmark for scientists aiming to achieve and publish high-fidelity crystal structures.

Part 1: The Experimental Foundation: From Powder to Perfect Crystal

The quality of the final refined structure is inextricably linked to the quality of the initial crystal. A substandard crystal will yield poor diffraction data, which no amount of refinement can fully salvage[4]. The primary objective is to grow a single, well-ordered crystal, free of cracks, inclusions, or twinning, typically with dimensions around 0.1-0.3 mm[4].

Experimental Protocol: Growing Diffraction-Quality Crystals

The synthesis of (E)-N-Benzylidene-L-alanine is typically achieved through the condensation of L-alanine and benzaldehyde[2]. Once the pure compound is obtained, the following crystallization methodologies are recommended. The key is to approach saturation slowly and allow the solution to remain undisturbed.

Step-by-Step Crystallization Workflow:

  • Solvent Selection: Begin by testing the solubility of ~10-20 mg of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures with water). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature[5].

  • Method 1: Slow Evaporation (The Workhorse Technique)

    • Dissolve the compound in a suitable solvent in a small, clean vial to create a solution that is near-saturated but not fully saturated at room temperature.

    • Cover the vial with a cap, but do not seal it tightly. Alternatively, cover it with parafilm and puncture a few small holes with a needle[4].

    • Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet-zone in the lab).

    • Allow the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting slow, ordered crystal growth[5].

  • Method 2: Slow Cooling

    • Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., 40-60°C).

    • Ensure all solid material is dissolved. Filter the hot solution through a pre-warmed filter to remove any particulate matter.

    • Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask inside a Dewar flask filled with warm water to insulate it and slow the rate of cooling[4].

  • Crystal Harvesting and Mounting:

    • Once suitable crystals have formed, carefully select a well-formed, transparent crystal under a microscope[4].

    • Gently extract the crystal using a cryo-loop or a glass fiber coated with a minimal amount of inert oil (e.g., paratone-N).

    • Immediately place the mounted crystal into the cold nitrogen stream of the diffractometer to prevent solvent loss and preserve crystal integrity.

G cluster_prep Sample Preparation cluster_growth Crystal Growth cluster_analysis Analysis synthesis Synthesis & Purification of (E)-N-Benzylidene-L-alanine solvent Solvent Screening synthesis->solvent evaporation Slow Evaporation solvent->evaporation cooling Slow Cooling solvent->cooling selection Microscopic Selection of Single Crystal evaporation->selection cooling->selection mounting Crystal Mounting & Cryo-cooling selection->mounting diffraction Data Collection (Diffractometer) mounting->diffraction

Caption: Experimental workflow from synthesis to data collection.

Part 2: Data Refinement: From Raw Data to a Validated Structure

After data collection, the raw diffraction intensities are processed, corrected, and merged. The result is a reflection file containing a list of Miller indices (h,k,l) and their corresponding intensities. The next crucial step is structure solution and refinement[6]. This involves using software (e.g., SHELX, Olex2) to first solve the phase problem to get an initial structural model and then iteratively refine this model to achieve the best possible fit with the experimental data[7][8].

The quality of this fit is not judged by a single number but by a collection of statistical parameters. Understanding these is essential for validating the trustworthiness of a crystal structure.

Key Refinement Statistics Explained:
  • R_int (Internal R-factor): This value is calculated before refinement and is a crucial indicator of data quality. It measures the agreement between symmetry-equivalent reflections. A low R_int (ideally < 0.05 or 5%) indicates good crystal quality and consistent data measurement. A high R_int might suggest problems like crystal decay, twinning, or absorption issues that were not properly corrected.

  • R1 (Conventional R-factor): This is the most commonly reported R-factor. It represents the disagreement between the observed structure factor amplitudes (|F_o|) and the calculated amplitudes from the refined model (|F_c|)[9]. An R1 value below 5% is generally considered good for high-quality small molecule structures[9].

  • wR2 (Weighted R-factor): This value is calculated using squared structure factor intensities (F²) and includes all reflection data, not just those above a certain observation threshold. It is mathematically defined to be higher than R1[9]. wR2 is a more robust indicator of refinement quality than R1.

  • GooF (Goodness-of-Fit): Also abbreviated as 'S', the Goodness-of-Fit should ideally converge to a value of 1.0[8][9]. This statistic considers the differences between observed and calculated data relative to their standard uncertainties. A GooF value significantly greater than 1 may indicate an incorrect model, poor data quality, or an improper weighting scheme[10][11].

G cluster_stats Refinement Statistics DataQuality Data Quality (Measured Reflections) Refinement Least-Squares Refinement DataQuality->Refinement R1 R1 wR2 wR2 GooF GooF Model Structural Model (Atomic Coords, ADPs) Model->Refinement Refinement->R1 Refinement->wR2 Refinement->GooF

Caption: Relationship between data, model, and refinement statistics.

Part 3: Comparative Analysis: Benchmarking Refinement Statistics

To provide a practical benchmark for researchers working on (E)-N-Benzylidene-L-alanine or similar Schiff bases, the table below summarizes crystallographic data and key refinement statistics from several related published structures. This comparative data allows a researcher to gauge the quality of their own refinement against established results for molecules with similar chemical features.

Table 1: Comparison of Single Crystal XRD Refinement Statistics for L-Alanine Derivatives and Schiff Bases

Compound NameSpace GroupZR_intR1 [I>2σ(I)]wR2 (all data)GooFCCDC # / Ref.
(E)-2-methoxy-6-(((pyridin-2-ylmethyl)imino)methyl)phenolC2/c80.0430.0480.1341.05[12]
(E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)anilineP-12-0.0470.1321.03[13]
N-Benzoyl-L-alanineP2₁2-0.0270.0711.09[14]
[CuCaL(NO₃)₂]·(H₂O) (Salophen-type Schiff Base)P2₁/n40.0380.0490.1191.05[15]

Note: R_int is not always reported in older publications or may be calculated differently. Z represents the number of formula units in the unit cell.

This table demonstrates the typical range of values for a high-quality structure determination. R1 values are consistently below 0.05 (5%), and GooF values are very close to 1.0, indicating that the structural models accurately represent the experimental data. These serve as excellent target values for a new structure refinement of (E)-N-Benzylidene-L-alanine.

Conclusion: A Self-Validating System for Structural Integrity

The determination of a crystal structure is a multi-step process where the integrity of each step validates the next. A high-quality crystal allows for the collection of high-quality data (low R_int), which in turn enables a robust and trustworthy refinement (R1 < 5%, GooF ≈ 1). This guide provides the experimental and analytical framework for researchers to produce, refine, and critically evaluate the crystal structure of (E)-N-Benzylidene-L-alanine or any related small molecule. By adhering to these principles and using the provided comparative data as a benchmark, scientists can ensure their structural models are accurate, reliable, and ready for publication and further scientific inquiry.

References

  • Preferential Enrichment of Enantiomer from Amino Acid Schiff Bases by Coordination Interaction and Crystallization. (2023). National Center for Biotechnology Information. [Link]

  • Single Crystal Structure Refinement (SREF). (2018). SERC, Carleton College. [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2009). Journal of Chemical Education. [Link]

  • Estimation of the quality of refined protein crystal structures. (2013). National Center for Biotechnology Information. [Link]

  • Refinement. (2021). International Union of Crystallography. [Link]

  • Acta Crystallographica Section E Volume 75, Part 6, June 2019. International Union of Crystallography. [Link]

  • The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem. SciSpace. [Link]

  • Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]

  • scXRD: Growing single crystals. University of York, Chemistry Teaching Labs. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. [Link]

  • Crystal data and structure refinement of Schiff base (L). ResearchGate. [Link]

  • Crystal Structure Refinement. University of Sydney. [Link]

  • (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline. (2008). National Center for Biotechnology Information. [Link]

  • How does one find the goodness of fit of a crystal? (2014). ResearchGate. [Link]

  • Multifaceted Analysis of L-Alanine-Doped Creatininium Benzene Sulphonate Single Crystals for Optical Modulation Application. Journal of Environmental Nanotechnology. [Link]

  • Boron Schiff bases derived from α-amino acids as nucleoli/cytoplasm cell-staining fluorescent probes in vitro. (2020). RSC Publishing. [Link]

  • Amino Acid Based Schiff Bases and Their Metal Complexes as Biologically Potent Agents. (2018). ResearchGate. [Link]

  • The Aqueous and Crystalline Forms of L-Alanine Zwitterion. ResearchGate. [Link]

  • Schiff Base Complexes of Fe (III) Derived from Amino Acids. International Science Congress Association. [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (2021). East African Scholars Publisher. [Link]

  • Single crystal X-ray diffraction analysis. Saint Petersburg State University. [Link]

  • Schiff Base Heterobimetallic Complex as Single-Source Precursor. (2025). MDPI. [Link]

  • Shows the XRD spectra of pure L-alanine single crystal. ResearchGate. [Link]

  • What makes a crystal structure report valid?. Platon. [Link]

  • What should be the desired value of GOF in xrd refinement graph...?. (2024). ResearchGate. [Link]

  • Single crystal XRD data interpretation. (2025). Reddit. [Link]

  • Preparation of D- or L-alanine or high enantiomeric purity.
  • N-benzoyl-L-alanine. PubChem. [Link]

  • 1, 3-Benzenedicarbonyl-Bis-(Amino Acid) and Dipeptide Candidates: Synthesis, Cytotoxic, Antimicrobial and Molecular Docking I. DovePress. [Link]

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Safety Operating Guide

(E)-N-Benzylidene-L-alanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Treat (E)-N-Benzylidene-L-alanine as a Hazardous Chemical Substance. In the absence of comprehensive toxicological data for this specific research intermediate, laboratory personnel must apply the Precautionary Principle . This compound is a Schiff base (imine) capable of hydrolysis to release Benzaldehyde and L-Alanine.

  • Do NOT dispose of down the drain (Sanitary Sewer).

  • Do NOT dispose of in regular trash (Municipal Waste).

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the chemical behavior of the substance in the waste stream.[1]

Property Data / Description
Chemical Name (E)-N-Benzylidene-L-alanine
CAS Number 73116-18-4
Molecular Formula C₁₀H₁₁NO₂
Functional Group Schiff Base (Imine)
Stability Hydrolytically Unstable. Decomposes in acidic or aqueous environments.[2]
Decomposition Products Benzaldehyde (Combustible, Irritant, Aquatic Toxin) + L-Alanine (Low Hazard).
Expert Insight: The Hydrolysis Hazard

Unlike stable organic solids, (E)-N-Benzylidene-L-alanine is moisture-sensitive. If disposed of in an acidic waste stream (e.g., mixed with dilute HCl waste), it will undergo rapid hydrolysis:


Operational Risk:  This releases Benzaldehyde, which has a flash point of ~63°C and a strong almond odor. Accumulation of Benzaldehyde in a waste container can unexpectedly lower the flash point of the waste mixture and create respiratory irritation hazards for waste handlers.

Waste Segregation & Classification Strategy

Proper segregation prevents cross-reactivity and ensures regulatory compliance (RCRA).

Decision Logic for Segregation

DisposalLogic Start Waste Generation: (E)-N-Benzylidene-L-alanine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Solution / Liquid StateCheck->Liquid Dissolved BinSolid Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->BinSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck BinHalo Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->BinHalo Contains >10% Halogens BinNonHalo Non-Halogenated Solvent Waste (e.g., MeOH, EtOH, DMSO) SolventCheck->BinNonHalo Organics (No Halogens) BinAq Aqueous Waste (High pH Only) SolventCheck->BinAq Water/Buffer BinAq->BinAq Ensure pH > 7 to prevent hydrolysis

Figure 1: Decision tree for segregating (E)-N-Benzylidene-L-alanine waste streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[3][4][5][6]

  • Labeling:

    • Content: "(E)-N-Benzylidene-L-alanine".[2]

    • Hazards: Check "Irritant" and "Toxic".[5] (Due to lack of specific LD50, assume toxicity).

  • Storage: Store in a cool, dry chemical waste cabinet until pickup. Do not store with strong acids.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Identify Solvent:

    • If Halogenated (DCM, Chloroform): Pour into the Halogenated Waste carboy.

    • If Non-Halogenated (Methanol, Ethanol, Ethyl Acetate): Pour into the Non-Halogenated Organic carboy.

  • pH Check (Critical): If the waste solution is acidic, neutralize it (pH 6–8) with Sodium Bicarbonate before adding to the organic waste container to prevent in-drum hydrolysis and pressure buildup from Benzaldehyde volatility.

  • Rinsing: Triple-rinse the original reaction vessel with the compatible solvent. Add rinsate to the waste container.[1]

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Collection: Place contaminated items in a clear 6-mil polyethylene bag.

  • Secondary Containment: Place the bag inside a solid waste drum or box.

  • Labeling: Label as "Solid Debris Contaminated with Schiff Base Organics."

Regulatory Compliance & Waste Codes

While (E)-N-Benzylidene-L-alanine is not explicitly listed on the EPA RCRA P-list or U-list, it must be characterized based on its properties and precursors.

Regulatory Category Recommendation / Code Rationale
RCRA Status Non-Regulated Hazardous Waste (unless characteristic)Not P/U listed. However, treat as hazardous due to research status.
Ignitability (D001) Applicable if in flammable solventIf dissolved in MeOH/EtOH, the mixture is D001.
Toxicity (D0xx) Not Applicable (Standard)Does not typically contain heavy metals or TCLP organics.
European Waste Code 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.

Self-Validating Protocol:

  • Verification: Before sealing the waste tag, ask: "If this container breaks, will the contents generate toxic fumes or fire?"

  • Answer: Yes (Benzaldehyde release). Therefore, the "Hazardous" designation is validated.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Personal protective equipment for handling (E)-N-Benzylidene-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but also with the highest degree of safety. This guide provides essential, field-proven safety and logistical information for handling (E)-N-Benzylidene-L-alanine. It is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the "why" behind each recommendation.

Hazard Assessment: Understanding (E)-N-Benzylidene-L-alanine

Based on analogous compounds, the primary hazards associated with (E)-N-Benzylidene-L-alanine are:

  • Skin Irritation: Similar to other imines and benzaldehyde derivatives, it may cause skin irritation upon direct contact.[1][2]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]

  • Respiratory Tract Irritation: If the compound is in a powdered form, inhalation of dust may irritate the respiratory system.[2][3]

It is crucial to handle this compound with the assumption that it is hazardous. The U.S. Occupational Safety and Health Administration (OSHA) mandates that in the absence of specific data, chemicals should be handled with the assumption they are hazardous, and a Chemical Hygiene Plan (CHP) must be in place to ensure safety.[4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling (E)-N-Benzylidene-L-alanine, with justifications rooted in best laboratory practices.

PPE CategorySpecificationRationale
Eye Protection ANSI-approved safety goggles with side shields or a face shield.Protects eyes from splashes of solutions or accidental projection of solid particles. Standard safety glasses may not provide adequate protection from splashes from all angles.[2][7]
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, including some solvents, acids, and bases, and are a good alternative for those with latex allergies.[8][9] For prolonged contact, consider double-gloving. Always inspect gloves for tears or punctures before use.[10]
Body Protection Chemical-resistant lab coat.Protects personal clothing from contamination and skin from accidental spills.[3]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and a P95 or N95 pre-filter.Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne dust. Also necessary if there is a potential for aerosolization of solutions containing the compound.[2][3] The use of respirators must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling (E)-N-Benzylidene-L-alanine is essential for minimizing risk. The following workflow provides a procedural guide for safe handling from receipt to disposal.

Preparation and Pre-Handling
  • Designated Work Area: All work with (E)-N-Benzylidene-L-alanine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment Check: Before starting, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Have all necessary equipment, including spatulas, glassware, and waste containers, inside the fume hood to minimize movement in and out of the containment area.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

Handling the Compound
  • Weighing and Transfer (Solid): Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust. Use a draft shield if necessary to get an accurate reading without compromising containment.

  • Working with Solutions: When preparing and working with solutions of (E)-N-Benzylidene-L-alanine, handle them with the same level of caution. Use sealed containers for transfers whenever possible to prevent splashes and aerosolization.

  • Post-Handling Decontamination: After completing your work, thoroughly decontaminate the work surface and any equipment used with an appropriate solvent. Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash your hands thoroughly with soap and water afterward.[11]

Below is a visual representation of the safe handling workflow.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Fume Hood check_emergency Verify Safety Shower & Eyewash prep_area->check_emergency don_ppe Don All Required PPE check_emergency->don_ppe weigh_transfer Weigh & Transfer Solid Inside Hood don_ppe->weigh_transfer prepare_solution Prepare & Handle Solutions in Hood weigh_transfer->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_glassware_disposal Glassware Decontamination start Waste Generated (E)-N-Benzylidene-L-alanine) is_solid Solid or Contaminated Disposable? start->is_solid is_liquid Liquid Solution? start->is_liquid is_glassware Contaminated Glassware? start->is_glassware collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_liquid->collect_liquid Yes rinse_glassware Rinse with Solvent in Hood is_glassware->rinse_glassware Yes end_node Store in Secondary Containment for EHS Pickup collect_solid->end_node collect_liquid->end_node collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_glassware->collect_rinsate wash_glassware Wash Glassware Normally collect_rinsate->wash_glassware

Caption: Disposal decision workflow for (E)-N-Benzylidene-L-alanine.

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.

References

  • Laboratory Safety Guidance. U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]

  • What is the proper disposal of dansyl-substituted amino acids? ResearchGate. [Link]

  • Which are the best gloves for chemical environments? AIBON SAFETY. [Link]

  • Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Safeopedia. [Link]

  • Corrosives – Strong Bases. The Sarpong Group, University of California, Berkeley. [Link]

  • N-Benzylideneaniline Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • 5 Mistakes Staff Make When Handling and Storing Corrosive Chemicals. Storemasta. [Link]

  • Safe Handling of Laboratory Bases. Scribd. [Link]

  • 10 Tips Working Safely with corrosives. Chemsafe. [Link]

  • Manual Material Handling Safety for Construction Sites – Loss Control. Great American Insurance Group. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.